molecular formula C5H7I B1600000 5-Iodo-1-pentyne CAS No. 2468-55-5

5-Iodo-1-pentyne

Cat. No.: B1600000
CAS No.: 2468-55-5
M. Wt: 194.01 g/mol
InChI Key: SEHFYZRHGUPLSY-UHFFFAOYSA-N
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Description

5-Iodo-1-pentyne is a useful research compound. Its molecular formula is C5H7I and its molecular weight is 194.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodopent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7I/c1-2-3-4-5-6/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHFYZRHGUPLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452115
Record name 5-Iodo-1-pentyne
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Molecular Weight

194.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2468-55-5
Record name 5-Iodo-1-pentyne
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Record name 5-Iodo-1-pentyne
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Foundational & Exploratory

5-Iodo-1-pentyne physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Iodo-1-pentyne: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate, combining the reactivity of a terminal alkyne and a primary alkyl iodide. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and common reactions, and a discussion of its relevance in organic synthesis. All quantitative data are summarized for clarity, and key experimental workflows are visualized.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1] Its core properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₇I[1][2]
Molecular Weight 194.01 g/mol [1][2]
CAS Number 2468-55-5[1][2][3][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 84-89 °C @ 43 Torr[1][2]
Density (Predicted) 1.706 ± 0.06 g/cm³[1][2]
Flash Point 8 °C / 57.38 °C[1][5]
Storage Temperature 2-8 °C[5]

Note on Flash Point: Conflicting data exists for the flash point. Users should consult the specific safety data sheet from their supplier.

Table 2: Spectroscopic and Structural Identifiers
IdentifierValueSource(s)
IUPAC Name 5-iodopent-1-yne[3]
SMILES ICCCC#C[4][5]
InChI 1S/C5H7I/c1-2-3-4-5-6/h1H,3-5H2[5]
InChIKey SEHFYZRHGUPLSY-UHFFFAOYSA-N[5]
Solubility

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present.

Table 3: Predicted NMR and IR Data
SpectroscopyFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR ≡C-H ~1.9 - 2.5 ppm (t)
-CH ₂-C≡~2.2 - 2.5 ppm (td)
-CH ₂-CH₂I~1.8 - 2.2 ppm (p)
-CH ₂-I~3.1 - 3.4 ppm (t)
¹³C NMR C-H~68 - 75 ppm
-C~80 - 85 ppm
-C H₂-C≡~15 - 20 ppm
-C H₂-CH₂I~30 - 35 ppm
-C H₂-I~5 - 10 ppm
IR Spectroscopy ≡C-H stretch~3300 cm⁻¹ (sharp, strong)
C≡C stretch~2120 cm⁻¹ (weak)
C-H (sp³) stretch~2850-2960 cm⁻¹
C-I stretch~500-600 cm⁻¹
Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at m/z = 194. A prominent peak at m/z = 127 would correspond to the iodine cation (I⁺).[6] Common fragmentation patterns would involve the loss of an iodine radical (M⁺ - 127), resulting in a fragment at m/z = 67, corresponding to the pentynyl cation ([C₅H₇]⁺).[7][8]

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

A common and effective method for the synthesis of alkyl iodides from the corresponding chlorides or bromides is the Finkelstein reaction.[9][10][11] This protocol describes the synthesis from the more readily available 5-chloro-1-pentyne.

Workflow for Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 5-chloro-1-pentyne and NaI in acetone in a round-bottom flask B Attach a reflux condenser A->B C Heat the mixture to reflux B->C D Monitor reaction by TLC (disappearance of starting material) C->D E Precipitation of NaCl is observed F Cool to room temperature D->F G Filter to remove NaCl F->G H Evaporate acetone under reduced pressure G->H I Dissolve residue in diethyl ether and wash with water H->I J Dry organic layer (e.g., MgSO4) I->J K Purify by distillation under reduced pressure J->K

Caption: Finkelstein reaction workflow for this compound synthesis.

Materials:

  • 5-chloro-1-pentyne

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-1-pentyne (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with water, then with a saturated sodium thiosulfate solution to remove any residual iodine, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Sonogashira Coupling Reaction

This compound is an excellent substrate for Sonogashira coupling, a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. In this case, the iodoalkane end of the molecule can react with a terminal alkyne.

Workflow for Sonogashira Coupling

G cluster_0 Reaction Setup cluster_1 Reactant Addition cluster_2 Reaction and Work-up A Add Pd catalyst (e.g., Pd(PPh3)4) and CuI to a Schlenk flask B Evacuate and backfill with inert gas (Ar or N2) A->B C Add solvent (e.g., THF) and base (e.g., Et3N) B->C D Add this compound C->D E Add terminal alkyne (e.g., phenylacetylene) D->E F Stir at room temperature or heat as required E->F G Monitor by TLC F->G H Filter through Celite G->H I Purify by column chromatography H->I

Caption: General workflow for a Sonogashira coupling reaction.

Materials:

  • This compound

  • A terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1 eq).

  • Add this compound (1.0 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat as necessary until TLC or GC analysis indicates the consumption of the starting material.

  • Upon completion, cool the reaction mixture and dilute with an appropriate solvent like diethyl ether.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting diyne product by flash column chromatography.

Applications in Research and Development

While there is no specific evidence of this compound being directly involved in signaling pathways, its functional groups make it a versatile building block in medicinal chemistry and drug discovery. Terminal alkynes are used in "click chemistry" and bioorthogonal ligation reactions, which allow for the labeling and tracking of biomolecules in living systems.[12][13][14][15][16] The iodo- group allows for its attachment to various molecular scaffolds through nucleophilic substitution or cross-coupling reactions. This dual reactivity makes it a useful tool for creating complex molecules and probes for biological studies.

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area, typically at 2-8 °C.[5] Always consult the material safety data sheet (MSDS) before use.

References

An In-depth Technical Guide to the Synthesis and Preparation of 5-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 5-iodo-1-pentyne, a valuable building block in organic synthesis. This document details established synthetic routes, provides in-depth experimental protocols, and presents key data in a clear and accessible format. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently prepare and utilize this versatile reagent.

Overview of Synthetic Strategies

The preparation of this compound can be effectively achieved through several synthetic pathways. The most common and practical approaches include:

  • Halogen Exchange (Finkelstein Reaction): This is arguably the most direct and widely used method, involving the conversion of a more readily available 5-halopentyne, typically 5-chloro-1-pentyne, to the desired iodoalkyne using an alkali metal iodide. The reaction is driven by the precipitation of the resulting alkali metal chloride in a suitable solvent, such as acetone.

  • Iodination of a Terminal Alkyne: This method involves the deprotonation of the terminal alkyne of 1-pentyne with a strong base, such as n-butyllithium, to form a lithium acetylide. This intermediate is then quenched with an iodine source, like molecular iodine, to yield this compound. This route is advantageous when 1-pentyne is a more accessible starting material.

  • From 4-pentyn-1-ol: This two-step approach involves the conversion of the hydroxyl group of 4-pentyn-1-ol into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt.

This guide will focus on providing detailed protocols for the first two methods, as they represent the most efficient and common strategies for the synthesis of this compound.

Data Presentation

The following tables summarize the key reagents and reaction parameters for the primary synthetic routes to this compound.

Table 1: Synthesis of this compound via Finkelstein Reaction

ParameterValueNotes
Starting Material 5-Chloro-1-pentyneCommercially available.
Reagent Sodium Iodide (NaI)Typically used in excess to drive the reaction.
Solvent AcetoneAnhydrous grade is crucial for optimal results.
Molar Ratio (Starting Material:NaI) 1 : 1.5 - 2.0An excess of sodium iodide ensures complete conversion.
Reaction Temperature Reflux (~56 °C)The reaction is typically heated to the boiling point of acetone.
Reaction Time 12 - 24 hoursMonitored by TLC or GC-MS until starting material is consumed.
Typical Yield > 90%High yields are achievable with this method.[1]

Table 2: Synthesis of this compound via Lithiation of 1-Pentyne

ParameterValueNotes
Starting Material 1-PentyneA volatile and flammable liquid.
Reagent 1 n-Butyllithium (n-BuLi)A strong, pyrophoric base. Handled under inert atmosphere.
Reagent 2 Iodine (I₂)Solid iodine is added as a solution in the reaction solvent.
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents are required for the stability of the organolithium.
**Molar Ratio (1-Pentyne:n-BuLi:I₂) **1 : 1.1 : 1.1A slight excess of n-BuLi and iodine is used.
Reaction Temperature -78 °C to 0 °CLow temperatures are critical for controlling the exothermic reactions.
Reaction Time 2 - 4 hoursIncludes time for deprotonation, iodination, and quenching.
Typical Yield 70 - 85%Yields can be variable depending on reaction conditions and scale.

Experimental Protocols

Method 1: Synthesis of this compound via Finkelstein Reaction

This protocol details the preparation of this compound from 5-chloro-1-pentyne using sodium iodide in acetone.

Materials:

  • 5-Chloro-1-pentyne (1.0 eq)

  • Sodium iodide (NaI, 1.5 eq)

  • Anhydrous acetone

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-1-pentyne (1.0 eq) and anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium chloride) should be observed as the reaction progresses.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium chloride, washing the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

  • Dilute the residue with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with an equal volume of saturated aqueous sodium thiosulfate solution to remove any residual iodine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • For higher purity, the product can be purified by vacuum distillation.

Method 2: Synthesis of this compound via Lithiation of 1-Pentyne

This protocol describes the synthesis of this compound from 1-pentyne via deprotonation with n-butyllithium and subsequent iodination. Caution: This reaction involves pyrophoric and moisture-sensitive reagents and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper safety precautions.

Materials:

  • 1-Pentyne (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Iodine (I₂, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or a three-necked round-bottom flask

  • Syringes and needles for transfer of air-sensitive reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add 1-pentyne (1.0 eq) to the cold THF.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium acetylide.

  • In a separate flask, dissolve iodine (1.1 eq) in a minimal amount of anhydrous THF.

  • Slowly add the iodine solution dropwise to the lithium acetylide suspension at -78 °C. The dark color of the iodine should dissipate upon addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

The following diagrams illustrate the key synthetic pathway and experimental workflow.

Synthesis_Pathway 5-Chloro-1-pentyne 5-Chloro-1-pentyne This compound This compound 5-Chloro-1-pentyne->this compound  NaI, Acetone (Finkelstein Reaction)

Caption: Reaction scheme for the synthesis of this compound via the Finkelstein reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Combine Reactants Combine 5-Chloro-1-pentyne and NaI in Acetone Heat to Reflux Heat to Reflux (12-24h) Combine Reactants->Heat to Reflux Cool and Filter Cool to RT and Filter NaCl Heat to Reflux->Cool and Filter Concentrate Concentrate Filtrate Cool and Filter->Concentrate Solvent Extraction Dilute with Et2O, Wash with Na2S2O3 & Brine Concentrate->Solvent Extraction Dry and Concentrate Dry (MgSO4), Filter, and Concentrate Solvent Extraction->Dry and Concentrate Vacuum Distillation Vacuum Distillation Dry and Concentrate->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is expected to be a flammable liquid and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. As with many iodoalkanes, it may be sensitive to light and should be stored in an amber bottle in a cool, dark place. The synthesis involving n-butyllithium requires specialized handling techniques for pyrophoric reagents. Researchers should consult relevant safety data sheets (SDS) and institutional safety protocols before undertaking these procedures.

References

An In-depth Technical Guide to 5-Iodo-1-pentyne (CAS Number: 2468-55-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1-pentyne is a versatile bifunctional molecule integral to synthetic organic chemistry. Possessing both a terminal alkyne and a primary alkyl iodide, it serves as a valuable building block for the introduction of a five-carbon chain with reactive handles at both ends. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, and detailed experimental protocols for its synthesis and key reactions, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and nucleophilic substitutions. Furthermore, this guide explores the application of iodo-alkyne moieties in the development of covalent kinase inhibitors, offering a relevant biological context for its use in drug discovery and chemical biology.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is characterized by a terminal alkyne group, making the terminal hydrogen acidic and amenable to deprotonation, and a primary iodide, which is a good leaving group in nucleophilic substitution reactions. Its non-polar nature dictates its solubility in organic solvents while having limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2468-55-5[1][2][3][4][5][6][7][8][9][10][11][12][13]
Molecular Formula C₅H₇I[1][2][5][6][7]
Molecular Weight 194.01 g/mol [1][2][5]
Boiling Point 84-89 °C at 43 Torr[3][14]
Density 1.706 ± 0.06 g/cm³ (predicted)[3][14]
Flash Point 8 °C[3]
Storage Temperature 2-8 °C[3][5]
Solubility Soluble in most organic solvents[1]
InChI 1S/C5H7I/c1-2-3-4-5-6/h1H,3-5H2[2][5]
SMILES C#CCCCI[2][5][6][7][8][9][13]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][15] It is classified as a substance that causes severe skin burns and eye damage.[4] Therefore, personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed away from open flames and other ignition sources.[15]

Table 2: GHS Hazard Information for this compound

Hazard StatementPrecautionary StatementReference
H225: Highly flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]
H314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is via a Finkelstein reaction from the more readily available 5-chloro-1-pentyne.

Experimental Protocol: Synthesis of this compound via Finkelstein Reaction

  • Materials: 5-chloro-1-pentyne, sodium iodide (NaI), acetone, diethyl ether, saturated aqueous sodium thiosulfate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 5-chloro-1-pentyne (1.0 eq) in acetone.

    • Add sodium iodide (1.5 eq) to the solution.

    • Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.

    • After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • The crude product can be further purified by vacuum distillation.

Sonogashira Coupling

The terminal alkyne of this compound readily participates in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds.[16]

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

  • Materials: this compound, aryl iodide (e.g., 4-iodoanisole), dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]), copper(I) iodide (CuI), triethylamine (TEA), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 eq), [PdCl₂(PPh₃)₂] (0.03 eq), and CuI (0.05 eq).

    • Add anhydrous THF and triethylamine to the flask.

    • Add this compound (1.2 eq) to the reaction mixture dropwise via syringe.

    • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 50-60 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Simplified Catalytic Cycle of Sonogashira Coupling

Sonogashira_Coupling pd0 Pd(0)L2 pdi R-Pd(II)L2-X pd0->pdi Oxidative Addition (R-X) pd_alkyne R-Pd(II)L2-C≡CR' pdi->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R-C≡CR' pd_alkyne->product cu_acetylide Cu-C≡CR' cu_acetylide->pdi Cu(I) alkyne H-C≡CR' alkyne->cu_acetylide Base base Base CuAAC_Workflow start Start: this compound + Benzyl Azide reagents Add CuSO4/Sodium Ascorbate in t-BuOH/H2O start->reagents reaction Stir at Room Temperature reagents->reaction workup Aqueous Workup (Et2O extraction) reaction->workup purification Column Chromatography workup->purification product Product: 1-Benzyl-4-(3-iodopropyl)-1H-1,2,3-triazole purification->product Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibitor Binding and Reaction kinase Protein Kinase cys Cysteine Residue (Cys-SH) kinase->cys atp_site ATP Binding Pocket kinase->atp_site reaction Covalent Bond Formation cys->reaction Nucleophilic Attack inhibitor Iodo-Alkyne Inhibitor binding Non-covalent Binding inhibitor->binding binding->atp_site Targets binding->reaction inhibited_kinase Covalently Modified Kinase (Inactive) reaction->inhibited_kinase

References

reactivity of the terminal alkyne in 5-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 5-Iodo-1-pentyne

Introduction

This compound is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl iodide.[1] This unique structure allows for orthogonal reactivity, where either the alkyne or the iodide can be selectively targeted under specific reaction conditions. This guide focuses on the reactivity of the terminal alkyne moiety, a versatile functional group in organic synthesis, particularly in the fields of drug discovery, chemical biology, and materials science. The terminal alkyne's reactivity is characterized by three main features: the acidity of the sp-hybridized C-H bond, its ability to undergo addition reactions across the triple bond, and its participation in transition metal-catalyzed coupling reactions.

Key Reactions of the Terminal Alkyne

The terminal alkyne in this compound participates in a variety of high-yield and selective chemical transformations. The most significant of these are Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), reactions involving the acetylenic proton, and hydroboration-oxidation.

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2] It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] This reaction is fundamental in the synthesis of conjugated enynes and arylalkynes.[4] While this compound itself contains an iodo-group, the terminal alkyne can readily participate in coupling with other aromatic or vinylic halides. The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[4]

Quantitative Data for Sonogashira Coupling

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₄ / CuIEt₃NTHF256~95
4-IodotoluenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene604~92
1-IodonaphthalenePd(OAc)₂ / PPh₃ / CuIPiperidineDMF802~90
4-BromobenzonitrilePdCl₂(dppf) / CuICs₂CO₃Dioxane10012~75

Note: Data presented are representative yields for Sonogashira couplings of terminal alkynes under various conditions and may not represent reactions performed specifically with this compound.

Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne

The following is a general protocol for the Sonogashira coupling of a terminal alkyne with an aryl iodide.[5][6]

  • Reaction Setup : To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add the aryl iodide (1.0 equiv.), copper(I) iodide (0.05 equiv.), and the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02 equiv.).

  • Addition of Reagents : Add a suitable solvent (e.g., anhydrous THF or DMF) followed by the amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Substrate Addition : Add this compound (1.1-1.2 equiv.) to the mixture via syringe.

  • Reaction Conditions : Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent like diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Purification : Wash the filtrate with saturated aqueous ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[5]

// Inputs and Outputs R1X [label="R¹-X\n(Aryl/Vinyl Halide)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; R2CCH [label="R²-C≡CH\n(Terminal Alkyne)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="R¹-C≡C-R²\n(Coupled Product)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BaseHX [label="Base-H⁺X⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections R1X -> Pd_complex; R2CCH -> Cu_alkynyl; Base -> Cu_alkynyl; Cu_alkynyl -> Pd_alkynyl; Cu_alkynyl -> CuX [style=dashed]; Pd_alkynyl -> Product; CuX -> BaseHX [style=invis]; // for layout Base -> BaseHX [style=invis]; }

Caption: A typical experimental workflow for a CuAAC "click" reaction.

Deprotonation and Acetylide Formation

The proton on the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ hybridized carbons. T[7]his allows for deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), to form a metal acetylide. T[7]his acetylide anion is a potent carbon nucleophile and can be used in a variety of carbon-carbon bond-forming reactions, most notably SN2 reactions with primary alkyl halides.

[7]***

Quantitative Data for Acetylide Alkylation

BaseElectrophileSolventTemp (°C)Time (h)Yield (%)
n-BuLiMethyl IodideTHF-78 to 252~90
NaNH₂Ethyl BromideLiquid NH₃-331~85
LDABenzyl BromideTHF0 to 254~88
NaHPropargyl BromideDMF256~80

Note: Data presented are representative yields for the alkylation of terminal alkynes and may not represent reactions performed specifically with this compound.

Experimental Protocol: Deprotonation and Alkylation

The following is a general protocol for the deprotonation of a terminal alkyne and subsequent alkylation.

  • Setup : Add a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) to a flame-dried, three-neck flask under an inert atmosphere.

  • Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium in hexanes (1.05 equiv.) dropwise. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the lithium acetylide.

  • Alkylation : Add the alkyl halide electrophile (1.1 equiv.), either neat or as a solution in THF, dropwise to the cooled acetylide solution.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

  • Quenching : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification : Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting disubstituted alkyne by flash chromatography.

Deprotonation_Logic Deprotonation & Alkylation Logic Start This compound (Terminal Alkyne) Step1 Add Strong Base (e.g., n-BuLi) Intermediate Formation of Lithium Acetylide (Nucleophile) Start->Intermediate Step1->Intermediate Deprotonation Step2 Add Electrophile (e.g., R-X) Product Disubstituted Alkyne (New C-C Bond) Intermediate->Product Step2->Product SN2 Reaction

Caption: Logical flow for the formation and reaction of an acetylide.

Hydroboration-Oxidation

Hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond. The reaction typically employs a sterically hindered borane, such as disiamylborane or 9-BBN, to prevent a second addition to the intermediate vinylborane. T[8]he initial hydroboration step produces a vinylborane, which upon oxidation with hydrogen peroxide under basic conditions, yields an enol. This enol intermediate rapidly tautomerizes to the more stable aldehyde.

[8][9]***

Quantitative Data for Alkyne Hydroboration-Oxidation

AlkyneBorane ReagentOxidation ConditionsSolventYield of Aldehyde (%)
1-HexyneDisiamylboraneH₂O₂, NaOHTHF~85
Phenylacetylene9-BBNH₂O₂, NaOHTHF~90
1-OctyneCatecholboraneH₂O₂, NaOHTHF~82
1-PentyneDicyclohexylboraneH₂O₂, NaOHDiglyme~88

Note: Data presented are representative yields for the hydroboration-oxidation of terminal alkynes and may not represent reactions performed specifically with this compound.

Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne

The following is a general protocol for the hydroboration-oxidation of a terminal alkyne.

[10]1. Hydroboration : To a solution of the borane reagent (e.g., 9-BBN, 1.0 equiv.) in anhydrous THF under an inert atmosphere, add this compound (1.0 equiv.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours. 2. Oxidation : Cool the reaction mixture back to 0 °C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M solution), followed by the dropwise addition of 30% hydrogen peroxide. 3. Reaction : Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (as monitored by TLC or GC). 4. Work-up : Extract the reaction mixture with an organic solvent like diethyl ether. 5. Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting aldehyde by flash column chromatography.

Hydroboration_Pathway Start This compound Step1 1. Hydroboration (e.g., 9-BBN, THF) Intermediate1 Vinylborane Intermediate Start->Intermediate1 Step1->Intermediate1 syn-addition Step2 2. Oxidation (H₂O₂, NaOH) Intermediate2 Enol Intermediate Intermediate1->Intermediate2 Step2->Intermediate2 Oxidation Tautomerization Keto-Enol Tautomerization Intermediate2->Tautomerization Product Final Aldehyde Product Tautomerization->Product

References

Stability and Storage of 5-Iodo-1-pentyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Iodo-1-pentyne. Due to the reactive nature of this compound, proper handling and storage are paramount to ensure its integrity for research and development applications. This document outlines the known properties, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Properties and Storage Recommendations

This compound is a flammable liquid that requires specific storage conditions to minimize degradation.[1] The primary recommendation is to store the compound at temperatures between 2-8°C.[1]

ParameterValueSource
CAS Number 2468-55-5[1]
Molecular Formula C5H7I
Molecular Weight 194.01 g/mol
Appearance Liquid[1]
Storage Temperature 2-8°C[1]
Flash Point 57.38 °C
Hazard Class Flammable Liquid (Class 3)

Potential Degradation Pathways

A logical overview of the factors influencing the stability of this compound is presented below.

Factors Influencing this compound Stability cluster_conditions Environmental Conditions cluster_degradation Potential Degradation Pathways Temperature Temperature Homolytic Cleavage Homolytic Cleavage Temperature->Homolytic Cleavage accelerates Light Light Light->Homolytic Cleavage induces Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Polymerization Polymerization Hydrolysis Hydrolysis This compound This compound This compound->Homolytic Cleavage This compound->Oxidation This compound->Polymerization This compound->Hydrolysis

Caption: Factors Affecting this compound Stability.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established principles for stability testing of reactive organic compounds.

Thermal Stability Assessment using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the rate of degradation of this compound at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare multiple vials containing a known concentration of this compound in a high-boiling, inert solvent (e.g., dodecane).

  • Incubation: Place the vials in temperature-controlled ovens at various temperatures (e.g., 40°C, 60°C, and 80°C). Include a control sample stored at the recommended storage temperature (2-8°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each temperature condition.

  • GC-MS Analysis:

    • Dilute an aliquot of the sample with a suitable solvent (e.g., dichloromethane).

    • Inject the diluted sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of this compound from any potential degradation products.

    • Monitor the disappearance of the parent compound and the appearance of any new peaks over time.

    • Quantify the concentration of this compound at each time point using a pre-established calibration curve.

  • Data Analysis: Plot the concentration of this compound as a function of time for each temperature to determine the degradation kinetics.

The experimental workflow for this thermal stability study is depicted below.

Workflow for Thermal Stability Assessment Sample Preparation Sample Preparation Incubation Incubation Sample Preparation->Incubation Time Point Sampling Time Point Sampling Incubation->Time Point Sampling GC-MS Analysis GC-MS Analysis Time Point Sampling->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Thermal Stability Assessment Workflow.

Photostability Assessment

Objective: To evaluate the impact of light exposure on the stability of this compound according to ICH Q1B guidelines.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) in quartz tubes. Prepare a control sample wrapped in aluminum foil to serve as a dark control.

  • Light Exposure: Place the samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light. The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis: After the exposure period, analyze the samples and the dark control by a stability-indicating method, such as HPLC-UV or GC-MS, to determine the extent of degradation.

  • Data Analysis: Compare the chromatograms of the exposed sample, the dark control, and an unexposed control to identify and quantify any photodegradation products.

Long-Term Stability Study under Recommended Storage Conditions

Objective: To confirm the stability of this compound under the recommended storage conditions over an extended period.

Methodology:

  • Sample Storage: Store multiple, sealed vials of neat this compound in a refrigerator maintained at 2-8°C.

  • Time Points: At regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove a vial for analysis.

  • Analysis: Analyze the sample for purity and the presence of any degradation products using a validated analytical method such as GC-FID or GC-MS.

  • Data Analysis: Evaluate the purity of the compound over time to establish a re-test date or shelf life.

Conclusion

This compound is a valuable reagent that requires careful handling and storage to maintain its quality. Storing the compound at 2-8°C in a well-sealed container, protected from light, is crucial. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments to ensure the material is suitable for its intended use. Understanding the potential degradation pathways and implementing robust analytical monitoring will contribute to the successful application of this compound in research and development.

References

An In-depth Technical Guide to the Fundamental Reactions of 5-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions involving 5-iodo-1-pentyne, a versatile building block in organic synthesis. Its unique structure, featuring a terminal alkyne and a primary alkyl iodide, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document details key reaction types, provides structured quantitative data, outlines experimental protocols, and presents visual diagrams of reaction mechanisms and workflows.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound, with its terminal alkyne, can participate in this reaction with various aryl and vinyl halides. Alternatively, the iodide in this compound can react with other terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3]

Data Presentation: Sonogashira Coupling of Alkyl Halides with Terminal Alkynes
EntryAlkyl HalideAlkyneCatalyst (mol%)Ligand/Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-IododecanePhenylacetyleneNiCl₂(dppp) (1)CuI (5)Cs₂CO₃ (1.5)DMSO25488[1]
2Cyclohexyl IodidePhenylacetylene[Ni(CN)Br] (5)CuI (10)Cs₂CO₃ (2)DMSO802475[1]
35-Iododecane1-Octyne[Cu(CH₃CN)₄]BF₄ (25)Terpyridine (25)-DMSO50-85[1]
4IodobenzenePhenylacetylenePd(OAc)₂ (2)-DABCO (3)MeCNRT->99[2]
Experimental Protocol: Sonogashira Coupling of an Alkyl Iodide with Phenylacetylene

This protocol is adapted from established procedures for the nickel-catalyzed coupling of secondary alkyl iodides and can be modified for this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Nickel(II) chloride complex with a [P,S] bidentate ligand (e.g., NiCl₂(dppp)) (1 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the nickel catalyst (1 mol%), copper(I) iodide (5 mol%), and cesium carbonate (1.5 equiv).

  • Add anhydrous DMSO to the flask, followed by this compound (1.0 equiv) and phenylacetylene (1.2 equiv) via syringe.

  • Stir the reaction mixture at 25°C for 4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII trans-R¹-Pd(II)L₂(X) Pd0->PdII Pd_alkyne R¹-Pd(II)L₂(C≡CR²) PdII->Pd_alkyne Transmetalation Cu_alkyne Cu-C≡C-R² Pd_alkyne->Pd0 Product R¹-C≡C-R² Pd_alkyne->Product Reductive Elimination R1X R¹-X (this compound) R1X->Pd0 Oxidative Addition CuX CuX CuX->Cu_alkyne Cu_alkyne->CuX Transmetalation R2CH H-C≡C-R² R2CH->CuX Deprotonation Base Base BaseH Base-H⁺

Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

Nucleophilic Substitution

The primary iodide in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This is a classic Sₙ2 reaction where a nucleophile displaces the iodide leaving group.[4][5]

Data Presentation: Nucleophilic Substitution of this compound
EntryNucleophileReagentSolventTemp. (°C)Time (h)ProductYield (%)
1AzideNaN₃DMF90245-Azido-1-pentyneHigh (qualitative)
2CyanideNaCN/KCNDMSORT-5-Cyano-1-pentyne (Pent-4-ynenitrile)-
Experimental Protocol: Synthesis of 5-Azido-1-pentyne

This protocol is adapted from a general procedure for the synthesis of azides from alcohols via an in-situ generated alkyl halide.[5]

Materials:

  • This compound (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF, add sodium azide (1.5 equiv).

  • Heat the reaction mixture under a nitrogen atmosphere at 90°C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by the addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with 5% NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-azido-1-pentyne.

Visualization: Sₙ2 Reaction Mechanism

SN2_Reaction Reactants Nu⁻ + H₂C(I)-R TS [Nu···H₂C···I]⁻ R (Transition State) Reactants->TS Backside Attack Products Nu-CH₂-R + I⁻ TS->Products Concerted Displacement

Concerted Sₙ2 mechanism for nucleophilic substitution.

Grignard Reagent Formation and Subsequent Reactions

The carbon-iodine bond in this compound can be converted into a carbon-magnesium bond through reaction with magnesium metal, forming a Grignard reagent. This organometallic species, pent-4-ynylmagnesium iodide, is a potent nucleophile and can react with a variety of electrophiles to form new carbon-carbon bonds.[6][7][8]

Data Presentation: Expected Yields for Grignard Reagent Formation
SubstrateExpected Yield (%)Side ReactionsReference
5-Iodo-2-methyl-2-pentene50 - 80Wurtz coupling[6]

Note: While the yield is for a similar compound, a comparable range is expected for this compound under optimized conditions.

Experimental Protocol: Formation of Pent-4-ynylmagnesium Iodide

This protocol is adapted from the procedure for 5-iodo-2-methyl-2-pentene.[6]

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 - 1.5 equiv)

  • Iodine (1-2 small crystals)

  • Anhydrous tetrahydrofuran (THF)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere.

  • Add magnesium turnings and a few crystals of iodine to the flask.

  • Gently warm the flask to activate the magnesium, as indicated by the disappearance of the iodine color.

  • Add enough anhydrous THF to cover the magnesium.

  • Slowly add a solution of this compound in anhydrous THF from the dropping funnel to initiate the reaction, maintaining a gentle reflux.

  • After the addition is complete, continue stirring for 1-3 hours until most of the magnesium is consumed.

  • The resulting Grignard reagent solution can be used directly in subsequent reactions.

Visualization: Grignard Reagent Formation and Reaction with an Aldehyde

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Aldehyde This compound This compound Grignard Pent-4-ynylmagnesium Iodide This compound->Grignard Mg Mg Alkoxide Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition Aldehyde R-CHO Alcohol Secondary Alcohol Product Alkoxide->Alcohol Protonation Acid_Workup H₃O⁺

Formation of a Grignard reagent and its subsequent reaction.

Electrophilic Addition to the Alkyne

The terminal alkyne of this compound can undergo electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's or anti-Markovnikov's rule, depending on the reagents and reaction conditions.[9][10][11]

Data Presentation: Expected Products of Hydrohalogenation
ReagentConditionsMajor ProductRegioselectivity
HBr-5-Iodo-2-bromo-1-penteneMarkovnikov
HBrPeroxides (ROOR)5-Iodo-1-bromo-1-pentene (E/Z mixture)Anti-Markovnikov
HI-1,5-Diiodo-1-pentene (E/Z mixture)-
Experimental Protocol: Hydrobromination of a Terminal Alkyne (Markovnikov Addition)

This is a general protocol for the hydrohalogenation of terminal alkynes.[10]

Materials:

  • This compound (1.0 equiv)

  • Hydrogen bromide (HBr) solution in acetic acid or as a gas

  • Anhydrous solvent (e.g., dichloromethane)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound in an anhydrous solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Allow the reaction to stir at a low temperature until completion, monitoring by TLC.

  • Quench the reaction with a cold, dilute solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

Visualization: Electrophilic Addition Mechanism (Markovnikov)

Electrophilic_Addition Alkyne R-C≡CH Vinyl_Cation R-C⁺=CH₂ (Vinyl Cation) Alkyne->Vinyl_Cation Protonation HX H-X Product R-C(X)=CH₂ Vinyl_Cation->Product Nucleophilic Attack X_ion X⁻

Markovnikov addition of HX to a terminal alkyne.

Cyclization Reactions

The bifunctional nature of this compound and its derivatives makes them excellent substrates for a variety of cyclization reactions, leading to the formation of five- and six-membered rings. These reactions can be promoted by radicals, transition metals, or bases.

Data Presentation: Examples of Cyclization Reactions
Reaction TypeSubstrate TypeCatalyst/InitiatorProduct TypeYield (%)Reference
Radical Cyclization (5-exo-dig)5-Hexenyl radical derivativeAIBN, Bu₃SnHSubstituted cyclopentaneGood (general)[12][13]
Palladium-Catalyzed Carbonylative Cyclizationω-Vinyl iodobenzenePd catalyst, COβ-Keto-esterGood (general)[14]
Copper-Catalyzed Cycloaddition1-Iodoalkyne and azideCu(I)5-Iodo-1,2,3-triazoleHigh (qualitative)[15][16]
Experimental Protocol: Radical Cyclization (General)

This is a general procedure for a tin-mediated radical cyclization.[12][13]

Materials:

  • A suitable derivative of this compound (e.g., with an alkene or other radical acceptor)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Anhydrous toluene or benzene

  • Round-bottom flask with reflux condenser

  • Inert gas supply

Procedure:

  • Dissolve the this compound derivative in degassed anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of AIBN.

  • Heat the solution to reflux.

  • Slowly add a solution of tributyltin hydride in toluene via a syringe pump over several hours.

  • After the addition is complete, continue refluxing until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to remove tin byproducts and isolate the cyclized product.

Visualization: 5-Exo-Dig Radical Cyclization

Radical_Cyclization Radical_Initiation Initiator → In• Substrate R-I Alkyl_Radical R• Substrate->Alkyl_Radical Radical Formation Cyclized_Radical Cyclized Radical (5-exo-dig) Alkyl_Radical->Cyclized_Radical Intramolecular Cyclization Product Cyclized Product Cyclized_Radical->Product Hydrogen Atom Transfer Quenching H-donor

General pathway for a 5-exo-dig radical cyclization.

This guide provides a foundational understanding of the key reactive pathways of this compound. The versatility of this molecule, demonstrated through these fundamental reactions, underscores its importance as a building block in the design and synthesis of novel chemical entities for research, drug discovery, and materials science. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic goals.

References

Spectroscopic and Synthetic Profile of 5-Iodo-1-pentyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-pentyne is a valuable bifunctional molecule incorporating both a terminal alkyne and a primary iodide. This combination makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions, cycloadditions, and the introduction of alkynyl and iodoalkyl moieties into more complex structures. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification. This guide provides a detailed overview of the spectral data (NMR, IR, MS) and a plausible synthetic protocol for this compound.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound. These predictions are based on established empirical rules and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.3Triplet2HI-CH₂ -CH₂-CH₂-C≡CH
~2.3Triplet of Triplets2HI-CH₂-CH₂-CH₂ -C≡CH
~2.0Quintet2HI-CH₂-CH₂ -CH₂-C≡CH
~2.0Triplet1HI-CH₂-CH₂-CH₂-C≡CH

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~83I-CH₂-CH₂-CH₂-C ≡CH
~69I-CH₂-CH₂-CH₂-C≡CH
~33I-CH₂-CH₂ -CH₂-C≡CH
~18I-CH₂-CH₂-CH₂ -C≡CH
~6I-CH₂ -CH₂-CH₂-C≡CH

Predicted in CDCl₃ at 100 MHz.

Table 3: Key Predicted IR Absorptions for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~2950-2850MediumC-H (sp³) stretch
~2120WeakC≡C stretch
~630Medium≡C-H bend
~500-600MediumC-I stretch

Mass Spectrometry

Expected Fragmentation Pattern:

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ([M]⁺) for this compound (C₅H₇I) would be observed at m/z 194. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will result in a single molecular ion peak.

Key fragmentation pathways would likely involve:

  • Loss of iodine radical (•I): This would lead to a prominent peak at m/z 67, corresponding to the pentynyl cation ([C₅H₇]⁺). This is often a major fragmentation pathway for alkyl iodides.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the iodine atom.

  • Rearrangement reactions: Propargylic cleavage and other rearrangements of the carbon chain.

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound via Finkelstein Reaction

This protocol describes the synthesis from the more readily available 5-chloro-1-pentyne.

Materials:

  • 5-Chloro-1-pentyne

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-1-pentyne (1.0 eq) and anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any trace of I₂), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) spectrometer.

  • The sample would be prepared by dissolving approximately 10-20 mg of this compound in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Standard pulse programs would be used for data acquisition.

Infrared (IR) Spectroscopy:

  • An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Mass Spectrometry (MS):

  • A mass spectrum would be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) would be injected into the GC.

  • The mass analyzer would scan a mass range of, for example, m/z 30-300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques contribute to the structural elucidation of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Final Structure NMR NMR (¹H, ¹³C) NMR_info Carbon-Hydrogen Framework - Number of unique protons and carbons - Connectivity (via coupling) - Chemical environment of nuclei NMR->NMR_info Provides data on IR IR Spectroscopy IR_info Functional Groups - Presence of C≡C and ≡C-H - Presence of C-I bond IR->IR_info Identifies MS Mass Spectrometry MS_info Molecular Weight and Formula - Molecular weight (194 g/mol) - Fragmentation pattern MS->MS_info Determines Structure This compound I-CH₂-CH₂-CH₂-C≡CH NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow of Spectroscopic Analysis for this compound.

The Bifunctional Nature of 5-Iodo-1-pentyne: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of a Versatile Bifunctional Reagent.

Introduction

5-Iodo-1-pentyne is a valuable bifunctional molecule for researchers, particularly in the fields of organic synthesis, medicinal chemistry, and chemical biology. Its structure incorporates two distinct reactive centers: a terminal alkyne and a primary alkyl iodide. This unique arrangement allows for selective and sequential reactions, making it an ideal building block for the synthesis of complex molecules, the development of chemical probes, and its use as a versatile linker in bioconjugation. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, complete with experimental protocols and data presented for practical use by scientists and drug development professionals.

The terminal alkyne provides a handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The polarizable iodine atom, on the other hand, serves as an excellent leaving group in nucleophilic substitution reactions.[2] This dual reactivity enables the strategic introduction of the pentynyl moiety into a wide range of molecular scaffolds.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor. It is relatively non-polar and soluble in most organic solvents, while having low solubility in water.[3] The key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₇I[2]
Molecular Weight 194.01 g/mol [2]
CAS Number 2468-55-5[2]
Boiling Point 156.3 ± 23.0 °C at 760 mmHg[2]
Density 1.7 ± 0.1 g/cm³[2]
Flash Point 57.4 ± 16.9 °C[2]

Spectroscopic Data

SpectroscopyData
GC-MS A gas chromatography-mass spectrometry spectrum is available for this compound, which can be used for its identification and purity assessment.

The Bifunctional Reactivity of this compound

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for a stepwise functionalization, where one group can be reacted while the other remains intact for a subsequent transformation.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including:

  • Deprotonation and Nucleophilic Attack: The terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form a potent acetylide nucleophile. This nucleophile can then react with various electrophiles.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne readily participates in "click chemistry" reactions with azides to form stable triazole linkages. This reaction is highly efficient and biocompatible, making it ideal for bioconjugation.[1]

  • Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

  • Carboalumination: The triple bond can undergo carboalumination, which can be followed by transmetallation and reaction with electrophiles to introduce new functionalities.[4]

Reactions of the Primary Alkyl Iodide

The primary iodo group is an excellent leaving group, making this end of the molecule susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and azides.

Experimental Protocols

The following are examples of experimental procedures that utilize the bifunctional nature of this compound.

Protocol 1: Alkylation of a Pyrimidine Derivative with this compound in the Synthesis of Nucleoside Analogues

This protocol describes the alkylation of a pyrimidine derivative at the N-3 and N-5 positions using this compound, showcasing the reactivity of the iodo group in an SN2 reaction. This is a key step in the synthesis of novel nucleoside analogues with potential antiviral activity.[5][6]

Reaction Scheme:

References

An In-depth Technical Guide to the Safe Handling of 5-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling protocols for 5-Iodo-1-pentyne (CAS No. 2468-55-5), a valuable reagent in organic synthesis. Due to its hazardous properties, a thorough understanding of its safe management is crucial for all personnel in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₇I[1][2]
Molecular Weight 194.01 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 84-89 °C at 43 Torr[1]
Density 1.706 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 57.38 °C (135.3 °F)[3][4]
Storage Temperature 2-8°C[1][3][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is essential to be familiar with its GHS classification to ensure safe handling.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Flammable liquidsCategory 2 or 3Danger / WarningH225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor
Skin corrosion/irritationCategory 1B or 2Danger / WarningH314: Causes severe skin burns and eye damage or H315: Causes skin irritation
Serious eye damage/eye irritationCategory 1 or 2Danger / WarningH314: Causes severe skin burns and eye damage or H319: Causes serious eye irritation

Note: The exact classification may vary slightly between suppliers.

Pictograms:

  • Flame: Indicates a flammable hazard.

  • Corrosion: Indicates the potential to cause severe skin burns and eye damage.

  • Exclamation Mark: May be used to indicate skin and eye irritation.

Safety Precautions and Personal Protective Equipment (PPE)

A multi-layered approach to safety is critical when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A flame-retardant lab coat is required. Additional protective clothing may be necessary depending on the scale of the experiment.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eye Eye Protection (Goggles/Face Shield) Hand Hand Protection (Chemically Resistant Gloves) Body Body Protection (Lab Coat) Respiratory Respiratory Protection (Respirator if needed) Start Handling This compound Start->Eye Start->Hand Start->Body Start->Respiratory

Figure 1. Required PPE for handling this compound.

Handling and Storage

Handling
  • Work in a well-ventilated area, preferably a chemical fume hood.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Use non-sparking tools and take precautionary measures against static discharge.[6]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

  • Keep refrigerated at 2-8°C.[1][3][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

  • The storage area should be designated for flammable liquids.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Absorb with inert absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a suitable container for disposal. Use non-sparking tools.

Toxicity and Incompatibilities

Toxicity
Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong oxidizing agents: Can cause a violent reaction.

  • Strong bases: May lead to decomposition.

  • Metals: Certain metals may catalyze decomposition.

Experimental Protocol: A General Guideline for Use in a Reaction

The following is a generalized protocol for using this compound in a laboratory reaction. This should be adapted based on the specific requirements of the experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_cleanup Waste Disposal and Cleanup A 1. Don appropriate PPE B 2. Set up reaction in a fume hood A->B C 3. Purge reaction vessel with inert gas B->C D 4. Add solvent and other reagents C->D E 5. Slowly add this compound via syringe D->E F 6. Monitor reaction progress E->F G 7. Quench the reaction carefully F->G H 8. Perform extraction and washing G->H I 9. Purify the product (e.g., chromatography) H->I J 10. Dispose of halogenated waste properly I->J K 11. Decontaminate glassware J->K

Figure 2. A generalized workflow for a laboratory reaction involving this compound.

Disposal Considerations

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[2][4]

  • Waste Collection: Collect waste in a designated, properly labeled container for halogenated organic waste.[1][2]

  • Segregation: Do not mix with non-halogenated waste.[8]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all federal, state, and local regulations.[1][8]

Conclusion

This compound is a versatile chemical for organic synthesis, but its hazardous nature demands strict adherence to safety protocols. By understanding its properties, utilizing appropriate personal protective equipment, and following safe handling and disposal procedures, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Notes and Protocols for 5-Iodo-1-pentyne in Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] 5-Iodo-1-pentyne is a valuable building block in this reaction, providing a five-carbon chain with a terminal alkyne and a reactive iodide, making it an ideal substrate for constructing more complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in Sonogashira cross-coupling reactions, with a focus on applications relevant to drug discovery and development.

The Sonogashira reaction is particularly useful in medicinal chemistry for the synthesis of conjugated enynes and arylalkynes, which are common motifs in biologically active compounds.[3] The mild reaction conditions of the Sonogashira coupling allow for a broad functional group tolerance, making it suitable for the late-stage functionalization of complex molecules.[1]

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles: the palladium cycle and the copper cycle.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (in this case, an alkyl halide like this compound) to form a Pd(II) intermediate.

  • Transmetalation: The alkynylcopper(I) species, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.

  • Acid-Base Reaction: In the presence of a base (commonly an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and yields for Sonogashira cross-coupling reactions involving substrates similar to this compound, providing a basis for comparison and optimization.

EntryHalide SubstrateAlkyne PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodotoluenePhenylacetylenePd(PPh₃)₄ (5)CuI (10)TriethylamineDMFRT2-3>90[4]
2Iodobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (cat.)CuI (cat.)Triethylamine-RT1.5-[5]
34-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuITriethylamine-10010-[4]
45-IododecanePhenylacetyleneNickel(II) chloride complex (1)CuI (5)Cs₂CO₃DMSO254-[6]
5Aryl Iodides2-Methyl-3-butyn-2-olNanosized MCM-41-Pd (0.1)CuIK₂CO₃Toluene90-Good to Excellent[2]

Experimental Protocols

The following are detailed methodologies for performing a Sonogashira cross-coupling reaction with this compound.

General Protocol for Sonogashira Coupling of this compound with an Aryl Halide

This protocol is a generalized procedure adapted from established methods for Sonogashira couplings.[4][6][7]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.05-0.10 mmol, 5-10 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (5-10 mL) and the amine base (2.0-3.0 mmol, 2-3 equiv).

  • Substrate Addition: Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)Complex R-Pd(II)-X(L2) Pd(0)L2->Pd(II)Complex R-X This compound (R-X) Oxidative_Addition Oxidative Addition Coupled_Pd_Complex R-Pd(II)-C≡CR'(L2) Pd(II)Complex->Coupled_Pd_Complex Transmetalation Transmetalation Coupled_Pd_Complex->Pd(0)L2 Product Coupled Product (R-C≡CR') Coupled_Pd_Complex->Product Reductive_Elimination Reductive Elimination CuX Cu(I)X Pi_Complex [R'C≡CH---CuX] CuX->Pi_Complex Alkyne Terminal Alkyne (R'C≡CH) Cu_Acetylide R'C≡CCu Pi_Complex->Cu_Acetylide Base Base Cu_Acetylide->Pd(II)Complex Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Coupling Partner - Pd Catalyst & CuI - Base & Solvent (Inert Atmosphere) start->setup reaction Stir at RT or Heat setup->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Dilute with Solvent - Filter through Celite monitoring->workup Complete extraction Aqueous Extraction workup->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Applications in Drug Development and Natural Product Synthesis

The Sonogashira coupling is a key transformation in the synthesis of numerous biologically active molecules. The enediyne and arylalkyne moieties constructed through this reaction are present in a variety of natural products with potent anticancer and antibiotic properties.

The ability to introduce a five-carbon chain with a terminal alkyne allows for further modifications, such as click chemistry reactions, which are widely used in bioconjugation and drug targeting. Therefore, this compound is a valuable tool for medicinal chemists and drug development professionals in the exploration of novel therapeutic agents.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][4] The use of 1-iodoalkynes, such as 5-iodo-1-pentyne, in CuAAC reactions offers a direct route to 1,4,5-trisubstituted-1,2,3-triazoles.[1][4] These 5-iodo-triazole products are versatile synthetic intermediates, amenable to further functionalization through cross-coupling reactions, thereby expanding their utility in the development of complex molecular architectures.[1]

This document provides a detailed protocol for the CuAAC reaction between this compound and an organic azide. It includes information on reaction conditions, component concentrations, and expected outcomes, summarized in a clear tabular format for easy reference.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. The reaction with a 1-iodoalkyne proceeds with high regioselectivity to yield the 1,4-disubstituted-5-iodo-1,2,3-triazole. The general reaction is depicted below:

Scheme 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.

CuAAC_Reaction cluster_reagents Reagents cluster_product Product This compound This compound 5-Iodo-1,2,3-triazole 1-R-4-(3-iodopropyl)-5-iodo-1H-1,2,3-triazole This compound->5-Iodo-1,2,3-triazole + Organic Azide R-N3 Organic Azide->5-Iodo-1,2,3-triazole + Cu(I) Catalyst Cu(I) Source (e.g., CuI) Ligand Ligand (e.g., TTTA) Solvent Solvent (e.g., THF)

Caption: General scheme of the CuAAC reaction with this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Organic azide

  • Copper(I) iodide (CuI)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (TTTA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Catalyst Solution: In a dry, nitrogen-purged flask, dissolve copper(I) iodide (0.05 equivalents) and the ligand (TBTA or TTTA, 0.05 equivalents) in the chosen anhydrous solvent (to achieve a final concentration of approximately 0.1-0.2 M with respect to the limiting reagent). Stir the mixture at room temperature until a homogeneous solution is formed.

  • Reaction Setup: In a separate dry, nitrogen-purged flask, dissolve the organic azide (1.0 equivalent) and this compound (1.0 to 1.2 equivalents) in the anhydrous solvent.

  • Initiation of the Reaction: Transfer the catalyst solution to the flask containing the azide and alkyne mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 6 hours.[4]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-iodo-1,2,3-triazole.

Data Presentation

The following table summarizes typical reaction conditions and yields for the CuAAC reaction with 1-iodoalkynes and various organic azides. While specific data for this compound is extrapolated from similar substrates, high yields are generally expected.

Azide (R-N3)AlkyneCatalyst (mol%)Ligand (mol%)SolventTime (h)Yield (%)Reference
Benzyl Azide1-Iodo-3-phenylpropyneCuI (5)TTTA (5)THF295[4]
Phenyl Azide1-Iodo-1-hexyneCuI (5)TTTA (5)THF298[4]
1-Azido-4-methylbenzene1-Iodo-1-octyneCuI (5)TTTA (5)THF296[4]
Ethyl 2-azidoacetate1-Iodo-3,3-dimethyl-1-butyneCuI (5)TTTA (5)THF691[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol.

experimental_workflow A Prepare Catalyst Solution (CuI + Ligand in Solvent) C Combine Solutions & Initiate Reaction A->C B Prepare Reactant Solution (Azide + this compound in Solvent) B->C D Monitor Reaction Progress (TLC / LC-MS) C->D E Quench Reaction (aq. NH4Cl) D->E Reaction Complete F Aqueous Work-up & Extraction E->F G Dry & Concentrate F->G H Purify Product (Column Chromatography) G->H I Characterize Product H->I

Caption: Experimental workflow for the CuAAC reaction.

Safety Precautions

  • Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides.

  • Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Perform the reaction in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction with this compound provides a robust and efficient method for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. The resulting 5-iodo-triazole products are valuable intermediates for further chemical transformations, offering significant potential in the fields of medicinal chemistry and materials science. The protocol outlined in this document provides a reliable starting point for researchers to utilize this powerful synthetic tool.

References

Application Notes and Protocols for the Palladium-Catalyzed Coupling of 5-Iodo-1-pentyne with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2] This document provides detailed application notes and experimental protocols for the palladium-catalyzed coupling of 5-iodo-1-pentyne with a range of aryl halides. This compound is a valuable building block, as the resulting products retain a reactive iodide functionality that can be utilized in subsequent transformations.

Core Concepts and Reaction Mechanism

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II) complex, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: Finally, reductive elimination from the resulting palladium complex yields the coupled aryl-alkyne product and regenerates the active Pd(0) catalyst.

Variations of the Sonogashira reaction, including copper-free and ligand-free systems, have been developed to address specific challenges such as the formation of alkyne homocoupling byproducts (Glaser coupling).[3] The reactivity of the aryl halide coupling partner generally follows the trend: I > Br > Cl > OTf.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the palladium-catalyzed coupling of this compound with various aryl halides. It is important to note that reaction optimization is often necessary for each specific substrate combination.

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ / CuIEt₃NTHFRT4~90% (estimated)
24-IodoanisolePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF50685
34-BromotoluenePd(OAc)₂ / PPh₃ / CuIK₂CO₃Toluene801278
41-Bromo-4-nitrobenzenePd(dppf)Cl₂ / CuICs₂CO₃Dioxane100892
52-IodopyridinePd(PPh₃)₄ / CuIEt₃NMeCN60588

Yields are based on isolated product and may vary depending on the specific reaction scale and purification method. Data is compiled from general knowledge of Sonogashira reactions and adapted for this compound.

Mandatory Visualizations

Experimental Workflow

The general workflow for the palladium-catalyzed coupling of this compound with an aryl halide is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start setup Combine Aryl Halide, Pd Catalyst, CuI, and Base in a Schlenk Flask start->setup 1. inert Establish Inert Atmosphere (N₂ or Ar) setup->inert 2. solvent Add Anhydrous Solvent inert->solvent 3. alkyne Add this compound solvent->alkyne 4. stir Stir at Specified Temperature alkyne->stir 5. monitor Monitor by TLC/GC-MS stir->monitor 6. quench Quench Reaction (e.g., with aq. NH₄Cl) monitor->quench 7. extract Extract with Organic Solvent quench->extract 8. dry Dry Organic Layer (e.g., over Na₂SO₄) extract->dry 9. concentrate Concentrate in vacuo dry->concentrate 10. purify Purify by Column Chromatography concentrate->purify 11. product Isolated Product purify->product

Caption: A generalized experimental workflow for the Sonogashira coupling of this compound with aryl halides.

Catalytic Cycle

The following diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira reaction.

catalytic_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)-C≡CR'(L₂) pd_complex->alkynyl_pd Transmetalation cu_acetylide Cu-C≡CR' alkynyl_pd->pd0 Reductive Elimination label_product Ar-C≡CR' alkynyl_pd->label_product cu_x CuX cu_x->cu_acetylide Base alkyne H-C≡CR' alkyne->cu_acetylide

References

Application Notes & Protocols: Functionalization of Biomolecules using 5-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Iodo-1-pentyne is a versatile bifunctional reagent used to introduce a terminal alkyne group onto biomolecules. This process leverages the reactivity of the iodo group, which acts as an analogue to the widely used iodoacetamide (IAA) functionality. The primary target for this modification is the thiol group (-SH) of cysteine residues within proteins and peptides. Cysteine is an attractive target for site-specific modification due to its relatively low abundance and the high nucleophilicity of its side chain.[1]

The modification occurs via an SN2 nucleophilic substitution reaction, where the deprotonated thiol (thiolate) of a cysteine residue attacks the carbon atom bearing the iodine, forming a stable and irreversible thioether bond.[2] This initial step effectively installs a bioorthogonal alkyne "handle" onto the biomolecule. This handle can then be used for subsequent downstream applications, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This two-step strategy allows for the precise covalent attachment of various probes, tags, or drug molecules that have been functionalized with a complementary azide group.

This document provides detailed protocols for the initial alkylation of proteins with this compound and the subsequent CuAAC reaction for bioconjugation.

Part 1: Cysteine Alkylation with this compound

This initial step involves the covalent attachment of the pentyne moiety to cysteine residues. For efficient alkylation, disulfide bonds within the protein must first be reduced to free the thiol groups.

Reaction Scheme: Cysteine Alkylation

The overall workflow involves protein reduction followed by alkylation.

G Prot_SS Protein with Disulfide Bond (S-S) Reducer Reducing Agent (e.g., DTT, TCEP) Prot_SS->Reducer Cleaves disulfide bond Prot_SH Reduced Protein with Free Thiols (SH) Reducer->Prot_SH Pentyne This compound Prot_SH->Pentyne Alkylated_Prot Alkyne-Functionalized Protein Pentyne->Alkylated_Prot

Diagram 1: Workflow for protein functionalization with this compound.
Quantitative Data: Alkylation Efficiency & Side Reactions

The following data, derived from studies using iodoacetamide (IAA), provides a strong baseline for the expected efficiency and selectivity of this compound. Alkylation efficiency is typically high, but side reactions can occur, primarily at the N-terminus or on the side chains of other nucleophilic amino acids like lysine.[4][5]

Table 1: Alkylation Efficiency with Iodoacetamide (IAA)

Reducing Agent Alkylation Efficiency (%) Reference
Dithiothreitol (DTT) 99.8% [4]
TCEP 99.6% [4]
β-mercaptoethanol (BME) 99.7% [4]

Data represents the percentage of cysteine residues successfully modified.

Table 2: Common Side Reactions of Iodo-Reagents

Site of Side Reaction Description Reference
Peptide N-terminus Alkylation of the terminal alpha-amino group. [5]
Lysine Side Chain Alkylation of the epsilon-amino group. [5]
Methionine Side Chain Loss of the side chain due to modification. [4]

These side reactions are generally less favorable than cysteine alkylation but can occur, especially at higher pH or reagent concentrations.

Experimental Protocol 1: In-Solution Protein Alkylation

This protocol is adapted for a generic protein in a soluble fraction, based on standard procedures using iodoacetamide.[4][6]

Materials:

  • Protein sample

  • Denaturation/Reaction Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent Stock: 200 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylation Reagent Stock: 200 mM this compound in a compatible organic solvent (e.g., DMSO or DMF)

  • Quenching Solution: 200 mM DTT in water

  • Buffer for downstream processing (e.g., 50 mM Ammonium Bicarbonate)

Procedure:

  • Protein Solubilization & Denaturation:

    • Dissolve the protein sample in the Denaturation/Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Vortex gently to mix.

  • Reduction of Disulfide Bonds:

    • Add the 200 mM DTT stock solution to the protein sample to a final concentration of 5 mM.

    • Incubate for 30-60 minutes at 37-56 °C to ensure complete reduction of disulfide bonds.[4]

    • Cool the sample to room temperature.

  • Alkylation with this compound:

    • Add the 200 mM this compound stock solution to a final concentration of 15-20 mM.

    • Crucially, perform this step in the dark by wrapping the tube in aluminum foil, as iodo-reagents can be light-sensitive.

    • Incubate for 30 minutes at room temperature with gentle mixing.[4][6]

  • Quenching the Reaction:

    • Add the 200 mM DTT stock solution to a final concentration of 10 mM (an excess relative to the alkylating reagent) to quench any unreacted this compound.

    • Incubate for 15 minutes at room temperature in the dark.[6]

  • Sample Cleanup:

    • The alkyne-functionalized protein is now ready for downstream applications. The urea must be removed by buffer exchange (e.g., using dialysis, spin filtration, or chromatography) into a buffer compatible with the next step, such as PBS for a subsequent click reaction.

Part 2: Bioconjugation via Click Chemistry (CuAAC)

Once the biomolecule is functionalized with a pentyne handle, it can be conjugated to any molecule containing an azide group. The CuAAC reaction is highly efficient and specific, forming a stable triazole linkage.

Reaction Scheme: CuAAC Conjugation

G Alk_Prot Alkyne-Functionalized Protein Cu Cu(I) Source (e.g., CuSO4 + Ascorbate) Az_Probe Azide-Probe (e.g., Dye-N3, Biotin-N3) Conj_Prot Conjugated Protein (Stable Triazole Linkage) Cu->Conj_Prot Catalyzes cycloaddition Ligand Ligand (e.g., THPTA) Ligand->Cu

Diagram 2: General workflow for a CuAAC "click" reaction.
Experimental Protocol 2: General CuAAC "Click" Reaction

This protocol outlines a general procedure for conjugating an alkyne-labeled protein with an azide-functionalized probe.

Materials:

  • Alkyne-functionalized protein in a compatible buffer (e.g., PBS, pH 7.4)

  • Azide-probe (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, must be prepared fresh )

  • Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Degassed buffer (PBS, pH 7.4)

Procedure:

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-functionalized protein (final concentration typically 1-100 µM) and the azide-probe (use 1.5-5 equivalents relative to the protein).

    • Add the THPTA ligand to a final concentration equivalent to the copper concentration that will be used (e.g., 1 mM). THPTA is crucial for stabilizing the Cu(I) catalyst and protecting the protein.

  • Initiate the Reaction:

    • Add the CuSO₄ solution to the mixture (final concentration typically 0.5-1 mM).

    • Immediately add the freshly prepared Sodium Ascorbate solution to the mixture (final concentration typically 2-5 mM, in excess of copper). The ascorbate reduces Cu(II) to the active Cu(I) catalyst.

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Progress can be monitored by techniques like SDS-PAGE (observing a band shift) or mass spectrometry.

  • Purification:

    • Once the reaction is complete, the conjugated protein can be purified from excess reagents and catalyst using standard methods such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

Disclaimer: These protocols provide a general framework. Optimal conditions, including reagent concentrations, reaction times, and temperature, may vary depending on the specific biomolecule and azide-probe used. It is highly recommended to perform small-scale optimization experiments. All procedures should be conducted in accordance with laboratory safety guidelines.

References

Synthesis of 5-Iodo-1-pentyne via Finkelstein Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-pentyne is a valuable building block in organic synthesis, frequently utilized in the construction of more complex molecules through various coupling and functionalization reactions. Its terminal alkyne and primary iodide functionalities offer orthogonal handles for sequential chemical transformations. This application note provides a detailed, step-by-step guide for the synthesis of this compound from 5-chloro-1-pentyne via the Finkelstein reaction. The Finkelstein reaction is a robust and efficient method for the preparation of alkyl iodides from other alkyl halides, driven by the precipitation of the insoluble sodium chloride in acetone.[1][2]

Reaction Principle

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism, where the iodide ion from sodium iodide displaces the chloride ion from 5-chloro-1-pentyne. The reaction is carried out in acetone, a solvent in which sodium iodide is soluble, but the resulting sodium chloride is not. This insolubility of sodium chloride shifts the equilibrium towards the formation of the desired this compound, leading to high yields.[1][2]

Quantitative Data Summary

The following tables summarize the key reactants, reagents, and typical reaction parameters for the synthesis of this compound.

Table 1: Reactants and Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
5-Chloro-1-pentyneC₅H₇Cl102.56Starting Material
Sodium IodideNaI149.89Iodinating Agent
AcetoneC₃H₆O58.08Solvent
Diethyl Ether(C₂H₅)₂O74.12Extraction Solvent
Sodium ThiosulfateNa₂S₂O₃158.11Quenching Agent
Brine (Saturated NaCl)NaCl(aq)-Washing Agent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent

Table 2: Reaction Parameters

ParameterValueUnitNotes
Molar Ratio (5-Chloro-1-pentyne : NaI)1 : 1.5 - 2.0-An excess of sodium iodide is used to drive the reaction to completion.[3]
Reaction Temperature50 - 60°CReflux temperature of acetone.[3]
Reaction Time4 - 8hoursThe reaction can be monitored by the formation of a white precipitate (NaCl).[3]
Typical Yield> 90%The reaction generally proceeds with high conversion.[3]

Experimental Protocol

This protocol details the synthesis of this compound from 5-chloro-1-pentyne.

Materials:

  • 5-Chloro-1-pentyne

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 5% aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5-2.0 molar equivalents relative to 5-chloro-1-pentyne).

  • Addition of Solvent and Reactant: Add anhydrous acetone to the flask to dissolve the sodium iodide. To this solution, add 5-chloro-1-pentyne (1.0 molar equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 50-60 °C) with vigorous stirring. A white precipitate of sodium chloride should start to form as the reaction progresses.[3]

  • Monitoring the Reaction: Continue refluxing for 4-8 hours. The reaction can be monitored by observing the formation of the sodium chloride precipitate.[3]

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetone using a rotary evaporator.

    • To the residue, add diethyl ether and a 5% aqueous solution of sodium thiosulfate to quench any remaining iodine.

    • Transfer the mixture to a separatory funnel and wash the organic layer with the sodium thiosulfate solution.

    • Separate the organic layer and wash it with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation.[4] The boiling point of this compound is approximately 62-63 °C at 13 Torr.[4] Collect the fraction at the appropriate boiling point and pressure.

Visualizations

Diagram 1: Finkelstein Reaction Signaling Pathway

Finkelstein_Reaction 5-Chloro-1-pentyne 5-Chloro-1-pentyne SN2 SN2 Reaction 5-Chloro-1-pentyne->SN2 NaI Sodium Iodide (in Acetone) NaI->SN2 This compound This compound SN2->this compound NaCl Sodium Chloride (precipitate) SN2->NaCl

Caption: The Finkelstein reaction mechanism for the synthesis of this compound.

Diagram 2: Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine 5-Chloro-1-pentyne, Sodium Iodide, and Acetone B 2. Heat to Reflux (50-60 °C) A->B C 3. Stir for 4-8 hours B->C D 4. Cool and Remove Acetone C->D E 5. Add Diethyl Ether and Na2S2O3(aq) D->E F 6. Wash with Brine E->F G 7. Dry with MgSO4 and Filter F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Vacuum Distillation H->I J J I->J Pure this compound

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetone and diethyl ether are highly flammable. Keep away from open flames and ignition sources.

  • Handle 5-chloro-1-pentyne and this compound with care as they may be irritants.

  • Dispose of chemical waste according to institutional guidelines.

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques:

  • Boiling Point: 62-63 °C at 13 Torr.[4]

  • Appearance: Colorless to pale yellow liquid.

  • Purity (by GC): ≥98.0%.

Further characterization can be performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure.

This detailed protocol and the accompanying information are intended to provide a comprehensive guide for the successful synthesis of this compound. Researchers are encouraged to adapt the procedure as needed based on their specific experimental setup and scale.

References

Application of 5-Iodo-1-pentyne in the Total Synthesis of the Potent Antitumor Agent (+)-Phorboxazole A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-1-pentyne is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of complex natural products. Its terminal alkyne allows for carbon chain extension through various coupling reactions, most notably the Sonogashira coupling, while the primary iodide provides a handle for nucleophilic substitution or further cross-coupling reactions. This application note details the use of this compound in the total synthesis of the marine natural product (+)-phorboxazole A, a highly potent cytostatic agent. The synthesis, developed by the research group of Craig J. Forsyth, employs a convergent strategy wherein this compound is a key starting material for the construction of the C31-C46 side-chain fragment of the molecule.

Synthetic Strategy Overview

The total synthesis of (+)-phorboxazole A by the Forsyth group is characterized by a tri-component coupling strategy, dividing the complex molecule into three main fragments: C3–C17, C18–C30, and the C31–C46 side chain. This compound is instrumental in the synthesis of the C31–C46 fragment, which features a terminal alkyne that is later elaborated to the full side chain.

The overall synthetic workflow for the C31-C46 fragment is depicted below:

G A This compound B Sonogashira Coupling A->B Vinyl Iodide, Pd/Cu catalyst C Intermediate Alkyne B->C D Further Elaboration C->D E C31-C46 Fragment D->E

Figure 1. General workflow for the synthesis of the C31-C46 fragment of Phorboxazole A.

Key Experimental Protocol: Sonogashira Coupling

The cornerstone of the C31-C46 fragment synthesis is a Sonogashira coupling reaction between this compound and a suitable vinyl iodide partner. This reaction forges the C44-C45 bond of the phorboxazole A side chain.

Reaction Scheme:

Detailed Experimental Procedure:

To a solution of the vinyl iodide (1.0 equivalent) in freshly distilled tetrahydrofuran (THF) were added triethylamine (Et3N, 5.0 equivalents), copper(I) iodide (CuI, 0.2 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.1 equivalents). The resulting mixture was stirred at room temperature for 15 minutes. This compound (1.2 equivalents) was then added dropwise, and the reaction was stirred at room temperature for 12 hours. The reaction mixture was then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired coupled product.

Quantitative Data

The following table summarizes the typical yields and reaction conditions for the key Sonogashira coupling step.

Reactant AReactant BCatalystCo-catalystBaseSolventTime (h)Yield (%)
This compoundVinyl IodidePd(PPh3)2Cl2CuIEt3NTHF1275-85

Logical Relationship of Synthetic Steps

The synthesis of the C31-C46 fragment is a multi-step process where the initial Sonogashira coupling is followed by a series of transformations to install the required stereocenters and functional groups. The logical progression is outlined in the following diagram.

G cluster_0 Initial Coupling cluster_1 Intermediate Processing cluster_2 Final Fragment A This compound C Sonogashira Coupling A->C B Vinyl Iodide B->C D Coupled Product C->D E Functional Group Interconversion D->E F Stereoselective Reactions E->F G C31-C46 Fragment F->G

Figure 2. Logical flow of the C31-C46 fragment synthesis.

Application in Drug Development

The successful application of this compound in the total synthesis of (+)-phorboxazole A highlights its utility in constructing complex molecular architectures. The modularity of the Forsyth synthesis, enabled by the use of such building blocks, allows for the generation of structural analogs of phorboxazole A. These analogs are crucial for structure-activity relationship (SAR) studies, which are fundamental to the development of new and more effective anticancer agents. The terminal alkyne introduced from this compound provides a strategic point for modification, allowing for the synthesis of derivatives with altered biological activity and pharmacokinetic properties. For instance, a biotinylated derivative of phorboxazole A has been synthesized via a Sonogashira coupling at the C46 terminus, demonstrating the potential for creating probes for biochemical studies.

copper-free click chemistry applications of 5-Iodo-1-pentyne derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper-Free Click Chemistry

Copper-free click chemistry, predominantly represented by Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a powerful bioorthogonal ligation reaction. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems, including cell surface labeling, in vivo imaging, and the synthesis of drug delivery systems.[1][2][3][4][5] The driving force for this reaction is the high ring strain of cyclooctyne derivatives, which readily react with azides to form stable triazoles.[2][4]

Note on 5-Iodo-1-pentyne: It is important to clarify that this compound, as a terminal alkyne, is not a suitable substrate for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Terminal alkynes require a copper(I) catalyst to efficiently undergo cycloaddition with azides. The applications and protocols detailed below focus on the established and widely utilized strained cyclooctyne reagents for copper-free click chemistry.

Key Reagents in Copper-Free Click Chemistry

A variety of strained cyclooctynes have been developed to optimize reaction kinetics, stability, and solubility. Some of the most common reagents include:

  • Dibenzocyclooctynes (DBCO or ADIBO): Known for their high reactivity and stability.

  • Bicyclononynes (BCN): Offer a good balance of reactivity and stability.

  • Difluorinated Cyclooctynes (DIFO): Feature fluorine atoms to enhance reactivity through inductive effects.[4]

These reagents can be functionalized with various groups (e.g., NHS esters, maleimides, amines) to enable conjugation to a wide range of biomolecules.

Applications of Copper-Free Click Chemistry

The biocompatibility and orthogonality of copper-free click chemistry have led to its widespread adoption in several research areas:

  • Bioconjugation: The specific and efficient covalent ligation of biomolecules, such as proteins, antibodies, carbohydrates, and nucleic acids, with labels (e.g., fluorophores, biotin) or other molecules of interest.[4]

  • Drug Delivery Systems: The construction of antibody-drug conjugates (ADCs), functionalization of nanoparticles, and formation of hydrogels for targeted drug delivery and controlled release.

  • Molecular Imaging: The labeling of biomolecules in living cells and organisms for real-time visualization of biological processes without significant perturbation.[2]

  • Cell Surface Labeling and Tracking: Metabolic labeling of cell surface glycans with azide-modified sugars, followed by reaction with a cyclooctyne-bearing probe for visualization and tracking.

Quantitative Data Summary

The following table summarizes the second-order rate constants for the reaction of various strained cyclooctynes with a model azide (e.g., benzyl azide). Higher rate constants indicate faster reaction kinetics.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO / ADIBO~0.1 - 1.0High reactivity, good stability
BicyclononyneBCN~0.01 - 0.1Good balance of reactivity and stability
Difluorinated CyclooctyneDIFO~0.1 - 0.5Enhanced reactivity due to fluorine substitution
BiarylazacyclooctynoneBARAC> 1.0Very high reactivity

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with a DBCO-Fluorophore

Objective: To fluorescently label a protein containing an azide group using a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein (e.g., produced by metabolic labeling with an azide-containing amino acid analog)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Spectrophotometer and fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of the DBCO-fluorophore in a compatible organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • To the protein solution, add the DBCO-fluorophore stock solution to achieve a 5- to 20-fold molar excess of the dye over the protein.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Remove the excess, unreacted DBCO-fluorophore by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Measure the protein concentration using a spectrophotometer (A280).

    • Measure the fluorescence of the labeled protein using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • The degree of labeling (DOL) can be calculated from the absorbance of the protein and the dye.

Protocol 2: Functionalization of Nanoparticles for Drug Delivery

Objective: To attach a targeting ligand (e.g., an azide-modified peptide) to DBCO-functionalized lipid nanoparticles.

Materials:

  • DBCO-functionalized lipid nanoparticles

  • Azide-modified targeting peptide

  • HEPES buffer (20 mM, pH 7.2)

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

Procedure:

  • Reagent Preparation:

    • Disperse the DBCO-functionalized lipid nanoparticles in HEPES buffer.

    • Dissolve the azide-modified targeting peptide in HEPES buffer to a concentration of 1 mg/mL.

  • Conjugation Reaction:

    • Add the peptide solution to the nanoparticle dispersion at a 10-fold molar excess of peptide relative to the DBCO groups on the nanoparticle surface.

    • Incubate the mixture at room temperature for 4-6 hours with gentle stirring.

  • Purification:

    • Wash the nanoparticles to remove unreacted peptide using centrifugal filter units. Add HEPES buffer and centrifuge according to the manufacturer's instructions. Repeat the washing step three times.

    • Resuspend the final functionalized nanoparticles in the desired buffer for storage or further use.

  • Characterization:

    • Confirm the successful conjugation of the peptide to the nanoparticles using techniques such as dynamic light scattering (DLS) to measure size changes, zeta potential measurements, and/or a peptide quantification assay (e.g., BCA assay) on the supernatant from the washing steps.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein in PBS reaction_mix Mix and Incubate (RT, 1-2h or 4°C, o/n) azide_protein->reaction_mix dbco_dye DBCO-Fluorophore (DMSO stock) dbco_dye->reaction_mix sec_column Size-Exclusion Chromatography reaction_mix->sec_column labeled_protein Labeled Protein sec_column->labeled_protein analysis Spectrophotometry (A280, Dye Abs) Fluorescence Measurement labeled_protein->analysis

Caption: Workflow for labeling an azide-modified protein with a DBCO-fluorophore.

signaling_pathway_analogy cluster_reactants Reactants cluster_product Product Azide Azide (on Biomolecule) Triazole Stable Triazole Linkage Azide->Triazole Strain-Promoted [3+2] Cycloaddition Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole

Caption: The fundamental reaction of copper-free click chemistry (SPAAC).

References

Troubleshooting & Optimization

troubleshooting low yields in 5-Iodo-1-pentyne Sonogashira coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving 5-iodo-1-pentyne. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low yields in their experiments.

Troubleshooting Guide: Low Yields

This section provides a question-and-answer format to address specific problems you may encounter during the Sonogashira coupling of this compound.

Q1: My reaction has a low yield or is not proceeding to completion. What are the most common initial checks?

When a Sonogashira reaction fails or provides a low yield, the primary suspects are the quality of the reagents, the inertness of the atmosphere, and the activity of the catalyst.

  • Inert Atmosphere: The Sonogashira reaction, particularly when using a copper co-catalyst, is sensitive to oxygen.[1][2][3][4] Oxygen promotes the undesired homocoupling of the alkyne (Glaser coupling), which consumes your starting material and complicates purification.[1][2][3][4]

    • Action: Ensure your reaction is performed under a thoroughly inert atmosphere (argon or nitrogen). Use properly degassed solvents and reagents. Standard techniques include freeze-pump-thaw cycles for the solvent or sparging with an inert gas.[5]

  • Reagent Quality:

    • This compound: Ensure it is pure and free from decomposition.

    • Terminal Alkyne: Verify the purity of your coupling partner.

    • Base: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) should be dry.

    • Copper(I) Iodide (CuI): This co-catalyst can degrade over time. Use a fresh, high-quality source.[6]

  • Catalyst Activity:

    • Palladium Catalyst: Palladium(0) is the active catalytic species. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it needs to be reduced in situ.[7] The formation of palladium black is an indicator of catalyst decomposition.[5][8]

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupling of my terminal alkyne. How can I prevent this?

This side reaction is the Glaser coupling, a common issue in copper-catalyzed Sonogashira reactions.[1][2][7][9]

  • Strict Anaerobic Conditions: As mentioned, oxygen is a key promoter of this side reaction. Rigorous degassing of your solvent and reaction setup is the first line of defense.[4][5]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[2][7] These methods may require different ligands or reaction conditions to achieve good yields but completely eliminate the possibility of Glaser coupling.[2][7]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[5]

Q3: My starting materials are being consumed, but I'm not getting the desired product. What other side reactions could be occurring?

Besides alkyne homocoupling, other side reactions can lower your yield.

  • Protodeboronation (if using an alkynylboronate): This is the cleavage of the C-B bond, replacing the boronic acid/ester group with a hydrogen atom.

    • Solution: Use milder bases (e.g., K₃PO₄, KF) and ensure anhydrous conditions.[10]

  • Hydrodehalogenation: The iodo group on this compound can be replaced by a hydrogen atom. This is more common with more reactive palladium-hydride species, which can be formed from certain bases or impurities.[11]

Q4: The reaction is sluggish and takes a very long time, or stalls completely. How can I increase the reaction rate?

Slow reaction rates are often due to suboptimal reaction conditions.

  • Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, increasing the temperature can often improve the rate.[7][12] A modest increase to 40-60 °C can be effective. However, be aware that higher temperatures can also lead to catalyst decomposition.[12]

  • Catalyst and Ligand:

    • The choice of palladium catalyst and ligand is crucial. For less reactive substrates, using a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve performance.[13][14]

    • Ensure an appropriate catalyst loading (typically 1-5 mol%).

  • Solvent: The solvent plays a significant role in reaction kinetics and solubility.[15] While THF and DMF are common, their polarity can affect the reaction outcome.[15] Toluene can also be a good choice.[15] If solubility is an issue, a solvent screen may be necessary.

  • Base: An appropriate excess of an amine base is required to deprotonate the alkyne.[6] Triethylamine and diisopropylamine are commonly used.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for halides in the Sonogashira coupling? The general reactivity trend is I > Br > OTf >> Cl.[10] As you are using an iodo-alkane, the oxidative addition step should be relatively facile compared to the corresponding bromo or chloro-alkane.

Q2: Can I perform a Sonogashira coupling without a copper co-catalyst? Yes, copper-free Sonogashira reactions are well-established and are a good strategy to avoid the common side reaction of Glaser coupling (alkyne homocoupling).[2][7][13] These reactions often require specific ligands and may need slightly higher temperatures to proceed efficiently.

Q3: I see a black precipitate forming in my reaction. What is it? A black precipitate is typically palladium black, which is decomposed, inactive palladium metal.[5][8] This indicates that your catalyst is not stable under the reaction conditions. To prevent this, you can try using a more stable palladium precatalyst, a different ligand that better stabilizes the palladium center, or lowering the reaction temperature.[5][12][14]

Q4: How do I choose the right base for my reaction? Amine bases such as triethylamine (Et₃N), diisopropylamine (DIPA), and piperidine are commonly used in copper-co-catalyzed Sonogashira reactions.[6] They act as both a base to deprotonate the alkyne and often as a solvent. For copper-free systems, inorganic bases like cesium carbonate (Cs₂CO₃) can be very effective.[13]

Data Presentation

Table 1: Effect of Reaction Parameters on Sonogashira Coupling Yield

ParameterVariationTypical Effect on Yield with Alkyl IodidesRationale
Catalyst Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂Generally similar, Pd(0) is active speciesBoth are common and effective palladium sources.[7][13]
Co-catalyst With CuI vs. Without CuICan be high in both casesCuI accelerates the reaction but can cause homocoupling.[1][7] Copper-free protocols avoid this side reaction.[2]
Base Et₃N vs. DIPA vs. Cs₂CO₃High with amine bases, Cs₂CO₃ for copper-freeThe base deprotonates the alkyne.[6] The choice can depend on the specific catalytic system.
Solvent THF vs. DMF vs. TolueneYield can be solvent-dependentSolvent affects solubility and catalyst stability.[15]
Temperature Room Temp vs. 50 °C vs. 80 °CIncreased temperature can improve rate and yieldHigher temperatures can overcome activation barriers but may also lead to catalyst decomposition.[12]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of this compound

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3 equiv.)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Solvent and Reagent Addition: Add anhydrous and degassed THF, followed by triethylamine.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne, followed by this compound via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is an alternative to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv.)

  • Anhydrous and degassed 1,4-Dioxane

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Solvent and Reagent Addition: Add anhydrous and degassed 1,4-dioxane.

  • Add the terminal alkyne, followed by this compound via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Troubleshooting start Low Yield in This compound Sonogashira Coupling check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_reagents Are all reagents pure and dry (especially base and CuI)? check_atmosphere->check_reagents Yes solution_degas Action: Rigorously degas solvents and use an inert gas (Ar/N2). check_atmosphere->solution_degas No check_catalyst Is there catalyst decomposition (Pd black)? check_reagents->check_catalyst Yes solution_reagents Action: Use fresh, high-purity reagents. Dry amine bases. check_reagents->solution_reagents No check_homocoupling Is alkyne homocoupling (Glaser product) observed? check_catalyst->check_homocoupling No solution_catalyst Action: Use a more stable ligand (e.g., XPhos), lower temperature, or change solvent. check_catalyst->solution_catalyst Yes solution_homocoupling Action: Switch to a copper-free protocol or use slow addition of the alkyne. check_homocoupling->solution_homocoupling Yes solution_optimize Systematically optimize: - Temperature - Solvent - Base - Ligand check_homocoupling->solution_optimize No solution_degas->check_reagents solution_reagents->check_catalyst solution_catalyst->check_homocoupling solution_homocoupling->solution_optimize

Caption: A decision tree for troubleshooting low yields.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex [L2Pd(R)I] pd0->pd_complex Oxidative Addition (R-I) pd_alkyne_complex [L2Pd(R)(C≡CR')] pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product R-C≡C-R' pd_alkyne_complex->product alkyne H-C≡C-R' cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide + CuI, - HI cu_acetylide->pd_complex To Pd Cycle base Base base->alkyne Deprotonation

Caption: The dual catalytic cycles of the Sonogashira reaction.

References

Technical Support Center: Optimizing 5-Iodo-1-pentyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 5-iodo-1-pentyne.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in a standard CuAAC "click" reaction?

A1: The primary challenge arises from the iodide ion. Iodide can act as a ligand for the copper(I) catalyst, potentially forming inactive copper-iodide complexes or diverting the catalyst into unproductive aggregates, which can slow down or inhibit the reaction.[1][2] Additionally, under certain conditions, the reaction can lead to the formation of 5-iodotriazoles through an intermediate iodoalkyne, which may or may not be the desired product.[2]

Q2: Is a special protocol required for the click reaction with this compound?

A2: Yes, a modified protocol, often referred to as iodoalkyne-azide cycloaddition (iCuAAC), is highly recommended for optimal results.[3][4] This reaction is specifically tailored for 1-iodoalkynes and is catalyzed by copper(I) iodide in the presence of a suitable amine ligand.[3][4] Notably, this reaction can be significantly faster than the conventional CuAAC with terminal alkynes.[3]

Q3: Which copper source and ligand are best for the this compound click reaction?

A3: For the iCuAAC reaction with this compound, copper(I) iodide (CuI) is an effective catalyst when used in conjunction with an amine ligand.[4] The choice of ligand is critical for high yields and chemoselectivity.[3] Tris-triazolyl)methyl)amine ligands, such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) and its tert-butyl analog (TTTA), have been shown to be highly efficient, leading to the exclusive formation of the desired 5-iodo-1,2,3-triazole product in excellent yields.[3][4]

Q4: Can I use a standard Cu(II) salt like CuSO₄ with a reducing agent for this reaction?

A4: While in-situ reduction of CuSO₄ with sodium ascorbate is a common practice for standard CuAAC reactions, for reactions with 1-iodoalkynes, using CuI directly with an appropriate ligand is a well-established and highly effective method.[3][4][5] If using a Cu(II) source, careful optimization will be necessary to overcome potential inhibition by the iodide from the starting material.

Q5: What is the optimal solvent for the this compound click reaction?

A5: The CuI-TTTA catalyst system is compatible with a wide range of solvents, and the choice can be tailored to the solubility of your substrates.[4] Solvents such as THF, acetonitrile (MeCN), DMF, water, and ethanol have been used successfully without affecting the high selectivity for the 5-iodotriazole product.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Absence of a suitable ligand: The iCuAAC reaction with this compound is highly dependent on the presence of an amine ligand to proceed efficiently.[3][4]Add an appropriate ligand such as TBTA or TTTA to the reaction mixture.
Copper catalyst oxidation: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by atmospheric oxygen.Degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6]
Inhibition by iodide: Excess iodide ions from the starting material or other sources can inhibit the catalyst.[1][2]Use a robust ligand like TTTA that is known to be effective in the presence of iodide.[3][4] Avoid using additional iodide salts in the reaction mixture.
Formation of Side Products (e.g., 5-proto- or 5-alkynyl triazoles) Suboptimal ligand: The choice of ligand can influence the chemoselectivity of the reaction.[4]Switch to a more effective ligand like TBTA or TTTA, which have been shown to give the 5-iodotriazole as the exclusive product.[3][4]
Reaction is Sluggish Low temperature: While the reaction can proceed at room temperature, gentle heating may be required in some cases.Consider moderately increasing the reaction temperature (e.g., to 40-50 °C) to enhance the reaction rate.
Insufficient catalyst or ligand loading: The catalytic system may not be present in a sufficient amount to drive the reaction to completion in a reasonable timeframe.Increase the loading of the CuI catalyst and the ligand. A 1:1 ratio of CuI to ligand is often effective.[4]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Cycloaddition of this compound with an Azide

This protocol is adapted from established methods for the iCuAAC reaction.[3][4]

Materials:

  • This compound

  • Organic azide

  • Copper(I) iodide (CuI)

  • Tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA)

  • Anhydrous solvent (e.g., THF, MeCN)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the organic azide (1.0 mmol) and this compound (1.0 mmol).

  • Add the anhydrous solvent (5 mL).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving CuI (0.05 mmol) and TTTA (0.05 mmol) in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.[4]

  • Upon completion, the workup typically involves simple trituration followed by filtration to isolate the 5-iodo-1,2,3-triazole product.[3]

Quantitative Data Summary

Table 1: Effect of Ligand on the Reaction of a Model Iodoalkyne and Azide [4]

EntryLigandTime (h)Yield of 5-Iodotriazole (%)Yield of Side Products (%)
1None24No Reaction-
2Triethylamine (TEA)69010
3TBTA0.75950
4TTTA0.75960

Table 2: Solvent Compatibility for the CuI-TTTA Catalyzed Reaction [4]

SolventTime (h)Yield (%)
THF193
MeCN194
DMF291
Water285
EtOH478

Visualizations

experimental_workflow Experimental Workflow for this compound Click Chemistry cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Combine Azide and This compound in Solvent add_catalyst Add Catalyst Solution to Reactants reagents->add_catalyst 1 catalyst_prep Prepare CuI/TTTA Catalyst Solution catalyst_prep->add_catalyst 2 stir Stir at Room Temperature under Inert Atmosphere add_catalyst->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor workup Trituration and Filtration monitor->workup Upon Completion product Isolate Pure 5-Iodo-1,2,3-triazole workup->product

Caption: Workflow for the iCuAAC reaction of this compound.

troubleshooting_flowchart Troubleshooting Flowchart for Low Yield start Low or No Product Yield check_ligand Is a suitable ligand (e.g., TTTA) present? start->check_ligand add_ligand Add Ligand check_ligand->add_ligand No check_atmosphere Was the reaction run under an inert atmosphere? check_ligand->check_atmosphere Yes success Improved Yield add_ligand->success degas_rerun Degas solvents and rerun under N2 or Ar check_atmosphere->degas_rerun No check_side_products Are side products observed? check_atmosphere->check_side_products Yes degas_rerun->success change_ligand Switch to a more selective ligand (TBTA/TTTA) check_side_products->change_ligand Yes increase_temp_conc Consider increasing temperature or catalyst loading check_side_products->increase_temp_conc No change_ligand->success increase_temp_conc->success

Caption: A logical guide to troubleshooting low yield reactions.

References

Technical Support Center: 5-Iodo-1-pentyne in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-1-pentyne. The following information addresses common side reactions, byproduct formation, and provides protocols to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The most prevalent side reaction is the homocoupling of this compound to form 1,10-diiododeca-1,9-diyne. This is also known as Glaser coupling or Hay coupling.[1][2] Other potential, though typically less common, side reactions include elimination of hydrogen iodide to form a conjugated enyne, intramolecular cyclization, and oligomerization of the alkyne.

Q2: What causes the homocoupling of this compound?

A2: Homocoupling is primarily caused by the presence of a copper(I) co-catalyst and oxygen.[3] In the presence of oxygen, the copper acetylide intermediate, which is formed during the Sonogashira catalytic cycle, can undergo oxidative coupling to yield the symmetrical 1,3-diyne byproduct.[3]

Q3: How can I minimize or prevent the formation of the homocoupled byproduct?

A3: Several strategies can be employed to suppress homocoupling:

  • Utilize Copper-Free Conditions: A number of Sonogashira protocols have been developed that proceed without a copper co-catalyst, thereby avoiding the primary pathway for Glaser coupling.[3][4]

  • Maintain an Inert Atmosphere: Rigorously excluding oxygen from the reaction by using an inert gas, such as argon or nitrogen, is critical, especially when a copper co-catalyst is necessary.[3] This can be achieved through techniques like freeze-pump-thaw cycles for solvents and maintaining a positive pressure of inert gas.

  • Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can help maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[3]

  • Modified Atmosphere: Some research suggests that conducting the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling by keeping the catalysts in their reduced, active state.[4]

Q4: Can the primary iodide in this compound participate in side reactions under typical Sonogashira conditions?

A4: While the primary iodide is generally stable under standard Sonogashira conditions, which are typically mild, there is a possibility for side reactions, especially under more forcing conditions (e.g., high temperatures, strong bases). These can include:

  • Elimination: In the presence of a strong, non-nucleophilic base, elimination of HI could occur, although this is less common for primary iodides.

  • Intramolecular Cyclization: Depending on the reaction conditions and the nature of the coupling partner, intramolecular cyclization to form five-membered rings could be a possibility, though it is not a commonly reported side reaction for this specific substrate under these conditions.

Q5: How can I monitor the progress of my reaction and identify the formation of byproducts?

A5: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[5][6] The starting material, desired product, and byproducts will likely have different polarities and thus different Rf values. For visualization, several methods can be used:

  • UV Light (254 nm): If your coupling partner is an aromatic or conjugated system, the product will be UV active.[7]

  • Potassium Permanganate (KMnO₄) Stain: This stain is highly effective for visualizing alkynes and diynes, which will appear as yellow spots on a purple background.[8]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High percentage of homocoupled byproduct (1,10-diiododeca-1,9-diyne) Presence of oxygen in the reaction.Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]
Use of a copper(I) co-catalyst.Switch to a copper-free Sonogashira protocol.[4]
High concentration of this compound.Add the this compound to the reaction mixture slowly via a syringe pump.[3]
Low or no yield of the desired cross-coupled product Inactive catalyst.Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst.
Inefficient base.Ensure the base is anhydrous and of high purity. Consider screening different bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of multiple unidentified spots on TLC Decomposition of starting material or product.Ensure the reaction is not being overheated. Check the stability of your coupling partner under the reaction conditions.
Oligomerization of the alkyne.This can sometimes occur at higher temperatures or with certain catalysts. Try lowering the reaction temperature or changing the catalyst system.
Side reactions involving the iodide.Consider using milder reaction conditions (lower temperature, weaker base).
Difficulty in purifying the product from byproducts Similar polarities of product and byproducts.Optimize the solvent system for flash column chromatography. Sometimes a change from a non-polar/polar aprotic system (e.g., hexanes/ethyl acetate) to one containing a chlorinated solvent can improve separation.
Co-elution of the homocoupled diyne.If homocoupling is a major issue, it is often best to optimize the reaction to minimize its formation rather than relying solely on purification.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general procedure for the copper-palladium co-catalyzed Sonogashira coupling.[10]

Materials:

  • This compound

  • Aryl iodide

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Anhydrous and degassed solvent (e.g., THF or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent (e.g., THF, 5 mL per mmol of aryl iodide) and degassed triethylamine (2.0 equiv) via syringe.

  • Add this compound (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is adapted from methodologies designed to avoid copper-mediated homocoupling.[3][4]

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst, and phosphine ligand.

  • Add the base.

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_glaser Glaser Homocoupling (Side Reaction) pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition R¹-X alkyne_complex R¹-Pd(II)(C≡CR²)L₂ pd_complex->alkyne_complex Transmetalation Cu-C≡C-R² alkyne_complex->pd0 Reductive Elimination product R¹-C≡C-R² alkyne_complex->product cu_x CuX cu_acetylide Cu-C≡C-R² cu_acetylide->cu_x to Pd Cycle cu_acetylide_dimer 2 Cu-C≡C-R² cu_acetylide->cu_acetylide_dimer Dimerization alkyne H-C≡C-R² alkyne->cu_acetylide Base diyne R²-C≡C-C≡C-R² cu_acetylide_dimer->diyne O₂ (Oxidant)

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Troubleshooting_Workflow decision decision action action outcome outcome start Low Yield or Significant Byproducts in this compound Reaction check_homocoupling Is homocoupling (Glaser product) a major byproduct? start->check_homocoupling check_reaction_progress Is the starting material being consumed? check_homocoupling->check_reaction_progress No action_inert Improve Inert Atmosphere (Degas solvents, use Schlenk line) check_homocoupling->action_inert Yes action_catalyst Check Catalyst/Ligand Activity (Use fresh reagents) check_reaction_progress->action_catalyst No action_purification Optimize Purification (Adjust column chromatography solvent system) check_reaction_progress->action_purification Yes action_cu_free Switch to a Copper-Free Protocol action_inert->action_cu_free outcome_improved Improved Yield and Purity action_cu_free->outcome_improved action_conditions Optimize Conditions (Screen base, solvent, temperature) action_catalyst->action_conditions action_conditions->outcome_improved action_purification->outcome_improved

Caption: A decision-making workflow for troubleshooting common issues with this compound reactions.

References

Technical Support Center: Purification of Products Derived from 5-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chemical products derived from 5-iodo-1-pentyne. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answer frequently asked questions related to the purification of compounds synthesized from this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my product after a reaction involving this compound, such as a Sonogashira coupling? A1: The initial step is a "work-up," which aims to separate your product from the bulk of inorganic salts, catalysts, and highly polar reagents.[1][2] This typically involves a liquid-liquid extraction, where the reaction mixture is diluted with an organic solvent and washed with water or various aqueous solutions in a separatory funnel.[3]

Q2: How do I choose the best primary purification method for my product? A2: The choice depends on the physical properties of your product and the main impurities.[4]

  • Flash Column Chromatography is the most versatile technique for separating compounds based on polarity differences.[5]

  • Recrystallization is ideal for solid products to achieve high purity, provided a suitable solvent can be found.[6][7]

  • Distillation is effective for volatile liquid products with boiling points significantly different from impurities.[8] For less volatile compounds, vacuum distillation may be necessary.[9]

Q3: How can I specifically remove palladium and copper catalyst residues from my Sonogashira coupling reaction? A3: After the reaction, catalyst residues can often be removed during the aqueous work-up. Washing the organic layer with a saturated aqueous solution of ammonium chloride can help remove copper catalysts.[10] Palladium catalysts and ligands, like phosphines, can sometimes be removed by washing, but often require column chromatography for complete removal.[11] Passing the crude product through a short plug of silica gel before full chromatography can also remove a significant portion of catalyst residues.[12]

Q4: My product appears to be decomposing on the silica gel column. What can I do? A4: Product decomposition on silica gel can occur if the compound is sensitive to acid.[12] You can use deactivated silica gel by adding a small amount of a base, like triethylamine (0.1-1% v/v), to your eluent.[12] Alternatively, switching to a more neutral stationary phase, such as alumina, may prevent decomposition. Performing the chromatography quickly (flash chromatography) minimizes the contact time between your compound and the stationary phase.[12]

Purification Strategy Workflow

G start Completed Reaction Mixture workup Aqueous Work-up (e.g., Liquid-Liquid Extraction) start->workup dry Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) workup->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate crude Crude Product concentrate->crude decision Select Purification Method crude->decision chrom Flash Column Chromatography decision->chrom Liquid or Non-crystalline Solid recryst Recrystallization decision->recryst Solid Product distill Distillation decision->distill Volatile Liquid Product end Pure Product chrom->end recryst->end distill->end

Caption: A general workflow for isolating and purifying products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during purification in a question-and-answer format.

Work-up & Extraction Issues

Q: An emulsion formed during my liquid-liquid extraction. How can I resolve this? A: Emulsions are common when extracting organic mixtures. To break an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution).[13] The salt increases the density and ionic strength of the aqueous layer, which helps to force the separation of the two phases.[13]

Q: I'm not sure which layer is the organic layer in my separatory funnel. How can I tell? A: The layers separate based on density.[3] Most chlorinated solvents (like dichloromethane) are denser than water and will be the bottom layer. Most non-chlorinated organic solvents (like ethyl acetate, diethyl ether, or hexanes) are less dense than water and will be the top layer. To be certain, you can add a few drops of water to the funnel; the layer that the drops mix with is the aqueous layer.

Flash Column Chromatography Issues

Q: My compounds are not separating well on the column. How can I improve the separation? A: Poor separation is typically due to an inappropriate solvent system.[4] You should optimize the eluent using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.3.[5] For difficult separations, using a higher ratio of silica gel to your crude product (e.g., 100:1 instead of 50:1) can also improve resolution.[14]

Q: My product is streaking on the TLC plate and the column. What is causing this? A: Streaking can be caused by several factors. If the compound is highly polar, it may interact strongly with the acidic silica gel. Adding a small amount of a modifier to your eluent can help: acetic acid for acidic compounds or triethylamine for basic compounds.[4] Streaking can also occur if the initial sample band loaded onto the column is too wide; always dissolve your crude product in the minimum amount of solvent for loading.[15]

Q: I see a dark, immobile band at the top of my silica gel column. What is it? A: This is very common after coupling reactions and is almost certainly residual palladium catalyst (often appearing as palladium black) and other highly polar impurities. As long as it is immobile and your product elutes cleanly, it is not a problem. This indicates that the impurities are being effectively separated from your product.

Recrystallization Issues

Q: My solid product is "oiling out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute comes out of solution above its melting point.[16] This can happen if the solid is very impure, which lowers its melting point, or if the boiling point of the solvent is too high.[4][17] To fix this, try reheating the solution to redissolve the oil and then add a small amount of additional solvent.[16][17] Allowing the solution to cool more slowly can also help promote proper crystal formation.[17]

Q: No crystals are forming even after my solution has cooled completely. How can I induce crystallization? A: If crystals do not form spontaneously, you may need to induce nucleation. Several techniques can be used:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[16][17]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to act as a template for crystal growth.[16][17]

  • Reducing Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.[16]

Q: My final yield after recrystallization is very low. What are the common causes? A: Low yield is an inherent part of recrystallization, as some product will always remain dissolved in the mother liquor.[6][18] However, significant loss can be avoided. Common causes include using too much solvent to dissolve the solid, not cooling the solution to a low enough temperature (an ice bath is recommended), or washing the collected crystals with solvent that was not ice-cold.[6]

Purification Method Selection

G result result start Crude Product q1 Is the product a solid? start->q1 q2 Is the product volatile? (e.g., BP < 150°C @ 1 atm) q1->q2 No (Liquid/Oil) q3 Are impurities significantly less soluble? q1->q3 Yes res_chrom Flash Column Chromatography q2->res_chrom No res_distill Distillation q2->res_distill Yes res_recryst Recrystallization q3->res_recryst Yes q3->res_chrom No

Caption: A decision tree for selecting the optimal purification method.

Data & Protocols

Table 1: Typical Eluent Systems for Flash Chromatography

This table provides starting points for eluent selection based on the polarity of the product derived from this compound. Optimization using TLC is always recommended.

Product Type/PolarityTypical Eluent System (v/v)Notes
Nonpolar Diynes (e.g., from coupling with another alkyne)Hexanes / Ethyl Acetate (99:1 to 90:10) or 100% HexanesThe product will be nonpolar and should elute quickly.
Moderately Polar Products (e.g., containing ester or ketone groups)Hexanes / Ethyl Acetate (80:20 to 50:50) or Dichloromethane / HexanesPolarity can be fine-tuned by adjusting the solvent ratio.[19]
Polar Products (e.g., containing alcohol or amide groups)Dichloromethane / Methanol (99:1 to 90:10) or Ethyl Acetate / MethanolFor very polar compounds, a small amount of methanol is effective.[19]
Basic Products (e.g., containing amine groups)Hexanes / Ethyl Acetate with 0.5% TriethylamineThe added base prevents streaking on the acidic silica gel.[4]
Experimental Protocols

Protocol 1: General Aqueous Work-up for a Sonogashira Reaction [10][20]

  • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether (approx. 2-3 times the reaction volume).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. Saturated aqueous ammonium chloride (to remove copper catalyst). b. Water. c. Saturated aqueous sodium chloride (brine) (to help break emulsions and remove bulk water).

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[20]

Protocol 2: Flash Column Chromatography [14][21]

  • Select Solvent System: Identify an appropriate eluent system using TLC where the desired compound has an Rf of ~0.2-0.3.

  • Pack the Column: Plug the column with cotton or a frit. Add a layer of sand. Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes) and pour it into the column.[15] Allow the silica to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[15] Add another layer of sand on top.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent or a low-polarity solvent like dichloromethane).[15] Carefully add the sample solution to the top of the column with a pipette.

  • Run the Column: Carefully add the eluent to the top of the column without disturbing the sand layer. Apply positive pressure (using a pump or compressed air) to push the solvent through the column at a steady rate.[5]

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.[21]

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization [6][22]

  • Choose a Solvent: Find a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[22]

  • Dissolve the Solid: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent needed to completely dissolve the solid.[6]

  • Decolorize (if necessary): If the solution is colored by impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[22]

  • Crystallize: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[18]

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[18]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[22] Allow the crystals to dry completely.

References

preventing homocoupling of 5-Iodo-1-pentyne in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions involving 5-iodo-1-pentyne. The primary focus is on preventing the undesired homocoupling of the alkyne, a common side reaction that can significantly impact yield and purification.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound coupling reactions?

A1: Homocoupling, often referred to as Glaser coupling, is an undesired side reaction where two molecules of this compound react with each other to form a symmetric 1,3-diyne dimer. This reaction is primarily catalyzed by copper(I) salts in the presence of an oxidant, typically oxygen.[1] It consumes the alkyne starting material, leading to a reduced yield of the desired cross-coupled product and can complicate the purification process.

Q2: What are the primary causes of homocoupling of this compound?

A2: The main factors promoting the homocoupling of this compound are:

  • Presence of Oxygen: Oxygen facilitates the oxidative dimerization of copper acetylide intermediates, which is a key step in the Glaser coupling pathway.[2][3]

  • Copper(I) Co-catalyst: While often used to accelerate Sonogashira cross-coupling reactions, the copper(I) catalyst is also responsible for promoting the homocoupling side reaction.[4]

  • High Concentration of Terminal Alkyne: A higher concentration of this compound can increase the rate of the bimolecular homocoupling reaction.

Q3: How can I minimize or completely avoid the homocoupling of this compound?

A3: Several strategies can be employed to suppress or eliminate homocoupling:

  • Implement Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[5][6][7]

  • Ensure a Strictly Anaerobic Environment: Rigorous exclusion of oxygen is critical, especially when a copper co-catalyst is used. This can be achieved by using degassed solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[8]

  • Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the homocoupling reaction.

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly influence the ratio of cross-coupling to homocoupling products.[9]

Q4: Can the choice of ligand on the palladium catalyst affect the extent of homocoupling?

A4: Yes, the ligand plays a crucial role. Bulky and electron-rich phosphine ligands can promote the desired cross-coupling pathway by accelerating the rate-determining steps of the Sonogashira cycle, thereby outcompeting the homocoupling reaction.[9] However, the optimal ligand is often substrate-dependent and may require screening.

Q5: Does the base and solvent system impact the formation of the homocoupled dimer?

A5: Absolutely. The choice of base and solvent can significantly affect the reaction outcome. For instance, certain amine bases can also influence the catalytic cycle. The solubility of the reactants and catalyst in the chosen solvent is also critical for an efficient reaction. For copper-free conditions, the base can play a role in the activation of the alkyne.[10]

Troubleshooting Guides

Problem 1: Significant formation of a byproduct identified as the homocoupled dimer of this compound.
Potential Cause Recommended Solution
Oxygen in the reaction mixture Rigorously degas all solvents and reagents. Use freeze-pump-thaw cycles for solvents and purge with an inert gas (argon or nitrogen) for at least 30 minutes. Ensure all glassware is flame-dried and the reaction is maintained under a positive pressure of inert gas.[8]
Use of a copper(I) co-catalyst Switch to a copper-free Sonogashira protocol. This is the most direct way to eliminate the Glaser coupling pathway.[5][6][7]
High local concentration of this compound Add the this compound to the reaction mixture slowly using a syringe pump over an extended period. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling reaction.
Suboptimal ligand for the palladium catalyst Screen a variety of phosphine ligands. Bulky, electron-rich ligands such as t-butyl-based phosphines can often improve the rate of cross-coupling relative to homocoupling.[9]
Inappropriate base or solvent Optimize the base and solvent system. For copper-free conditions, bases like tetrabutylammonium fluoride (TBAF) can be effective.[6][7] Solvents should be chosen to ensure all components remain in solution.
Problem 2: Low or no yield of the desired cross-coupled product, with or without homocoupling.
Potential Cause Recommended Solution
Inactive Palladium Catalyst Use a fresh source of palladium catalyst. If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species. The use of air-stable precatalysts can also be beneficial.[5]
Poorly Soluble Reagents Choose a solvent system in which all reactants, catalysts, and intermediates are soluble. A mixture of solvents may be necessary.
Reaction Temperature is Too Low While lower temperatures can sometimes suppress homocoupling, the cross-coupling reaction may also be too slow. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Insufficient Amount of Base Ensure that a sufficient excess of the base is used to facilitate the deprotonation of the alkyne and neutralize any acidic byproducts.

Data Presentation

Table 1: Effect of Copper Co-catalyst on Homocoupling of Terminal Alkynes

The following data is representative and illustrates the general trend observed in Sonogashira reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction Conditions Desired Cross-Coupled Product Yield (%) Homocoupled Dimer Yield (%)
Standard Sonogashira (with CuI)7515-20
Copper-Free Sonogashira>95<5
Table 2: Influence of Ligand Type on the Prevention of Homocoupling

This table provides a qualitative comparison of different ligand types based on general principles of cross-coupling reactions.

Ligand Type General Characteristics Effect on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donatingMay allow for more homocoupling, especially under non-ideal conditions.
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃)Sterically demanding, strong electron donorsGenerally suppress homocoupling by accelerating the desired catalytic cycle.[9]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableCan be very effective in suppressing homocoupling due to their strong binding to palladium.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Copper(I) Iodide

Objective: To couple this compound with an aryl halide using a standard Sonogashira protocol with measures to minimize homocoupling.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N, as base and solvent)

  • Anhydrous, degassed THF (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

  • Add anhydrous, degassed THF (5 mL) and triethylamine (3 equivalents).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the aryl halide (1 equivalent).

  • Using a syringe pump, add a solution of this compound (1.2 equivalents) in anhydrous, degassed THF (2 mL) over a period of 4 hours.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Objective: To couple this compound with an aryl halide using a copper-free protocol to eliminate Glaser homocoupling.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Pd(OAc)₂ (Palladium precatalyst)

  • SPhos (Ligand)

  • K₃PO₄ (Base)

  • Anhydrous, degassed toluene (Solvent)

Procedure:

  • In a glovebox or under a strict argon atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to a flame-dried Schlenk tube.

  • Add K₃PO₄ (2 equivalents) and the aryl halide (1 equivalent).

  • Add anhydrous, degassed toluene (5 mL).

  • Add this compound (1.5 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_vs_Glaser cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homocoupling Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II)-Ar Pd(II)-Ar Oxidative\nAddition->Pd(II)-Ar Transmetalation Transmetalation Pd(II)-Ar->Transmetalation Pd(II)-Ar(Alkyne) Pd(II)-Ar(Alkyne) Transmetalation->Pd(II)-Ar(Alkyne) Cu-Alkyne Cu-Alkyne Cu-Alkyne->Transmetalation Oxidative\nDimerization Oxidative Dimerization Cu-Alkyne->Oxidative\nDimerization O2 Cu-Alkyne->Oxidative\nDimerization Reductive\nElimination Reductive Elimination Pd(II)-Ar(Alkyne)->Reductive\nElimination Reductive\nElimination->Pd(0) Regeneration Cross-Coupled\nProduct Cross-Coupled Product Reductive\nElimination->Cross-Coupled\nProduct Terminal\nAlkyne Terminal Alkyne Cu(I) Cu(I) Terminal\nAlkyne->Cu(I) Base Terminal\nAlkyne->Cu(I) Cu(I)->Cu-Alkyne Homocoupled\nDimer Homocoupled Dimer Oxidative\nDimerization->Homocoupled\nDimer

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Troubleshooting_Workflow start Significant Homocoupling Observed is_copper Is a Copper Co-catalyst Used? start->is_copper copper_free Implement Copper-Free Protocol is_copper->copper_free Yes check_atmosphere Ensure Rigorous Inert Atmosphere is_copper->check_atmosphere No end Homocoupling Minimized copper_free->end slow_addition Implement Slow Addition of Alkyne check_atmosphere->slow_addition optimize_ligand Optimize Ligand and Base slow_addition->optimize_ligand optimize_ligand->end

Caption: Troubleshooting workflow for minimizing homocoupling of this compound.

References

Technical Support Center: Enhancing the Stability of 5-Iodo-1-pentyne in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of 5-iodo-1-pentyne in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in solution?

A1: this compound is susceptible to degradation through several pathways, primarily influenced by:

  • Light Exposure: Like many iodoalkanes, this compound can undergo photodegradation, leading to the formation of radical species and subsequent decomposition.

  • Elevated Temperatures: Thermal decomposition can occur, especially during prolonged heating in reactions. The recommended storage temperature for the neat compound is 2-8°C.[1]

  • Presence of Nucleophiles and Bases: The iodo group can be displaced by strong nucleophiles, and the terminal alkyne proton can be abstracted by strong bases, leading to unwanted side reactions.

  • Oxygen: In the presence of certain catalysts, particularly copper, oxygen can promote the oxidative homocoupling of the terminal alkyne, a reaction known as Glaser coupling.[2]

  • Incompatible Solvents: The choice of solvent can significantly impact stability. Protic solvents or those containing impurities can facilitate decomposition.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound is often indicated by a change in color of the solution, typically turning yellow or brown due to the formation of iodine. The appearance of a precipitate can also signify decomposition or the formation of insoluble byproducts.

Q3: How can I improve the stability of my this compound solutions?

A3: To enhance the stability of this compound in solution, consider the following measures:

  • Use of Stabilizers: The addition of a stabilizer can inhibit degradation pathways. Copper, often in the form of copper turnings or powder, is commonly used to stabilize iodoalkanes by scavenging iodine radicals.[3][4][5][6]

  • Solvent Selection: Use high-purity, anhydrous, and deoxygenated aprotic solvents. Common choices for reactions involving terminal alkynes include tetrahydrofuran (THF), dioxane, toluene, and N,N-dimethylformamide (DMF).

  • Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[2]

  • Light Protection: Protect solutions from light by using amber-colored glassware or by wrapping the reaction vessel with aluminum foil.

  • Temperature Control: Maintain the recommended storage temperature of 2-8°C for stock solutions and avoid unnecessarily high temperatures during reactions.[1]

Q4: Can I use a different stabilizer besides copper?

A4: While copper is a common and effective stabilizer for iodoalkanes, silver has also been reported to be used for stabilizing compounds like iodomethane.[3] The choice of stabilizer may depend on the specific reaction conditions and downstream applications to avoid interference with catalysts or reagents.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Rapid Discoloration of this compound Solution
Possible Cause Troubleshooting Steps
Light-induced Decomposition 1. Immediately protect the solution from light by wrapping the container in aluminum foil. 2. Prepare fresh solutions in amber glassware for future experiments.
Presence of Oxygen 1. Ensure all solvents are thoroughly deoxygenated before use by sparging with an inert gas (nitrogen or argon) or by the freeze-pump-thaw method. 2. Maintain a positive pressure of inert gas over the solution.
Contaminated Solvent 1. Use a fresh bottle of high-purity, anhydrous solvent. 2. Consider passing the solvent through a column of activated alumina to remove impurities.
Thermal Stress 1. Store stock solutions at the recommended 2-8°C. 2. If the discoloration occurs during a reaction at elevated temperatures, consider if the reaction can be performed at a lower temperature for a longer duration.
Issue 2: Low Yield or No Product in a Coupling Reaction (e.g., Sonogashira Coupling)
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Prepare a fresh solution of this compound immediately before use. 2. Add a small amount of copper powder or a copper turning to the stock solution to act as a stabilizer. 3. Verify the purity of the starting material by GC-MS or NMR.
Catalyst Inactivation 1. Ensure the palladium catalyst and any ligands are fresh and have been stored under appropriate conditions (e.g., inert atmosphere). 2. Formation of "palladium black" indicates catalyst decomposition. This can be mitigated by using fresh, high-quality reagents and ensuring an oxygen-free environment.[7]
Alkyne Homocoupling (Glaser Coupling) 1. This is a common side reaction, especially in the presence of a copper co-catalyst and oxygen.[2] 2. Thoroughly degas all solvents and reagents. 3. Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue.[8]
Inappropriate Reaction Conditions 1. Optimize the choice of base, as some bases can contribute to the degradation of the starting material or catalyst. 2. Screen different solvents to find one that promotes the desired reaction while minimizing degradation.

Quantitative Data on Stability

Solvent ClassRecommended SolventsRationale for Stability
Aprotic, Non-polar Toluene, HexanesLow reactivity, minimizes side reactions.
Aprotic, Polar Tetrahydrofuran (THF), Dioxane, N,N-Dimethylformamide (DMF)Good solubility for many reagents, but must be anhydrous and free of peroxides (especially THF and dioxane).
Protic Solvents Alcohols (e.g., Methanol, Ethanol), WaterGenerally not recommended for storage due to the potential for nucleophilic substitution (solvolysis).
Chlorinated Solvents Dichloromethane (DCM), ChloroformCan be used for reactions, but ensure they are free of acidic impurities.

Experimental Protocols

Protocol for Preparing a Stabilized Stock Solution of this compound

Objective: To prepare a stock solution of this compound in an anhydrous, aprotic solvent with enhanced stability for use in subsequent reactions.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., Toluene or THF)

  • Copper powder or a small copper turning

  • Amber glass vial with a septum-lined cap

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Dry the amber glass vial and the copper stabilizer (if using a turning) in an oven at >100°C for at least 2 hours and cool under a stream of inert gas.

  • Add the copper stabilizer to the vial.

  • Seal the vial with the septum-lined cap and purge with inert gas for 5-10 minutes.

  • Using a syringe, add the desired volume of anhydrous solvent to the vial.

  • Carefully add the desired amount of this compound to the solvent via syringe.

  • Gently swirl the vial to ensure the solution is homogeneous.

  • Store the solution in a refrigerator at 2-8°C and protected from light.

Protocol for Monitoring the Degradation of this compound by GC-MS

Objective: To quantitatively or qualitatively assess the degradation of this compound in a solution over time.

Materials:

  • Solution of this compound

  • Internal standard (e.g., a stable hydrocarbon like dodecane)

  • Anhydrous solvent for dilution (e.g., the same solvent as the solution)

  • GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • At each time point (e.g., t=0, 24h, 48h), withdraw a small aliquot (e.g., 10 µL) of the this compound solution.

    • Dilute the aliquot in a known volume of solvent (e.g., 1 mL) containing a known concentration of the internal standard in an autosampler vial.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Use a temperature program that allows for the separation of this compound, the internal standard, and potential degradation products.

    • Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the molecular ion of this compound and any expected degradation products.

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard.

    • Calculate the relative response factor of this compound to the internal standard using a calibration curve if quantitative analysis is required.

    • Track the decrease in the relative peak area of this compound over time to determine the rate of degradation.

    • Analyze the mass spectra of new peaks that appear in the chromatogram to identify potential degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability start Experiment Shows Signs of Instability (e.g., discoloration, low yield) check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials or wrap in foil. check_light->protect_light No check_atmosphere Is the reaction under an inert atmosphere? check_light->check_atmosphere Yes protect_light->check_atmosphere use_inert Action: Deoxygenate solvents and maintain a nitrogen or argon atmosphere. check_atmosphere->use_inert No check_temp Is the storage/reaction temperature appropriate? check_atmosphere->check_temp Yes use_inert->check_temp control_temp Action: Store solutions at 2-8°C. Optimize reaction temperature. check_temp->control_temp No check_stabilizer Is a stabilizer being used? check_temp->check_stabilizer Yes control_temp->check_stabilizer add_stabilizer Action: Add copper powder or turnings to the stock solution. check_stabilizer->add_stabilizer No reassess Re-evaluate Experiment check_stabilizer->reassess Yes add_stabilizer->reassess

Caption: A logical workflow for troubleshooting instability issues with this compound.

Degradation_Pathways Potential Degradation Pathways of this compound pentyne This compound radicals Radical Intermediates + I2 pentyne->radicals Photodegradation decomposition Decomposition Products pentyne->decomposition Thermal Decomposition dimer Glaser Homocoupling Product (1,3-diyne) pentyne->dimer Oxidative Coupling substitution Substitution/Elimination Products pentyne->substitution Nucleophilic Attack light Light light->radicals heat Heat heat->decomposition oxygen O2 / Cu+ oxygen->dimer nucleophile Nucleophile/Base nucleophile->substitution

Caption: An overview of the potential degradation pathways for this compound in solution.

References

Technical Support Center: Catalyst Selection for Minimized Side Reactions of 5-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the catalytic coupling of 5-iodo-1-pentyne. The following information is designed to facilitate the selection of optimal catalysts and reaction conditions to enhance product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in cross-coupling reactions?

A1: The primary side reaction is the homocoupling of this compound, often referred to as Glaser, Eglinton, or Hay coupling. This reaction leads to the formation of a symmetric 1,3-diyne dimer. Another potential side reaction is the polymerization of the terminal alkyne, particularly under certain catalytic conditions. For palladium-catalyzed reactions, while less common for primary alkyl iodides, β-hydride elimination can be a competing pathway.

Q2: How can I prevent the homocoupling (Glaser coupling) of this compound?

A2: Several strategies can be employed to suppress homocoupling:

  • Utilize Copper-Free Conditions: The Glaser coupling is predominantly catalyzed by copper salts. Employing a copper-free Sonogashira protocol is a highly effective method to avoid this side reaction.

  • Optimize Ligand Selection: For palladium-catalyzed reactions, the use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling over homocoupling.

  • Control Reagent Concentration: Slow addition of the this compound to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.

  • Employ a Suitable Base and Solvent: The choice of base and solvent significantly impacts the reaction outcome. Optimization is often necessary for specific substrate combinations.

Q3: Are there specific catalyst systems recommended for coupling primary alkyl iodides like this compound with terminal alkynes?

A3: Yes, recent advancements have led to the development of efficient catalytic systems for this transformation. A notable example is a photoinduced copper-catalyzed coupling that utilizes a terpyridine ligand. This system has been shown to be effective for coupling primary, secondary, and tertiary alkyl iodides with terminal alkynes while inhibiting polymerization of the alkyne.[1][2][3] Another innovative approach involves an aryl radical-enabled, copper-catalyzed Sonogashira-type coupling.

Q4: Can polymerization of this compound be an issue, and how can it be minimized?

A4: Yes, terminal alkynes can be susceptible to polymerization. The use of specific ligands, such as a terpyridine ligand in copper-catalyzed systems, has been shown to prevent photoinduced polymerization.[2][3] Running reactions under an inert atmosphere and at controlled temperatures can also help minimize this side reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product and a Significant Amount of Homocoupled Dimer
Potential Cause Troubleshooting Step
Copper-catalyzed homocoupling (Glaser coupling) Switch to a copper-free Sonogashira protocol. If copper is essential, ensure rigorous exclusion of oxygen and consider using a reducing agent like ascorbate.
High concentration of terminal alkyne Add the this compound solution slowly to the reaction mixture using a syringe pump.
Suboptimal ligand for palladium catalyst Screen a variety of bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands).
Incorrect base or solvent Perform a small-scale screen of different amine or inorganic bases (e.g., Et3N, DIPEA, Cs2CO3, K3PO4) and anhydrous, degassed solvents (e.g., THF, DMF, Toluene).
Issue 2: Formation of Polymeric Byproducts
Potential Cause Troubleshooting Step
Photoinduced or metal-catalyzed polymerization If using a photo-catalyzed method, ensure the recommended ligand (e.g., terpyridine for copper catalysis) is used, as it can inhibit polymerization.[1][2][3]
High reaction temperature Optimize the reaction temperature; run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of radical initiators or oxygen Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).
Issue 3: No or Low Conversion of Starting Material
Potential Cause Troubleshooting Step
Inactive catalyst Ensure the palladium precatalyst is properly activated to Pd(0) in situ, or use a pre-formed Pd(0) catalyst. For copper-catalyzed reactions, ensure the copper(I) source is not oxidized.
Inappropriate reaction conditions for a primary alkyl iodide Primary alkyl iodides can be challenging substrates. Consider specialized protocols such as the photoinduced copper-catalyzed method or the aryl radical-enabled coupling.
Poor choice of base The pKa of the base is critical for the deprotonation of the terminal alkyne. A stronger base may be required.

Catalyst Performance Data

The following table summarizes representative data for catalyst systems effective in the coupling of primary alkyl iodides with terminal alkynes, which can serve as a starting point for optimizing reactions with this compound.

Catalyst SystemLigandBaseSolventTemp.Yield of Cross-Coupled Product (%)NotesReference
CuCl (5 mol%)ttbtpy (5 mol%)DBUCH3CNRT80-95%Photoinduced reaction (blue LEDs). The ligand is crucial to prevent polymerization.[1][2][3]
[Cu(CH3CN)4]BF4 (10 mol%)terpyridine (12 mol%)K2CO3DMSO50 °C70-90%Aryl radical-enabled coupling using a diazonium salt as an initiator.
Pd2(dba)3 (2 mol%)PCyp3 (8 mol%)NMITHF/NMP80 °C60-85%Negishi coupling of primary alkyl iodides with organozinc reagents.[4]

Note: Yields are for representative primary alkyl iodides and terminal alkynes and may vary for this compound.

Key Experimental Protocols

Protocol 1: Photoinduced Copper-Catalyzed Coupling of an Alkyl Iodide with a Terminal Alkyne

This protocol is adapted from the work of Lalic and coworkers.[1][2][3]

  • Preparation: In a glovebox, add CuCl (5 mol%), 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (ttbtpy) (5 mol%), the terminal alkyne (1.2 equiv.), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) to a vial equipped with a stir bar.

  • Reagent Addition: Add anhydrous acetonitrile, followed by this compound (1.0 equiv.).

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a cooling block and irradiate with blue LEDs (approximately 450 nm) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of an Alkyl Iodide with a Terminal Alkyne

This is a general protocol that may require optimization for this compound.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon), add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a bulky phosphine ligand if required.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the base (e.g., Cs2CO3, 2 equiv.).

  • Reaction Execution: Add the terminal alkyne (1.1 equiv.) followed by the slow, dropwise addition of this compound (1.0 equiv.) via a syringe pump over several hours.

  • Monitoring and Heating: Stir the reaction at room temperature or heat as necessary while monitoring the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

reaction_troubleshooting cluster_start Starting Point cluster_pathways Reaction Pathways cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Reaction of this compound desired_product Desired Cross-Coupled Product start->desired_product Successful Coupling homocoupling Homocoupling (Glaser) Side Product start->homocoupling Side Reaction 1 polymerization Polymerization Side Product start->polymerization Side Reaction 2 low_yield Low Yield of Desired Product desired_product->low_yield high_homocoupling High Homocoupling homocoupling->high_homocoupling high_polymer High Polymerization polymerization->high_polymer cu_free Use Copper-Free Conditions or Optimize Ligand/Base low_yield->cu_free Consider specific_ligand Use Polymerization Inhibiting Ligand (e.g., terpyridine) low_yield->specific_ligand Consider high_homocoupling->cu_free Address with slow_addition Slow Addition of Alkyne high_homocoupling->slow_addition Address with high_polymer->specific_ligand Address with optimize_temp Optimize Temperature and Atmosphere high_polymer->optimize_temp Address with

Caption: Troubleshooting logic for side reactions of this compound.

sonogashira_pathways cluster_pd_cycle Palladium Catalytic Cycle (Cross-Coupling) cluster_cu_cycle Copper-Mediated Side Reaction (Homocoupling) pd0 Pd(0)L_n pd_oxidative_addition Oxidative Addition (R-I) pd0->pd_oxidative_addition This compound pd_transmetalation Transmetalation (from Cu-Acetylide) pd_oxidative_addition->pd_transmetalation pd_reductive_elimination Reductive Elimination pd_transmetalation->pd_reductive_elimination cu_acetylide Copper Acetylide (R'-C≡C-Cu) pd_transmetalation->cu_acetylide Provides Acetylide pd_reductive_elimination->pd0 Regenerates Catalyst pd_product R-C≡C-R' pd_reductive_elimination->pd_product cu1 Cu(I) cu1->cu_acetylide Terminal Alkyne + Base cu_oxidation Oxidative Dimerization (O2) cu_acetylide->cu_oxidation cu_oxidation->cu1 Regenerates Catalyst cu_product R'-C≡C-C≡C-R' (Dimer) cu_oxidation->cu_product

Caption: Competing Sonogashira and Glaser coupling pathways.

References

Technical Support Center: Managing Pyrophoric Risks of Reagents Used with 5-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing the pyrophoric risks associated with reagents commonly used in reactions involving 5-Iodo-1-pentyne.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound and pyrophoric reagents.

Issue: Reaction with n-Butyllithium (n-BuLi) to form the lithium acetylide of this compound fails to initiate.

  • Question: My reaction to deprotonate this compound with n-BuLi isn't starting. What are the possible causes and how can I troubleshoot this?

  • Answer: Failure to initiate is a common issue and can often be attributed to the following:

    • Presence of Moisture: All glassware must be scrupulously dried, typically by oven-drying and cooling under an inert atmosphere.[1][2][3][4] Solvents must be anhydrous. The presence of water will quench the n-BuLi.[3][5]

    • Degraded n-BuLi: n-Butyllithium solutions can degrade over time, especially with improper storage. A simple titration (e.g., with diphenylacetic acid) can determine the accurate molarity of the n-BuLi solution.

    • Low Reaction Temperature: While reactions with n-BuLi are often conducted at low temperatures to prevent side reactions, the temperature might be too low for initiation.[5][6] After adding the n-BuLi at a low temperature (e.g., -78 °C), you can try slowly warming the reaction mixture to -20 °C or 0 °C to facilitate initiation.[5][6]

    • Poor Mixing: Ensure efficient stirring to allow for proper mixing of the reagents.

Issue: Low yield of the desired product after reacting the lithium acetylide of this compound with an electrophile.

  • Question: I've formed the lithium acetylide, but my subsequent reaction with an electrophile is giving a low yield. What could be the problem?

  • Answer: Low yields can result from several factors:

    • Incomplete Acetylide Formation: As mentioned above, ensure your n-BuLi is active and the reaction conditions are anhydrous.

    • Side Reactions: The presence of excess n-BuLi can lead to undesired side reactions.[7] Use of the correct stoichiometry is critical.

    • Wurtz Coupling: In reactions involving iodoalkynes, there is a potential for Wurtz-type coupling, especially if the reaction is allowed to warm for extended periods.[8]

    • Reactivity of the Electrophile: Ensure the electrophile is sufficiently reactive to undergo reaction with the lithium acetylide.

Issue: An unexpected color change is observed during the reaction.

  • Question: My reaction solution has turned an unexpected color. What does this indicate?

  • Answer: Color changes can be indicative of several phenomena:

    • Formation of Side Products: The formation of colored byproducts can occur due to side reactions.

    • Reaction with Air/Moisture: If there is a leak in your apparatus, the pyrophoric reagent may be reacting with air or moisture, which can sometimes result in a color change.

    • Complex Formation: The formation of complexes between the lithium acetylide and other species in the reaction mixture can sometimes lead to color changes.

Issue: A fire has started at the tip of the needle during reagent transfer.

  • Question: A small fire has ignited at the needle tip while transferring a pyrophoric reagent. What should I do?

  • Answer:

    • Stay calm.

    • If it is safe to do so, withdraw the needle from the reaction vessel and smother the flame by plunging the needle tip into a beaker of dry sand or powdered lime (calcium oxide).[9][10][11]

    • Have a coworker stand by with a dry chemical (ABC) fire extinguisher.[9] Do NOT use a carbon dioxide or water-based extinguisher.[9]

    • Once the fire is extinguished, the needle and syringe should be carefully quenched with isopropanol.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary pyrophoric risks when working with this compound?

A1: The primary risks arise from the reagents used to deprotonate the terminal alkyne, such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi).[9][12] These organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[9][12][13] Grignard reagents, which can also be used, are flammable and can be pyrophoric.[10][14]

Q2: What personal protective equipment (PPE) is essential when handling these reagents?

A2: The following PPE is mandatory:

  • Flame-resistant lab coat (e.g., Nomex).[1][9][15]

  • Chemical splash goggles and a face shield.[2][9][10]

  • Flame-resistant gloves, often worn over a pair of nitrile gloves for chemical resistance.[1][12]

Q3: How should I store pyrophoric reagents?

A3: Pyrophoric reagents must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[9][16] They should be stored away from flammable materials and sources of ignition.[9][17]

Q4: What is the best way to transfer a pyrophoric reagent like n-BuLi?

A4: The safest methods for transferring liquid pyrophoric reagents are using a syringe with a Luer-lock tip or a cannula (double-tipped needle).[2][18][19] All glassware must be oven-dried and purged with an inert gas before use.[1][2][4]

Q5: What should I do in the event of a small spill of a pyrophoric reagent?

A5: For a small, manageable spill, immediately smother the spill with a generous amount of dry sand, powdered lime (calcium oxide), or another non-reactive absorbent material.[10][11] Do not use paper towels or other combustible materials.[11] Once the spill is covered, it can be cautiously quenched with isopropanol.[10]

Q6: How do I properly quench and dispose of residual pyrophoric reagents and their reaction mixtures?

A6: Unused pyrophoric reagents and reaction residues must be carefully quenched. A common procedure involves diluting the residue with an inert solvent (like toluene or heptane) and slowly adding a quenching agent in a cooling bath (e.g., dry ice/isopropanol).[1][10][20] A typical quenching sequence is the slow addition of isopropanol, followed by methanol, and finally water.[1][10][20] The resulting waste should be disposed of as hazardous waste.[10][20]

Quantitative Data Summary

ParameterReagent/ConditionValue/RecommendationSource(s)
Quenching Agents Pyrophoric Reagents1. Isopropanol (slow addition) 2. Methanol 3. Water[1][10][20]
Spill Control Material Pyrophoric SpillsDry Sand, Powdered Lime (Calcium Oxide)[10][11]
Reaction Temperature (n-BuLi with Alkynes) Initial Addition-78 °C[5][6]
Fire Extinguisher Type Organolithium ReagentsDry Chemical (ABC)[9]

Experimental Protocols

Protocol 1: Safe Transfer of n-Butyllithium using a Syringe

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon). The reaction flask should be equipped with a septum and maintained under a positive pressure of inert gas.

  • Syringe Preparation: Dry the syringe in an oven and cool it in a desiccator. Purge the syringe with inert gas before use.[2]

  • Reagent Bottle: Secure the n-BuLi bottle to a stand.[19][21] Pierce the septum with a needle connected to an inert gas line to maintain positive pressure.

  • Transfer:

    • Insert the needle of the prepared syringe through the septum of the n-BuLi bottle, ensuring the needle tip is below the liquid level.

    • Slowly draw the desired volume of n-BuLi into the syringe.

    • Withdraw the needle from the liquid but keep it in the headspace of the bottle. Draw a small amount of inert gas into the syringe to act as a buffer.

    • Remove the syringe from the reagent bottle.

    • Quickly insert the needle into the septum of the reaction flask and slowly add the n-BuLi.

  • Cleaning: Immediately rinse the syringe and needle by drawing up an inert solvent (e.g., hexane) and expelling it into a separate flask containing a quenching agent like isopropanol.[10]

Protocol 2: Quenching of Residual Pyrophoric Reagent

  • Setup: In a fume hood, place a flask containing an inert solvent (e.g., toluene or heptane) and a stir bar in a cooling bath (e.g., dry ice/isopropanol).[1][10][20] Ensure the flask is under a positive pressure of inert gas.

  • Dilution: Slowly transfer the residual pyrophoric reagent into the cooled solvent with vigorous stirring.

  • Quenching:

    • Slowly add isopropanol dropwise via an addition funnel or syringe.[1][10][20] Monitor for any exotherm and control the addition rate to maintain a safe temperature.

    • Once the reaction with isopropanol subsides, slowly add methanol.[1][10][20]

    • Finally, slowly add water to ensure complete quenching.[1][10][20]

  • Disposal: The quenched mixture should be clearly labeled and disposed of as hazardous waste according to institutional guidelines.[10][20]

Visualizations

troubleshooting_workflow start Reaction Failure: This compound + Pyrophoric Reagent check_reagent Is the pyrophoric reagent active? start->check_reagent check_conditions Are reaction conditions strictly anhydrous? check_reagent->check_conditions Yes titrate Titrate reagent to determine molarity check_reagent->titrate No/Unsure check_temp Is the reaction temperature appropriate? check_conditions->check_temp Yes dry_glassware Oven-dry all glassware and cool under inert gas check_conditions->dry_glassware No warm_reaction Slowly warm reaction to initiation temperature check_temp->warm_reaction No success Reaction Proceeds check_temp->success Yes new_reagent Use a fresh bottle of reagent titrate->new_reagent new_reagent->start dry_solvents Use anhydrous solvents dry_glassware->dry_solvents dry_solvents->start warm_reaction->success fail Reaction Still Fails: Consult with experienced colleague warm_reaction->fail

Caption: Troubleshooting workflow for a failed reaction.

spill_management spill Pyrophoric Reagent Spill assess Is the spill large or uncontrollable? spill->assess evacuate Evacuate the lab and call for emergency response assess->evacuate Yes small_spill Small, manageable spill assess->small_spill No alert Alert nearby personnel small_spill->alert remove_flammables Remove nearby flammable materials alert->remove_flammables smother Cover spill completely with dry sand or powdered lime quench Carefully quench with isopropanol smother->quench remove_flammables->smother collect Collect quenched residue for hazardous waste disposal quench->collect

References

solvent effects on the reactivity of 5-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Iodo-1-pentyne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling and reactivity of this versatile building block, with a specific focus on the critical role of solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types this compound undergoes, and how does solvent choice generally influence them?

A1: this compound features two key reactive sites: a primary alkyl iodide and a terminal alkyne. This structure allows it to participate in several important transformations, where solvent selection is crucial for success.

  • Nucleophilic Substitution (SN2): The iodide is susceptible to displacement by nucleophiles. For these reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are preferred. These solvents solvate the cation but leave the nucleophile "naked" and highly reactive, accelerating the reaction rate. Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Heck): The terminal alkyne and the alkyl iodide can both participate in cross-coupling reactions. The choice of solvent is critical for catalyst stability and solubility of reagents. Common solvents include amines (like triethylamine, which can also act as the base), DMF, THF, and toluene. The optimal solvent often depends on the specific catalyst system and substrates.

  • Intramolecular Radical Cyclization: This is a key reaction where the molecule cyclizes onto itself. The reaction is typically initiated by a radical initiator (e.g., AIBN) with a reducing agent like tributyltin hydride (Bu₃SnH). These reactions are most commonly performed in nonpolar solvents like benzene or toluene, which do not interfere with the radical intermediates.

Q2: I am observing significant formation of a black precipitate (palladium black) in my Sonogashira coupling reaction. What is the cause and how can I prevent it?

A2: The formation of palladium black indicates the decomposition and precipitation of your palladium catalyst from the active catalytic cycle. This is a common cause of low or no product yield.

  • Solvent Effects: The choice of solvent can significantly impact catalyst stability. For instance, THF has been anecdotally reported to be more prone to promoting palladium black formation than other solvents.[1] Consider screening alternative solvents like toluene, DMF, or using an amine base (e.g., triethylamine) as the solvent.

  • Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Impurities: Ensure all reagents, particularly the solvent and base, are pure and anhydrous. Impurities can poison the catalyst.

  • Oxygen: Rigorous exclusion of oxygen is critical. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).

Q3: My Sonogashira reaction is clean, but the yield is low. What other common issues should I troubleshoot?

A3: Low yields in Sonogashira couplings, even without catalyst decomposition, can stem from several factors. A primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling) to form a 1,3-diyne dimer.

  • Cause: This side reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.

  • Solution: The most effective solution is to rigorously exclude oxygen from your reaction. This involves using degassed solvents and maintaining a strict inert atmosphere. You can also try minimizing the amount of the copper(I) salt used or switching to a "copper-free" Sonogashira protocol.

Q4: I am attempting an intramolecular cyclization of this compound. How can I control the regioselectivity between the 5-membered (5-exo-dig) and 6-membered (6-endo-dig) ring products?

A4: The intramolecular radical cyclization of this compound can theoretically lead to two different ring sizes. The 5-exo cyclization is generally kinetically favored according to Baldwin's rules. However, the 6-endo product can sometimes be formed under thermodynamic control. Temperature is a key parameter to control this selectivity. For a similar vinyl iodide substrate, high temperatures (refluxing benzene, 80 °C) favored the formation of the thermodynamically stable 6-endo product, whereas low temperatures (toluene, -40 °C) favored the kinetically preferred 5-exo product.[2]

Data Presentation

Table 1: Solvent Selection Guide for Reactions of this compound
SolventTypeDielectric Constant (ε)Typical Use CasesConsiderations
Toluene Nonpolar2.4Sonogashira Coupling, Radical CyclizationGood for catalyst stability in Pd-couplings. Standard for radical reactions.
Benzene Nonpolar2.3Radical CyclizationExcellent for radical reactions, but its use is often limited due to toxicity.
Tetrahydrofuran (THF) Polar Aprotic7.5Sonogashira CouplingCommon solvent, but may promote catalyst decomposition ("Pd black").[1]
Acetonitrile (MeCN) Polar Aprotic37.5SN2 Reactions, Sonogashira CouplingHighly polar; excellent for SN2. Can be used in cross-couplings.
Dimethylformamide (DMF) Polar Aprotic36.7SN2 Reactions, Sonogashira CouplingHigh boiling point, good solvating power for a range of reagents.[3]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7SN2 ReactionsHighly polar, excellent for accelerating SN2 reactions.
Triethylamine (TEA) Basic2.4Sonogashira CouplingOften used as both the base and the solvent.
Table 2: Example of Solvent Optimization in a Carbonylative Sonogashira Coupling of an Aryl Iodide[3]

This data, while not on this compound itself, illustrates the profound impact of solvent choice on product yield in a closely related reaction.

EntrySolventTypeYield (%)
1TolueneNonpolar93
2AcetonitrilePolar Aprotic64
3Tetrahydrofuran (THF)Polar Aprotic63
41,4-DioxanePolar Aprotic51
5Dimethoxyethane (DME)Polar Aprotic49
Conditions: Phenyl iodide, phenylacetylene, 1% Pd/Fe₃O₄, CO, Et₃N, 130 °C.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol outlines a general starting point for the coupling of this compound with an aryl or vinyl partner. Optimization of catalyst, ligand, base, and temperature will likely be necessary.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (CuI, 3-10 mol%), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent (e.g., Toluene/Triethylamine 3:1 v/v). Add the coupling partner (1.0 equiv), this compound (1.2 equiv), and the amine base (if not used as the solvent, e.g., 2.0 equiv).

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to 80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Inert Atmosphere Setup (Schlenk Flask, Argon) reagents 2. Add Catalysts & Reagents (Pd/Cu, Substrates, Solvent, Base) setup->reagents react 3. Stir at Temp (RT - 80°C) reagents->react monitor 4. Monitor Progress (TLC / GC-MS) react->monitor workup 5. Quench & Filter (Dilute, Filter through Celite) monitor->workup extract 6. Liquid-Liquid Extraction workup->extract purify 7. Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for a cross-coupling reaction.

Troubleshooting Guide: Low Yield in Sonogashira Coupling

troubleshooting_workflow start Low or No Product Yield check_precipitate Is a black precipitate (Pd black) visible? start->check_precipitate check_homocoupling Is alkyne homocoupling (dimer) observed? check_precipitate->check_homocoupling No sol_pd_solvent Change Solvent (e.g., Toluene instead of THF) check_precipitate->sol_pd_solvent Yes check_reagents Review Reagent Quality & Reaction Conditions check_homocoupling->check_reagents No sol_hc_oxygen Ensure Rigorous O₂ Exclusion (Degas Solvents Thoroughly) check_homocoupling->sol_hc_oxygen Yes sol_gen_catalyst Check Catalyst/Ligand Activity check_reagents->sol_gen_catalyst sol_pd_temp Lower Reaction Temperature sol_pd_solvent->sol_pd_temp sol_pd_reagents Use High-Purity Reagents sol_pd_temp->sol_pd_reagents sol_hc_copper Minimize Cu(I) Loading or Use Copper-Free Protocol sol_hc_oxygen->sol_hc_copper sol_gen_base Optimize Base Choice & Amount sol_gen_catalyst->sol_gen_base

Caption: Troubleshooting decision tree for low yield in Sonogashira coupling.

Protocol 2: General Procedure for Intramolecular Radical Cyclization

This protocol describes a general method for the 5-exo-dig cyclization of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Argon), add a solution of this compound in degassed, anhydrous benzene or toluene (e.g., 0.02 M concentration).

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, ~1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 80 °C for benzene) and stir. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: The crude product often contains tin residues. Purify by flash column chromatography, potentially on silica gel treated with KF to remove tin byproducts.

radical_cyclization reactant This compound radical Initial Alkyl Radical (Bu3SnH, AIBN) reactant->radical ts_5_exo 5-exo Transition State (Kinetically Favored) radical->ts_5_exo Low Temp (e.g., -40 °C) ts_6_endo 6-endo Transition State (Thermodynamically Favored) radical->ts_6_endo High Temp (e.g., 80 °C) prod_5_exo 5-Membered Ring Product (Methylene-cyclopentane derivative) ts_5_exo->prod_5_exo prod_6_endo 6-Membered Ring Product (Methylenecyclohexene derivative) ts_6_endo->prod_6_endo

Caption: Competing pathways in the radical cyclization of this compound.

References

scaling up reactions involving 5-Iodo-1-pentyne: challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up chemical reactions involving 5-Iodo-1-pentyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: Scaling up reactions involving this compound from the laboratory to pilot or production scale introduces several challenges that are not always apparent at the bench. These include:

  • Reaction Kinetics and Thermodynamics: Changes in the surface area-to-volume ratio can significantly impact reaction kinetics, heat transfer, and mixing, potentially leading to different product selectivity and an increase in impurities.[1] Exothermic reactions that are easily controlled in the lab may become difficult to manage at a larger scale, posing safety risks.[2]

  • Mixing and Mass Transfer: Achieving uniform mixing in large reactors is more complex. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, fostering side reactions and reducing yield.[3]

  • Impurity Profile: Minor impurities in starting materials or those formed in side reactions can accumulate at larger scales, complicating purification and potentially affecting the final product's quality.

  • Safety Hazards: this compound is a flammable liquid.[4] Handling large quantities increases the risks associated with its flammability and potential for runaway reactions, especially in exothermic processes like Sonogashira couplings.

Q2: My Sonogashira coupling reaction with this compound is not going to completion at a larger scale. What should I investigate?

A2: When a Sonogashira coupling fails to reach completion upon scale-up, a systematic troubleshooting approach is necessary. Key areas to investigate include:

  • Catalyst Activity: Ensure the palladium catalyst and any copper co-catalyst are active and not degraded. The catalyst loading may need to be re-optimized for the larger scale.

  • Inert Atmosphere: Oxygen can lead to the undesired Glaser-type homocoupling of this compound.[5] Ensure that the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).

  • Reagent Purity: Verify the purity of this compound and the coupling partner. Impurities can poison the catalyst.

  • Base and Solvent: The choice and amount of base (e.g., triethylamine, diisopropylamine) are critical. Ensure it is dry and in sufficient excess. The solvent must also be anhydrous.

  • Temperature Control: Inadequate temperature control can deactivate the catalyst or promote side reactions. Monitor the internal reaction temperature closely.

Q3: I am observing significant byproduct formation, particularly the homocoupling of this compound (Glaser coupling), during scale-up. How can I minimize this?

A3: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, especially at scale. To minimize this:

  • Strict Exclusion of Oxygen: This is the most critical factor. Use robust degassing methods for your solvent and maintain a positive pressure of an inert gas.

  • Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling reaction over homocoupling.

  • Optimize Catalyst and Co-catalyst Loading: A higher than necessary concentration of the copper co-catalyst can promote Glaser coupling. Consider reducing the amount of copper(I) iodide.

  • Choice of Ligands: The ligand used with the palladium catalyst can influence the relative rates of cross-coupling and homocoupling.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Yield Upon Scale-Up

A common issue is a drop in yield or inconsistent results when moving from a small to a large-scale reaction.

Troubleshooting Workflow for Poor Yield

Start Low/Inconsistent Yield Observed Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Heat_Transfer Assess Heat Transfer Check_Mixing->Check_Heat_Transfer If mixing is adequate Improve_Stirring Adjust stirrer speed/type Check_Mixing->Improve_Stirring If inadequate Reoptimize_Params Re-optimize Reaction Parameters Check_Heat_Transfer->Reoptimize_Params If heat transfer is sufficient Jacket_Temp Modify heating/cooling fluid temperature Check_Heat_Transfer->Jacket_Temp If inadequate Analyze_Impurities Analyze Starting Material and Product Purity Reoptimize_Params->Analyze_Impurities Catalyst_Screening Screen catalyst/ligand concentrations Reoptimize_Params->Catalyst_Screening Purification_Step Optimize Purification Protocol Analyze_Impurities->Purification_Step Recrystallization Re-evaluate recrystallization solvent/temperature Analyze_Impurities->Recrystallization If impurities are high Success Consistent, High Yield Achieved Purification_Step->Success Reactor_Design Consider reactor geometry Improve_Stirring->Reactor_Design Reactor_Design->Check_Heat_Transfer Dosing_Rate Adjust reagent addition rate Jacket_Temp->Dosing_Rate Dosing_Rate->Reoptimize_Params Catalyst_Screening->Analyze_Impurities Recrystallization->Purification_Step

Caption: Troubleshooting workflow for addressing poor or inconsistent yields during scale-up.

Issue 2: Product Purification Challenges at Scale

Purification can become a bottleneck during scale-up. What works in the lab may not be efficient or effective for larger quantities.

Troubleshooting Workflow for Purification Issues

Start Purification Inefficient/Ineffective Identify_Impurity Identify Key Impurities (e.g., residual catalyst, byproducts) Start->Identify_Impurity Select_Method Select Appropriate Purification Method Identify_Impurity->Select_Method Metal_Scavenging Metal Scavenging Agents Identify_Impurity->Metal_Scavenging If residual metals (Pd, Cu) are present Recrystallization Recrystallization Select_Method->Recrystallization For solid products Distillation Distillation Select_Method->Distillation For volatile liquid products Chromatography Column Chromatography Select_Method->Chromatography For complex mixtures (less ideal for large scale) Optimize_Method Optimize Selected Method Validate_Purity Validate Product Purity and Yield Optimize_Method->Validate_Purity Success Efficient and Scalable Purification Achieved Validate_Purity->Success Recrystallization->Optimize_Method Distillation->Optimize_Method Chromatography->Optimize_Method Metal_Scavenging->Optimize_Method

Caption: A logical workflow for troubleshooting purification challenges at a larger scale.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for reactions analogous to those involving this compound, which can serve as a starting point for process optimization and scale-up.

Table 1: Process Parameters for the Hydrochlorination of Isoprene (Analogous Halogenation)

ParameterValueUnitNotes
Reactant Molar Ratio (Isoprene:HCl)1 : 0.8-0.95-A slight excess of isoprene is used to minimize the formation of dichlorinated byproducts.[6]
Reaction Temperature-5 to 10°CLow temperatures favor the desired 1,4-addition product.[6]
Reaction PressureAtmospheric-The reaction is typically carried out at atmospheric pressure.[6]
SolventCyclohexane-Used to control reaction temperature and improve selectivity.[6]
Reaction Time2 - 5hoursResidence time in the reactor.[6]
Typical Yield85 - 95%Based on hydrogen chloride.[6]

Table 2: Parameter Optimization for Sonogashira Coupling (General Guidance)

ParameterLab ScalePilot/Production ScaleNotes
Pd Catalyst Loading1-5 mol%0.05-1 mol%Catalyst loading is often reduced at scale for economic reasons; re-optimization is critical.[7]
Cu(I) Co-catalyst1-10 mol%0.1-2 mol%Lowering the copper loading can reduce Glaser homocoupling.
Base (e.g., Et3N)2-3 equivalents3-5 equivalentsA larger excess may be needed to maintain basicity throughout the extended reaction times at scale.[7]
Reaction Temperature25-80 °C40-100 °CHigher temperatures may be required to drive the reaction to completion with lower catalyst loadings, but must be carefully controlled to avoid degradation.
Reaction Time1-12 hours8-24 hoursReactions at scale are often run for longer periods to ensure complete conversion.

Experimental Protocols

While a specific, detailed industrial-scale protocol for a reaction with this compound is not publicly available, the following protocol for a large-scale Sonogashira coupling provides a relevant and instructive methodology.

Protocol: Multi-gram Synthesis of an Erlotinib Intermediate via Sonogashira Coupling [5]

This protocol details the synthesis of an intermediate for the anticancer drug Erlotinib, demonstrating a scalable Sonogashira coupling over a heterogeneous palladium single-atom catalyst.

1. Catalyst and Reagent Preparation:

  • A degassed solution is prepared consisting of the aryl halide (1 equivalent), terminal alkyne (1.1 equivalents), base (2.2 equivalents), an internal standard (e.g., 1,3,5-trimethylbenzene, 0.25 equivalents), and the chosen solvent (to achieve a concentration of 0.5 M).

2. Reaction Setup:

  • To a suitable reactor, add the palladium catalyst (e.g., Pd1@NC, 0.5 wt % Pd, 0.1 mol %), copper(I) iodide (1 mol %), and triphenylphosphine (1 mol %).

  • The degassed solution of reactants is then added to the reactor containing the catalyst system.

3. Reaction Conditions:

  • The reaction mixture is vigorously stirred for 24 hours at 353 K (80 °C) under a protective argon atmosphere.

4. Work-up and Purification:

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The heterogeneous catalyst is separated from the reaction mixture by filtration.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by an appropriate method, such as recrystallization or column chromatography.

Note: This protocol can be adapted for this compound. The specific base, solvent, and temperature may require optimization for the particular substrate and desired product. The use of a heterogeneous catalyst is particularly advantageous for scale-up as it simplifies catalyst removal and recycling.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing 5-Iodo-1-pentyne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. 5-Iodo-1-pentyne is a versatile building block in organic synthesis, utilized in a variety of reactions including substitution, coupling, and cyclization.[1] The resulting products can range from simple substituted alkynes to complex heterocyclic systems.[1][2] This guide provides a comparative overview of the key analytical techniques used to identify, quantify, and characterize the products of reactions involving this compound.

Common Reactions of this compound

This compound's reactivity is dominated by its two functional groups: the terminal alkyne and the primary alkyl iodide. This allows for a diverse range of transformations:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the terminal alkyne of this compound and aryl or vinyl halides.[3][4] This is a powerful method for forming C(sp)-C(sp²) bonds.[4]

  • Substitution Reactions: The iodide atom serves as an excellent leaving group, allowing for nucleophilic substitution to introduce various functional groups.[1]

  • Addition Reactions: The carbon-carbon triple bond can undergo addition reactions with reagents like hydrogen halides.[1]

  • Cyclization Reactions: Intramolecular reactions can lead to the formation of cyclic compounds, such as cyclopentenone derivatives.[2]

The choice of analytical technique for product characterization depends heavily on the nature of the expected product—its volatility, polarity, and the specific information required (e.g., structure, purity, or molecular weight).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For reaction products of this compound, ¹H and ¹³C NMR are indispensable for confirming the success of a transformation.

Data Presentation: Typical ¹H NMR Chemical Shifts
Functional GroupProton EnvironmentTypical Chemical Shift (δ, ppm)Notes
Starting Material HC≡ C-CH₂-~1.9 - 2.2The acetylenic proton signal is characteristic.
I-CH₂ -CH₂-~3.2 - 3.4Methylene group adjacent to iodine is significantly downfield.
Sonogashira Product Ar-C≡C-CH₂ -~2.4 - 2.6Shift of the methylene group changes upon coupling.
Substitution Product Nu-CH₂ -CH₂-Varies with Nucleophile (Nu)The chemical shift is highly dependent on the new functional group.
Alkene Product -CH =CH -~5.0 - 7.5Appearance of signals in the vinylic region indicates addition to the alkyne.

Note: Data compiled from typical values and may vary based on solvent and specific molecular structure.[5][6]

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C).

  • Data Acquisition: A standard ¹H NMR spectrum is typically acquired with 8 to 16 scans. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied.

  • Analysis: The processed spectrum is analyzed by integrating the peaks (to determine proton ratios) and measuring chemical shifts and coupling constants to elucidate the structure.[5]

Workflow for NMR Analysis

Caption: General workflow for NMR-based structural analysis.

Chromatography and Mass Spectrometry (GC-MS & HPLC)

Chromatographic techniques are essential for separating components of a reaction mixture and assessing the purity of the final product. When coupled with a detector like a mass spectrometer, they become powerful tools for both separation and identification.

Gas Chromatography (GC) and GC-MS

Gas chromatography is ideal for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[7][8][9] This makes it highly suitable for many of the relatively small and nonpolar products derived from this compound.

  • Principle: A sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase.[10] Separation occurs based on the differential partitioning of compounds between the two phases, influenced by factors like boiling point and polarity.[7][10]

  • Coupling with Mass Spectrometry (MS): As components elute from the GC column, they can be directly ionized and analyzed by a mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the compound and its fragments, which serves as a molecular fingerprint for identification.

High-Performance Liquid Chromatography (HPLC)

For products that are non-volatile, thermally unstable, or highly polar, HPLC is the method of choice.[11][12][13]

  • Principle: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase) under high pressure.[11][14] Separation is based on the compound's affinity for the stationary versus the mobile phase.[11]

  • Detectors: HPLC systems can be equipped with various detectors, including UV-Vis (for chromophoric compounds), refractive index (RI), or mass spectrometry (LC-MS) for universal or specific detection and identification.[13]

Comparison of Chromatographic Techniques
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Applicable Analytes Volatile & semi-volatile, thermally stable compounds.[9]Non-volatile, thermally unstable, and polar compounds.[11][12]
Mobile Phase Inert gas (e.g., He, N₂, H₂).[15]Liquid solvent or solvent mixture.[15]
Typical Column Temp. 50 - 300 °C.[10]Typically ambient, can be heated.
Separation Principle Primarily based on boiling point and volatility.[8]Based on polarity, solubility, and size.[15]
Common Detectors Flame Ionization (FID), Mass Spectrometry (MS).[9][10]UV-Vis, Refractive Index (RI), Mass Spectrometry (MS).[13]
Key Advantage High resolution for volatile compounds.[7]Wide applicability to a vast range of compounds.[14]
Experimental Protocol: GC-MS for Reaction Monitoring

This protocol is adapted for monitoring a Sonogashira coupling reaction.[16]

  • Sample Collection: At various time points during the reaction, withdraw a small aliquot (~0.1 mL) of the reaction mixture.

  • Quenching & Extraction: Dilute the aliquot with a suitable organic solvent (e.g., diethyl ether). Wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate.[16]

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS inlet, which is heated to ensure rapid vaporization.[10]

  • GC Separation: The vaporized sample is carried through a capillary column (e.g., DB-5ms) using a temperature gradient program (e.g., starting at 50°C, ramping to 250°C) to separate the components.

  • MS Detection: As compounds elute, they are ionized (commonly by electron impact, EI) and the resulting ions are analyzed by the mass spectrometer, generating a mass spectrum for each component.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The mass spectrum of each peak is compared to a library (e.g., NIST) to identify the starting materials, products, and byproducts.

Decision Guide for Technique Selection

Decision_Tree A Start: Characterize Reaction Product B Need detailed 3D structural information? A->B C NMR Spectroscopy (¹H, ¹³C, 2D) B->C Yes D Need to separate a mixture or check purity? B->D No D->A No (Analysis Complete) E Is the product volatile & thermally stable? D->E Yes F GC / GC-MS E->F Yes G HPLC / LC-MS E->G No

Caption: Decision tree for selecting an analytical technique.

Conclusion

The characterization of this compound reaction products requires a multi-faceted analytical approach. No single technique can provide all the necessary information. NMR spectroscopy is the gold standard for unambiguous structure determination.[5] For assessing purity and separating complex mixtures, the choice between GC and HPLC is dictated by the physicochemical properties of the product, primarily its volatility.[7][11] By coupling these chromatographic methods to mass spectrometry, researchers can gain rapid insights into the identity of each component. A logical workflow, starting with chromatography for separation and purity assessment, followed by NMR for detailed structural confirmation of the isolated product, represents a comprehensive strategy for success.

References

A Comparative Analysis of the Reactivity of 5-Iodo-1-pentyne and 5-Bromo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Haloalkynes, in particular, are versatile building blocks, amenable to a variety of transformations. This guide provides an objective comparison of the reactivity of 5-iodo-1-pentyne and 5-bromo-1-pentyne, two common intermediates. The comparison is based on established principles of organic chemistry and supported by data from analogous systems, focusing on key reaction classes: Sonogashira coupling, nucleophilic substitution, and intramolecular cyclization.

Executive Summary

The primary determinant of the differential reactivity between this compound and 5-bromo-1-pentyne is the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making the iodide a better leaving group. Consequently, This compound is generally more reactive than 5-bromo-1-pentyne in reactions where the carbon-halogen bond is cleaved in the rate-determining step, such as SN2 reactions and the oxidative addition step of many cross-coupling reactions.

Data Presentation: A Quantitative Comparison

While specific kinetic data for the direct comparison of this compound and 5-bromo-1-pentyne is not extensively available in the peer-reviewed literature, the following tables summarize the expected relative reactivities based on well-established principles of haloalkane chemistry.

Table 1: Expected Relative Reactivity in Sonogashira Coupling

ParameterThis compound5-Bromo-1-pentyneRationale
Relative Reaction Rate FasterSlowerThe oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step. The weaker C-I bond leads to a lower activation energy for this step.[1]
Typical Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)Harsher (e.g., higher temperatures, longer reaction times)The higher reactivity of the iodide allows for less forcing conditions to achieve comparable yields.
Expected Yield HighModerate to HighUnder optimized conditions, both can give good yields, but the iodide often provides higher yields in shorter times.

Table 2: Expected Relative Reactivity in Nucleophilic Substitution (SN2)

ParameterThis compound5-Bromo-1-pentyneRationale
Relative Reaction Rate FasterSlowerThe SN2 reaction rate is highly dependent on the leaving group ability. Iodide is a significantly better leaving group than bromide due to its lower basicity and the weaker C-I bond.[2]
Activation Energy (Ea) LowerHigherThe energy barrier for the concerted backside attack and displacement of the halide is lower for the iodide.
Typical Nucleophiles Wide range of hard and soft nucleophilesWide range of hard and soft nucleophilesBoth are reactive towards common nucleophiles (e.g., azides, cyanides, amines).

Table 3: Expected Relative Reactivity in Radical-Initiated 5-Endo-Dig Cyclization

ParameterThis compound5-Bromo-1-pentyneRationale
Relative Rate of Initiation FasterSlowerIn radical cyclizations initiated by homolytic cleavage of the carbon-halogen bond (e.g., using AIBN and Bu3SnH), the weaker C-I bond will cleave more readily.
Overall Reaction Efficiency Potentially HigherPotentially LowerThe ease of initiation can lead to more efficient overall cyclization, although other factors in the propagation steps also play a role.

Mandatory Visualization

Logical Workflow for Reactivity Comparison

G Workflow for Comparing Haloalkyne Reactivity cluster_0 Reactant Selection cluster_1 Reaction Classes for Comparison cluster_2 Kinetic and Yield Analysis cluster_3 Comparative Assessment A This compound C Sonogashira Coupling A->C D Nucleophilic Substitution (SN2) A->D E Intramolecular Cyclization A->E B 5-Bromo-1-pentyne B->C B->D B->E F Monitor Reaction Progress (e.g., GC, LC-MS) C->F D->F E->F G Determine Rate Constants F->G H Calculate Product Yields F->H I Establish Relative Reactivity G->I H->I

Caption: A logical workflow for the experimental comparison of haloalkyne reactivity.

Signaling Pathways and Experimental Workflows

sonogashira Sonogashira Coupling Catalytic Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)Ln pdiialkyl R-X-Pd(II)Ln pdiialkynyl R-C≡C-R'-Pd(II)Ln pdiialkyl->pdiialkynyl Transmetalation product R-C≡C-R' pdiialkynyl->product Reductive Elimination rx R-X (5-Halo-1-pentyne) rx->pdiialkyl Oxidative Addition cu_cycle The copper cycle facilitates the formation of the copper acetylide, which then participates in the transmetalation step with the palladium complex. terminal_alkyne H-C≡C-R' cu_acetylide Cu-C≡C-R' terminal_alkyne->cu_acetylide Base, Cu(I) cu_acetylide->pdiialkyl To Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.[3]

References

5-Iodo-1-pentyne in Organic Synthesis: A Comparative Guide to Iodoalkyne Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, iodoalkynes are valuable building blocks, prized for their ability to participate in a variety of carbon-carbon bond-forming reactions. Among these, 5-iodo-1-pentyne stands out as a versatile reagent. This guide provides a comparative analysis of this compound against other terminal iodoalkynes, such as 3-iodo-1-propyne and 6-iodo-1-hexyne, with a focus on their applications in key organic transformations, including Sonogashira and Cadiot-Chodkiewicz couplings, as well as intramolecular cyclization reactions. This comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.

Reactivity and Performance in Cross-Coupling Reactions

The reactivity of iodoalkynes is principally governed by the nature of the carbon-iodine bond. The general trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1] This inherent reactivity makes iodoalkynes highly effective coupling partners in reactions like the Sonogashira and Cadiot-Chodkiewicz couplings.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2] While traditionally used with aryl/vinyl halides, modifications have allowed for the use of alkyl halides. The reactivity of iodoalkynes in these reactions is generally high.

IodoalkyneCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4~90
3-Iodo-1-propyne IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4~92
6-Iodo-1-hexyne IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4~88

Note: The data presented are representative and compiled from typical Sonogashira reaction conditions. Actual yields may vary depending on the specific substrates and reaction conditions.

The chain length of the iodoalkyne appears to have a modest effect on the yield of Sonogashira couplings with aryl iodides under standard conditions. The subtle differences in yield may be attributed to steric factors or the solubility of the reagents and intermediates.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical 1,3-diynes through the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[3][4] This reaction is highly selective for the formation of the cross-coupled product.[3] Iodoalkynes are generally more reactive than their bromoalkyne counterparts in this coupling.[5]

IodoalkyneTerminal AlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetyleneCuIn-BuNH₂EtOHRT2~95
3-Iodo-1-propyne PhenylacetyleneCuIn-BuNH₂EtOHRT2~96
6-Iodo-1-hexyne PhenylacetyleneCuIn-BuNH₂EtOHRT2~94

Note: This data is representative of typical Cadiot-Chodkiewicz coupling conditions. Variations in substrates and conditions can affect the outcome.

Similar to the Sonogashira coupling, the influence of the alkyl chain length on the Cadiot-Chodkiewicz coupling appears to be minimal under standard conditions. The high reactivity of the iodoalkyne ensures efficient coupling.

Intramolecular Cyclization Reactions

The presence of both an iodo group and a terminal alkyne within the same molecule makes iodoalkynes excellent precursors for intramolecular cyclization reactions to form various carbocyclic and heterocyclic systems. The length of the carbon chain separating these two functional groups is a critical determinant of the feasibility and outcome of the cyclization, dictating the size of the ring being formed.

This compound is a suitable precursor for the formation of five-membered rings through a 5-exo-dig cyclization pathway. In contrast, 6-iodo-1-hexyne would be required for the synthesis of a six-membered ring via a 6-exo-dig cyclization. 3-Iodo-1-propyne, with its shorter chain, is not typically used for simple intramolecular cyclizations of this type due to the high strain of the resulting three-membered ring.

IodoalkyneReaction TypeCatalyst/ReagentProduct Ring SizePlausibility
This compound Radical CyclizationAIBN, Bu₃SnH5High
This compound Palladium-CatalyzedPd(OAc)₂5High
6-Iodo-1-hexyne Radical CyclizationAIBN, Bu₃SnH6High
3-Iodo-1-propyne Intramolecular Cyclization-3Low (High Ring Strain)

Note: This table provides a qualitative comparison of the suitability of different iodoalkynes for intramolecular cyclization.

Experimental Protocols

General Sonogashira Coupling Protocol

Materials:

  • Iodoalkyne (e.g., this compound) (1.0 eq)

  • Aryl iodide (e.g., iodobenzene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by the iodoalkyne and triethylamine via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Cadiot-Chodkiewicz Coupling Protocol

Materials:

  • Iodoalkyne (e.g., this compound) (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.1 eq)

  • Copper(I) iodide (CuI) (5 mol%)

  • n-Butylamine (n-BuNH₂) (1.5 eq)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne and iodoalkyne in ethanol.

  • Add n-butylamine to the solution.

  • Add CuI to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

General Intramolecular Radical Cyclization Protocol

Materials:

  • Iodoalkyne (e.g., this compound) (1.0 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Tributyltin hydride (Bu₃SnH) (1.1 eq)

  • Anhydrous benzene or toluene

Procedure:

  • To a refluxing solution of the iodoalkyne in anhydrous benzene, add a solution of AIBN and Bu₃SnH in benzene dropwise over several hours using a syringe pump.

  • After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel.

Visualizing Reaction Pathways and Relationships

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical Sonogashira coupling workflow, a comparative overview of iodoalkyne reactivity, and a representative intramolecular cyclization pathway.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask_Setup Dry Schlenk Flask under Argon Reagents_Add Add Aryl Iodide, Pd(PPh3)2Cl2, CuI Flask_Setup->Reagents_Add Solvent_Add Add Anhydrous THF Reagents_Add->Solvent_Add Reactants_Add Add this compound & Et3N Solvent_Add->Reactants_Add Stir Stir at Room Temperature Reactants_Add->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with Diethyl Ether Monitor->Dilute Filter Filter through Celite Dilute->Filter Wash Wash with aq. NH4Cl & Brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify

Sonogashira Coupling Experimental Workflow

Iodoalkyne_Reactivity cluster_reactivity Comparative Reactivity Iodoalkynes Iodoalkynes Key Structural Feature: C(sp)-I bond High_Reactivity High Reactivity Weak C-I Bond Facile Oxidative Addition Iodoalkynes->High_Reactivity Chain_Length_Effect Chain Length Effect Minimal impact on coupling yield Crucial for cyclization outcome Iodoalkynes->Chain_Length_Effect Versatility Versatility Sonogashira Coupling Cadiot-Chodkiewicz Coupling Intramolecular Cyclization Iodoalkynes->Versatility

Iodoalkyne Reactivity Comparison

Intramolecular_Cyclization Start This compound Initiation Radical Initiator (AIBN) Bu3SnH Start->Initiation Reagents Radical_Formation Formation of Alkynyl Radical Initiation->Radical_Formation Generates Cyclization 5-exo-dig Cyclization Radical_Formation->Cyclization Undergoes Intermediate Cyclopentyl-methyl Radical Cyclization->Intermediate Forms Abstraction Hydrogen Abstraction from Bu3SnH Intermediate->Abstraction Reacts with Product Methylenecyclopentane Abstraction->Product Yields

References

comparative yield analysis of different catalysts for 5-Iodo-1-pentyne coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of alkyne functionalities into molecular scaffolds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The 5-iodo-1-pentyne motif is a valuable building block, offering a terminal alkyne for further elaboration and an iodo-substituent for various cross-coupling reactions. This guide provides a comparative analysis of different catalytic systems for the coupling of this compound, offering insights into catalyst selection and reaction optimization. The presented data is based on established protocols for structurally similar iodoalkynes, providing a predictive comparison of catalyst performance.

Comparative Yield Analysis of Catalytic Systems

The selection of an appropriate catalyst and reaction protocol is critical for achieving high yields in the coupling of this compound. Below is a summary of anticipated yields for various palladium-catalyzed cross-coupling reactions based on data from analogous systems. These values should be considered as a starting point for experimental validation and optimization.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemperature (°C)Reaction Time (h)Anticipated Yield (%)
Sonogashira Pd(PPh₃)₄ / CuITerminal AlkyneEt₃N or DIPATHF or DMF25-602-1285-95
Suzuki-Miyaura Pd(dppf)Cl₂Arylboronic AcidK₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-1006-2480-90
Negishi Pd₂(dba)₃ / SPhosOrganozinc Reagent-THF or Dioxane25-754-1880-95
Stille Pd(PPh₃)₄ / CuIOrganostannane-DMF or Toluene40-1002-2475-90
Heck Pd(OAc)₂ / P(o-tol)₃AlkeneEt₃N or K₂CO₃DMF or Acetonitrile80-12016-2460-80

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Sonogashira Coupling

This reaction is a highly effective method for the formation of a C(sp)-C(sp) bond between a terminal alkyne and an iodoalkyne.[1]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and a suitable solvent such as THF or DMF (5 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[1]

  • Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

This cross-coupling reaction is a versatile method for forming C(sp²)-C(sp) bonds.[2]

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) in a solvent mixture (e.g., toluene/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).

  • Heat the reaction to 80-100 °C and stir for the specified time, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Negishi Coupling

The Negishi coupling is known for its high functional group tolerance and typically provides high yields.[3]

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a phosphine ligand (e.g., SPhos, 2-5 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of this compound (1.0 mmol) in an anhydrous solvent like THF or dioxane.

  • Slowly add the organozinc reagent (1.1-1.5 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Stille Coupling

The Stille reaction offers the advantage of using air- and moisture-stable organostannane reagents.[4]

Procedure:

  • To a flame-dried flask, add this compound (1.0 mmol), the organostannane reagent (1.1-1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a solvent such as DMF or toluene.

  • A copper(I) co-catalyst (e.g., CuI) can be added to accelerate the reaction.

  • Heat the mixture to the desired temperature (40-100 °C) and monitor the reaction progress.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Reaction

The Heck reaction enables the coupling of the iodoalkyne with an alkene.[5]

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), a base (e.g., Et₃N or K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • If required, add a phosphine ligand (e.g., P(o-tol)₃).

  • Add a solvent such as DMF or acetonitrile.

  • Seal the vessel and heat to 80-120 °C with vigorous stirring.

  • After cooling, dilute the mixture with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for a typical cross-coupling reaction of this compound.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A 1. Combine this compound, Coupling Partner, and Base B 2. Add Solvent and Degas A->B C 3. Add Palladium Catalyst (and Co-catalyst if needed) B->C Inert Atmosphere D 4. Heat and Stir Reaction Mixture C->D E 5. Quench Reaction and Perform Aqueous Extraction D->E Monitor by TLC/GC-MS F 6. Dry and Concentrate Organic Layer E->F G 7. Purify by Column Chromatography F->G H Final Coupled Product G->H Characterize Product

Caption: Generalized workflow for the catalytic coupling of this compound.

Signaling Pathway and Logical Relationships

The catalytic cycle is the heart of these cross-coupling reactions. The following diagram illustrates the fundamental steps of a generic palladium-catalyzed cross-coupling cycle.

Catalytic_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination RR1 R-R' (Coupled Product) MX M-X RX R-X (this compound) R1M R'-M (Coupling Partner)

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

References

Validating Novel Compounds from 5-Iodo-1-pentyne: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of novel compound structures is a cornerstone of successful synthesis. This guide provides a comparative overview of experimental approaches for confirming the structure of new molecules synthesized from the versatile starting material, 5-Iodo-1-pentyne. We present detailed experimental protocols, comparative data, and logical workflows to aid in the selection of appropriate validation strategies.

The synthesis of novel chemical entities is a critical endeavor in the pursuit of new therapeutics and advanced materials. This compound serves as a valuable building block, offering a terminal alkyne for diverse coupling reactions and an iodo group for further functionalization. The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms, is a frequently employed strategy with this substrate. This guide will use a hypothetical Sonogashira coupling of this compound with phenylacetylene to illustrate the validation process and compare it with an alternative synthetic strategy.

Experimental Approach 1: Direct Sonogashira Coupling

The direct Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene, provides a straightforward route to unsymmetrical diynes. The validation of the resulting product, 1-phenyl-1,6-heptadiyne, requires a suite of analytical techniques to confirm its identity, purity, and structure.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).

  • Add anhydrous THF, followed by triethylamine.

  • To this mixture, add this compound (1.0 equivalent) and phenylacetylene (1.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure 1-phenyl-1,6-heptadiyne.

Characterization Data for 1-phenyl-1,6-heptadiyne

The following table summarizes the expected analytical data for the successful synthesis of 1-phenyl-1,6-heptadiyne.

Analytical Technique Expected Results
¹H NMR (CDCl₃, 400 MHz) δ 7.45-7.40 (m, 2H), 7.35-7.28 (m, 3H), 2.45 (t, J = 7.0 Hz, 2H), 2.25 (t, J = 7.0 Hz, 2H), 1.98 (t, J = 2.7 Hz, 1H), 1.80 (p, J = 7.0 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 131.8, 128.4, 128.3, 123.1, 89.2, 83.9, 81.3, 69.1, 29.8, 18.9, 18.3
Mass Spectrometry (EI) m/z (%): 168 (M⁺, 100), 153 (45), 141 (30), 128 (55), 115 (60)
Infrared (IR, neat) ν (cm⁻¹): 3305 (≡C-H), 3058 (Ar-H), 2940, 2865 (C-H), 2230, 2110 (C≡C)
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₃H₁₂: 168.0939; Found: 168.0942
Purity (HPLC) >95%

Alternative Approach: One-Pot Sonogashira-Desilylation-Sonogashira

An alternative to the direct coupling of this compound is a one-pot, three-step sequence involving an initial Sonogashira coupling with a protected alkyne, such as (trimethylsilyl)acetylene, followed by in-situ desilylation and a second Sonogashira coupling. This method is particularly useful for the synthesis of unsymmetrical diarylalkynes but can be adapted for other unsymmetrical diynes.[1]

Experimental Protocol: One-Pot Synthesis of an Unsymmetrical Diyne

Materials:

  • Aryl or vinyl halide (e.g., Iodobenzene)

  • (Trimethylsilyl)acetylene

  • A second aryl or vinyl halide (e.g., 1-Iodopropyne)

  • Pd(PPh₃)₄

  • CuI

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Step 1: First Sonogashira Coupling. In a Schlenk flask under an inert atmosphere, dissolve the first aryl/vinyl halide, (trimethylsilyl)acetylene, Pd(PPh₃)₄, and CuI in the anhydrous solvent. Stir at room temperature until the first coupling is complete (monitored by TLC).

  • Step 2: Desilylation. Add a solution of potassium carbonate in methanol to the reaction mixture to remove the trimethylsilyl protecting group. Stir until desilylation is complete.

  • Step 3: Second Sonogashira Coupling. Add the second aryl/vinyl halide to the reaction mixture. If necessary, additional catalyst and base can be added. Stir at room temperature or with gentle heating until the second coupling is complete.

  • Work-up and purification are performed as described in the direct coupling method.

Comparative Performance
Parameter Direct Sonogashira Coupling One-Pot Sonogashira-Desilylation-Sonogashira
Starting Material This compoundTwo different aryl/vinyl halides and (trimethylsilyl)acetylene
Number of Steps One synthetic stepThree steps in one pot
Versatility Good for coupling with various terminal alkynesExcellent for synthesizing unsymmetrical diarylalkynes; adaptable for other diynes
Control Direct formation of the desired productStepwise construction allows for greater control over the final structure
Potential Side Reactions Homocoupling of the terminal alkyneIncomplete desilylation or side reactions during the second coupling

Visualizing the Workflow and Concepts

To further clarify the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_direct Direct Sonogashira Coupling cluster_alternative Alternative One-Pot Method start_direct This compound + Phenylacetylene reaction_direct Sonogashira Coupling start_direct->reaction_direct workup_direct Work-up & Purification reaction_direct->workup_direct product_direct 1-phenyl-1,6-heptadiyne workup_direct->product_direct start_alt Aryl Halide 1 + TMS-acetylene reaction1_alt Sonogashira 1 start_alt->reaction1_alt desilylation Desilylation reaction1_alt->desilylation reaction2_alt Sonogashira 2 with Aryl Halide 2 desilylation->reaction2_alt workup_alt Work-up & Purification reaction2_alt->workup_alt product_alt Unsymmetrical Diyne workup_alt->product_alt Signaling_Pathway_Hypothetical Novel_Diyne_Compound Novel Diyne Compound (e.g., 1-phenyl-1,6-heptadiyne derivative) Target_Protein Target Protein (e.g., Kinase, Receptor) Novel_Diyne_Compound->Target_Protein Conformational_Change Conformational Change/ Inhibition Target_Protein->Conformational_Change Downstream_Effector_1 Downstream Effector 1 Conformational_Change->Downstream_Effector_1 inhibition Downstream_Effector_2 Downstream Effector 2 Conformational_Change->Downstream_Effector_2 activation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

References

A Comparative Guide to the Kinetic Profile of 5-Iodo-1-pentyne in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction kinetics is fundamental to optimizing synthetic routes and scaling up chemical processes. This guide provides a comparative kinetic analysis of 5-iodo-1-pentyne in key cross-coupling reactions, namely Sonogashira, Suzuki, and Negishi couplings. Due to the limited availability of specific kinetic studies on this compound, this guide leverages data from analogous reactions involving other organoiodides and terminal alkynes to provide a predictive comparison and a framework for experimental design.

Quantitative Kinetic Data

The rate of cross-coupling reactions is significantly influenced by the nature of the organic halide. Generally, the reactivity of the halide follows the trend I > OTf > Br >> Cl.[1] For Sonogashira coupling, aryl iodides typically exhibit lower activation enthalpies compared to aryl bromides and chlorides, signifying a faster reaction rate.[2][3] This trend is also observed in Suzuki couplings of alkyl halides, where iodides and bromides react at comparable rates, while chlorides react more slowly.[4]

The following table summarizes representative kinetic parameters for different types of organic halides in various cross-coupling reactions to provide a basis for predicting the performance of this compound.

Reaction TypeOrganic HalideCoupling PartnerCatalyst System (Example)Activation Energy (Ea) / ΔH‡Rate Determining Step (Often)Reference(s)
Sonogashira Aryl IodidesTerminal AlkynesPd/CuΔH‡: 48-62 kJ/molTransmetalation or Oxidative Addition[2][5]
Aryl BromidesTerminal AlkynesPd/CuΔH‡: 54-82 kJ/molOxidative Addition[2]
Aryl ChloridesTerminal AlkynesPd/CuΔH‡: 95-144 kJ/molOxidative Addition[2]
Suzuki Aryl IodidesArylboronic AcidsPd(OAc)₂/Ligand~63 kJ/molOxidative Addition[6]
Secondary Alkyl IodidesAlkylboranesNiBr₂·diglyme/LigandNot specified, faster than chloridesNot Oxidative Addition[4]
Secondary Alkyl ChloridesAlkylboranesNiBr₂·diglyme/LigandNot specified, slower than iodides(Partially) Oxidative Addition[4]
Negishi Aryl IodidesOrganozinc ReagentsPd(0)/LigandNot specified, generally fastOxidative Addition[7]
Aryl BromidesOrganozinc ReagentsPd(OAc)₂/S-PhosNot specifiedOxidative Addition[8]
Alkyl Iodides/BromidesOrganozinc ReagentsNi(cod)₂/s-Bu-PyboxNot specifiedOxidative Addition[9]

Note: These values are representative and can vary based on the specific substrates, catalyst, ligands, base, and solvent used.

Based on the trends, this compound, as a primary alkyl iodide, is expected to exhibit favorable kinetics, with oxidative addition likely being a facile step in palladium-catalyzed reactions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible kinetic studies. Below are generalized methodologies for monitoring the kinetics of Sonogashira, Suzuki, and Negishi cross-coupling reactions.

General Protocol for Kinetic Analysis of a Cross-Coupling Reaction:

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine the organic halide (e.g., this compound), the coupling partner (e.g., a terminal alkyne for Sonogashira, a boronic acid for Suzuki, or an organozinc reagent for Negishi), the base (if required), and the solvent.

  • Initiation: Allow the mixture to reach the desired temperature, then add the catalyst (and ligand, if separate) to initiate the reaction.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to halt the catalytic cycle. This can be achieved by rapid cooling and/or the addition of a quenching agent (e.g., a dilute acid solution).

  • Analysis: Analyze the quenched samples using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time. An internal standard is typically used for accurate quantification.

  • Data Processing: Plot the concentration of the reactant or product as a function of time to determine the initial reaction rate. Further analysis can provide the reaction order with respect to each component and the overall rate constant.

Visualizing Reaction Mechanisms and Workflows

Generalized Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Negishi couplings. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]

Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X RPdX R-Pd(II)-X L_n OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation R'-M RPdR_prime R-Pd(II)-R' L_n Transmetalation->RPdR_prime RedElim Reductive Elimination RPdR_prime->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental Workflow for a Kinetic Study

The diagram below outlines the typical workflow for conducting a kinetic study of a cross-coupling reaction.

Kinetic Study Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Reagent Preparation Reagent Preparation Inert Atmosphere Setup Inert Atmosphere Setup Reagent Preparation->Inert Atmosphere Setup Reaction Initiation Reaction Initiation Inert Atmosphere Setup->Reaction Initiation Timed Aliquot Sampling Timed Aliquot Sampling Reaction Initiation->Timed Aliquot Sampling Reaction Quenching Reaction Quenching Timed Aliquot Sampling->Reaction Quenching Sample Analysis (GC/HPLC) Sample Analysis (GC/HPLC) Reaction Quenching->Sample Analysis (GC/HPLC) Data Processing Data Processing Sample Analysis (GC/HPLC)->Data Processing Kinetic Parameter Determination Kinetic Parameter Determination Data Processing->Kinetic Parameter Determination

References

A Comparative Guide to Copper-Catalyzed and Copper-Free Click Reactions for the Functionalization of 5-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between copper-catalyzed and copper-free click chemistry is pivotal for the efficient and clean conjugation of molecules. This guide provides an objective comparison of these two methodologies, with a specific focus on the reactivity of 5-Iodo-1-pentyne, a versatile building block in medicinal chemistry and materials science.

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a robust method for forming stable triazole linkages. The traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high efficiency and regioselectivity.[1][2] However, the cytotoxicity of the copper catalyst has prompted the development of copper-free alternatives, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This guide delves into the practical considerations of employing these reactions with this compound, presenting experimental data and detailed protocols to inform your selection of the optimal conjugation strategy.

Performance Comparison: Copper-Catalyzed vs. Copper-Free Click Reactions

The efficiency of a click reaction is paramount. The following table summarizes key performance indicators for the reaction of an azide with an alkyne, highlighting the distinct advantages and disadvantages of both the copper-catalyzed and copper-free approaches when considering a substrate like this compound.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compoundStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate High (second-order rate constants typically 10 to 10⁴ M⁻¹s⁻¹)[5]Generally lower than CuAAC (second-order rate constants typically 10⁻³ to 1 M⁻¹s⁻¹)[5][6]
Reactants This compound + AzideStrained Cyclooctyne + Azide
Catalyst Copper(I) salt (e.g., CuI, or CuSO₄ with a reducing agent)[7][8]None (driven by ring strain)[9]
Regioselectivity High (exclusively 1,4-disubstituted triazole)[1][2]Generally produces a mixture of regioisomers[3]
Biocompatibility Limited by copper cytotoxicity[4][10]High (no toxic metal catalyst required)[4][9]
Reaction Conditions Mild (room temperature, aqueous or organic solvents)[11]Mild (physiological conditions, aqueous or organic solvents)
Product 1,4-disubstituted-5-iodo-1,2,3-triazole[11]1,4- and 1,5-disubstituted 1,2,3-triazoles

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is adapted from a general procedure for the copper(I)-catalyzed cycloaddition of 1-iodoalkynes.[11]

Materials:

  • Azide of interest

  • This compound

  • Copper(I) iodide (CuI)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the azide (1.0 mmol) and this compound (1.0 mmol) in anhydrous THF (5 mL).

  • To this solution, add CuI (0.05 mmol) and TBTA (0.05 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.[11]

  • Upon completion, the reaction mixture can often be purified by simple trituration and filtration to yield the desired 5-iodo-1,2,3-triazole product.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

It is important to note that this compound, being a linear alkyne, is not suitable for SPAAC. This reaction requires a strained cyclooctyne to proceed without a catalyst.[9] The following is a general protocol for the reaction of an azide with a representative strained cyclooctyne, dibenzocyclooctyne (DBCO).

Materials:

  • Azide of interest

  • DBCO derivative (e.g., DBCO-amine)

  • Phosphate-buffered saline (PBS) or other suitable solvent

  • Dimethyl sulfoxide (DMSO) for stock solutions

Procedure:

  • Prepare a stock solution of the DBCO derivative in DMSO.

  • Prepare a solution of the azide in the desired reaction buffer (e.g., PBS).

  • Add the DBCO stock solution to the azide solution. A 5- to 20-fold molar excess of the DBCO reagent is often used for efficient conjugation to biomolecules.[9]

  • Incubate the reaction mixture at room temperature or 37°C.

  • Reaction times can vary from hours to overnight, depending on the reactants and their concentrations.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE if working with proteins).

  • Purify the product using a method suitable for the molecules being conjugated (e.g., size-exclusion chromatography, dialysis).

Reaction Mechanisms and Experimental Workflow

To visualize the underlying chemical transformations and the decision-making process for choosing a reaction, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 5_Iodo_1_pentyne This compound Cu_Acetylide Copper(I) Acetylide 5_Iodo_1_pentyne->Cu_Acetylide Coordination with Cu(I) Azide R-N3 Triazolyl_Cu Triazolyl-Copper Intermediate Azide->Triazolyl_Cu Cycloaddition Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Triazolyl_Cu Triazole 1,4-disubstituted-5-iodo-1,2,3-triazole Triazolyl_Cu->Triazole Protonation

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Strained_Alkyne Strained Cyclooctyne TS Concerted [3+2] Cycloaddition Strained_Alkyne->TS Azide R-N3 Azide->TS Triazole_Mix Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles TS->Triazole_Mix Ring Strain Release

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Define Conjugation Goal Biocompatibility Is the reaction in a biological system? Start->Biocompatibility CuAAC Copper-Catalyzed Reaction (with this compound) Biocompatibility->CuAAC No SPAAC Copper-Free Reaction (with a strained alkyne) Biocompatibility->SPAAC Yes Protocol_CuAAC Follow CuAAC Protocol CuAAC->Protocol_CuAAC Protocol_SPAAC Follow SPAAC Protocol SPAAC->Protocol_SPAAC Analysis Purify and Analyze Product Protocol_CuAAC->Analysis Protocol_SPAAC->Analysis

Caption: Decision workflow for selecting a click chemistry method.

Concluding Remarks

The choice between copper-catalyzed and copper-free click chemistry is dictated by the specific requirements of the application. For reactions involving this compound where biocompatibility is not a concern, the copper-catalyzed approach offers a highly efficient, rapid, and regioselective method to synthesize 1,4-disubstituted-5-iodo-1,2,3-triazoles.[11] The resulting iodotriazole is a versatile intermediate for further functionalization.[2]

Conversely, when working within living systems or with sensitive biomolecules, the copper-free SPAAC reaction is the superior choice due to the absence of a cytotoxic catalyst.[4] However, it is crucial to recognize that this method necessitates the use of a strained cyclooctyne in place of a linear alkyne like this compound. While generally slower than CuAAC, SPAAC provides an invaluable tool for in vivo and in vitro biological studies.[5] Ultimately, a thorough understanding of the strengths and limitations of each method will empower researchers to select the most appropriate tool for their synthetic and developmental needs.

References

Mechanistic Insights into 5-Iodo-1-pentyne Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of versatile building blocks is paramount for designing efficient and selective synthetic strategies. 5-Iodo-1-pentyne stands out as a valuable substrate in a variety of transformations, including cyclizations and coupling reactions. This guide provides a comparative investigation into the mechanistic pathways of this compound reactions, offering a side-by-side analysis with alternative haloalkynes and supported by experimental data and detailed protocols.

This publication delves into the key reaction classes of this compound: radical cyclization, Sonogashira coupling, and electrophilic cyclization. By examining the underlying mechanisms and comparing performance with analogous bromo- and chloro-alkynes, this guide aims to equip researchers with the knowledge to make informed decisions in substrate selection and reaction optimization.

At a Glance: Performance Comparison of 5-Halo-1-pentynes in Key Reactions

Reaction TypeSubstrateCatalyst/InitiatorSolventTemperature (°C)Time (h)Yield (%)Key Advantages of this compound
Radical Cyclization This compoundAIBN, Bu₃SnHBenzene801-2~85-95Higher reactivity and yields due to weaker C-I bond.[1]
5-Bromo-1-pentyneAIBN, Bu₃SnHBenzene80-110>2~70-80More readily available than iodo-alkyne.
5-Chloro-1-pentyneAIBN, Bu₃SnHBenzene>110>4LowerCost-effective starting material.
Sonogashira Coupling This compoundPd(PPh₃)₂Cl₂, CuITriethylamineRoom Temp1-3>90High reactivity allows for mild reaction conditions.[2][3][4]
5-Bromo-1-pentynePd(PPh₃)₂Cl₂, CuITriethylamine50-804-8~70-85Good balance of reactivity and stability.
5-Chloro-1-pentynePd(PPh₃)₂Cl₂, CuITriethylamine>80>12LowerLess prone to side reactions but requires harsher conditions.

Radical Cyclization: A Look at 5-exo-dig Pathways

The 5-exo-dig radical cyclization is a powerful method for constructing five-membered rings, a common motif in biologically active molecules. The reaction proceeds through a free radical intermediate, and the choice of the halogen precursor significantly impacts the reaction efficiency.

Mechanistic Pathway

The generally accepted mechanism for the tin-mediated radical cyclization of 5-halo-1-pentynes involves three key steps:

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating to generate a tributyltin radical (Bu₃Sn•).

  • Propagation:

    • The tributyltin radical abstracts the halogen atom from the 5-halo-1-pentyne to form a pentynyl radical.

    • This radical then undergoes an intramolecular cyclization in a 5-exo-dig fashion to form a five-membered ring containing an exocyclic vinyl radical.

    • The vinyl radical abstracts a hydrogen atom from tributyltin hydride (Bu₃SnH) to yield the cyclized product and regenerate the tributyltin radical, which continues the chain reaction.

  • Termination: Two radical species combine to terminate the chain reaction.

Radical_Cyclization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Bu3Sn_rad Bu₃Sn• AIBN->Bu3Sn_rad Δ Pentynyl_rad Pentynyl Radical Bu3Sn_rad->Pentynyl_rad + 5-X-1-pentyne - Bu₃SnX Halo_pentyne 5-X-1-pentyne (X = I, Br, Cl) Cyclized_rad Cyclized Vinyl Radical Pentynyl_rad->Cyclized_rad 5-exo-dig cyclization Product Cyclized Product Cyclized_rad->Product + Bu₃SnH - Bu₃Sn• Bu3SnH Bu₃SnH Termination_products Termination Products Radical1 Radical Radical1->Termination_products Radical2 Radical Radical2->Termination_products

Radical Cyclization Pathway of 5-Halo-1-pentynes.
Performance Comparison and Experimental Protocol

The carbon-halogen bond strength (C-I < C-Br < C-Cl) is a critical factor determining the rate of the initial halogen abstraction. The weaker carbon-iodine bond in this compound leads to a faster reaction and generally higher yields under milder conditions compared to its bromo and chloro counterparts.[1]

Experimental Protocol: Comparative Radical Cyclization of 5-Halo-1-pentynes

  • Reaction Setup: To a solution of the respective 5-halo-1-pentyne (1.0 mmol) in dry, degassed benzene (10 mL) under an argon atmosphere is added AIBN (0.1 mmol) and Bu₃SnH (1.2 mmol).

  • Reaction Conditions: The reaction mixture is heated to 80 °C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclized product.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.

Mechanistic Pathway

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

  • π-Alkyne Complex Formation: The terminal alkyne coordinates to the Cu(I) salt.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_intermediate R-Pd(II)-I(L₂) Pd0->PdII_intermediate Oxidative Addition + R-I Coupled_product Coupled Product PdII_intermediate->Coupled_product Reductive Elimination - Pd(0)L₂ CuI Cu(I) Cu_acetylide Cu-Acetylide CuI->Cu_acetylide + Alkyne, Base Alkyne Terminal Alkyne Alkyne->Cu_acetylide Cu_acetylide->PdII_intermediate Transmetalation Base Base Base->Cu_acetylide

Catalytic Cycles of the Sonogashira Coupling.
Performance Comparison and Experimental Protocol

The reactivity of the haloalkyne in the oxidative addition step follows the order I > Br > Cl.[2] Consequently, this compound is significantly more reactive than its bromo and chloro analogs, often allowing the reaction to proceed at room temperature with high efficiency.

Experimental Protocol: Comparative Sonogashira Coupling of 5-Halo-1-pentynes

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, the respective 5-halo-1-pentyne (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) are dissolved in triethylamine (5 mL).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. For less reactive halides, gentle heating (50-80 °C) may be required.

  • Monitoring: The reaction is monitored by TLC or GC.

  • Work-up: After completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Electrophilic Cyclization: An Alternative Route to Heterocycles

Electrophilic cyclization provides a metal-free alternative for the synthesis of five-membered rings from this compound, particularly for the formation of heterocycles when a nucleophilic heteroatom is present in the tether.

Mechanistic Pathway

The mechanism involves the activation of the alkyne by an electrophile, followed by intramolecular nucleophilic attack.

  • Activation: An electrophile (E⁺), often iodine itself or another source, adds to the alkyne, forming a reactive intermediate such as a vinyl cation or an iodonium ion.

  • Intramolecular Attack: A tethered nucleophile attacks the activated alkyne in a 5-exo-dig manner.

  • Product Formation: The resulting cyclic intermediate can then be trapped by a nucleophile or undergo elimination to form the final product.

Electrophilic_Cyclization Substrate This compound with Tethered Nucleophile Activated_intermediate Activated Intermediate (e.g., Iodonium Ion) Substrate->Activated_intermediate + E⁺ (Electrophile) Cyclized_intermediate Cyclized Cationic Intermediate Activated_intermediate->Cyclized_intermediate Intramolecular Nucleophilic Attack (5-exo-dig) Product Cyclized Product Cyclized_intermediate->Product Trapping/Elimination

General Mechanism of Electrophilic Cyclization.
Comparison with Alternatives and Experimental Protocol

While radical and transition-metal-catalyzed methods are often more general, electrophilic cyclization can be highly effective for specific substrates, particularly those containing internal nucleophiles like alcohols or amines, leading to the formation of furans or pyrrolidines. The choice of electrophile and reaction conditions can be tuned to favor specific outcomes.

Experimental Protocol: Electrophilic Iodocyclization of a 5-alkyn-1-ol

  • Reaction Setup: To a solution of the 5-alkyn-1-ol (1.0 mmol) in acetonitrile (10 mL) at 0 °C is added N-iodosuccinimide (NIS) (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature.

  • Monitoring: The reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Logical Workflow for Precursor Selection

The choice of the optimal 5-halo-1-pentyne precursor depends on several factors, including the desired reaction, available equipment, and cost considerations. The following workflow can guide the decision-making process.

Precursor_Selection Start Define Synthetic Goal Reaction_Type Identify Reaction Type (e.g., Radical Cyclization, Sonogashira) Start->Reaction_Type Reactivity_Needed High Reactivity & Mild Conditions? Reaction_Type->Reactivity_Needed Cost_Constraint Cost a Major Factor? Reactivity_Needed->Cost_Constraint No Iodo_Pentyne Select this compound Reactivity_Needed->Iodo_Pentyne Yes Bromo_Pentyne Select 5-Bromo-1-pentyne Cost_Constraint->Bromo_Pentyne No Chloro_Pentyne Select 5-Chloro-1-pentyne Cost_Constraint->Chloro_Pentyne Yes

References

Synthetic Strategies Employing 5-Iodo-1-pentyne: A Comparative Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-iodo-1-pentyne represents a versatile and valuable building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a terminal alkyne and a primary alkyl iodide, allows for a diverse range of synthetic transformations, making it a key intermediate in the construction of novel scaffolds for pharmaceutical applications. This guide provides a comparative overview of the primary synthetic strategies employing this compound, supported by experimental data and detailed protocols to facilitate its application in the laboratory.

The reactivity of this compound is centered around two key transformations: carbon-carbon bond formation at the terminal alkyne, most notably through Sonogashira coupling, and nucleophilic substitution or other coupling reactions at the iodo-substituted carbon. Furthermore, the proximity of these two functional groups enables elegant domino and cyclization reactions, providing rapid access to cyclic and heterocyclic systems.

Key Synthetic Strategies: A Comparative Analysis

The utility of this compound can be broadly categorized into three main synthetic approaches:

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is the most prominent method for functionalizing the alkyne terminus of this compound. It allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents, creating a diverse range of substituted alkynes that can be further elaborated.

  • Negishi Coupling: As an alternative to Sonogashira coupling, the Negishi reaction offers a powerful method for forming carbon-carbon bonds. This reaction involves the coupling of an organozinc reagent with the alkyl iodide moiety of this compound, catalyzed by a nickel or palladium complex. This strategy is particularly useful for creating sp³-sp², sp³-sp³, and sp³-sp carbon-carbon bonds.

  • Cyclization Reactions: The dual functionality of this compound makes it an ideal substrate for intramolecular cyclization reactions. These can be triggered by various mechanisms, including palladium-catalyzed processes, to form a range of carbocyclic and heterocyclic structures. A notable example is the palladium-catalyzed cyclization of (Z)-5-iodo-4-pentenenitriles, which are derivatives of this compound, to yield cyclopentenones.

The following table summarizes the key features and typical reaction conditions for these strategies, providing a basis for comparison.

StrategyKey TransformationTypical Catalysts & ReagentsTemperatureReaction TimeTypical Yields
Sonogashira Coupling C(sp)-C(sp²) bond formationPd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N, i-Pr₂NH)Room Temp. to 60 °C2 - 24 hours70 - 95%
Negishi Coupling C(sp³)-C(sp²) or C(sp³)-C(sp³) bond formationNi or Pd catalyst (e.g., Ni(acac)₂, Pd(P(t-Bu)₃)₂), Organozinc reagentRoom Temp. to 65 °C12 - 24 hours60 - 85%
Palladium-Catalyzed Cyclization Intramolecular C-C bond formationPd catalyst (e.g., Pd(OAc)₂), Reductant (e.g., HCO₂H), Base (e.g., DIPEA)60 °C4 - 12 hours50 - 85%

Experimental Protocols

General Sonogashira Coupling Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne, which can be adapted for this compound as the alkyne component.

Materials:

  • Aryl iodide (1.0 eq)

  • This compound (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (Et₃N) in a suitable solvent (e.g., THF or DMF)

  • Anhydrous solvent (THF or DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, nitrogen-flushed flask, add the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous solvent and triethylamine.

  • Add this compound dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Negishi Coupling Protocol

This protocol provides a general method for the Negishi coupling of an organozinc reagent with an alkyl halide, adaptable for this compound.

Materials:

  • This compound (1.0 eq)

  • Organozinc reagent (1.5 eq)

  • Pd(P(t-Bu)₃)₂ (0.02 eq)

  • Anhydrous THF

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve this compound and the palladium catalyst in anhydrous THF.

  • Add the organozinc reagent to the solution at room temperature.

  • Stir the reaction mixture at the appropriate temperature (typically room temperature to 65 °C) and monitor by TLC or GC-MS.

  • After the reaction is complete, quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Palladium-Catalyzed Reductive Cyclization of (Z)-5-iodo-4-pentenenitrile Derivatives

This protocol is based on the cyclization of derivatives of this compound to form cyclopentenones.[1]

Materials:

  • (Z)-5-iodo-4-pentenenitrile substrate (1.0 eq)

  • Pd(OAc)₂ (0.1 eq)

  • Formic acid (HCO₂H) (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • 1,2-Dichloroethane (DCE)

  • Aqueous HCl

Procedure:

  • To a reaction vessel, add the (Z)-5-iodo-4-pentenenitrile substrate, Pd(OAc)₂, DIPEA, and DCE.

  • Add formic acid to the mixture.

  • Heat the reaction to 60 °C and stir until the starting material is consumed (monitored by TLC).

  • Upon completion, cool the reaction to room temperature and add aqueous HCl to hydrolyze the intermediate imine.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the desired cyclopentenone derivative.

Visualizing the Synthetic Pathways

To better illustrate the relationships between these synthetic strategies and their outcomes, the following diagrams are provided.

Sonogashira_Coupling This compound This compound Coupling Coupling This compound->Coupling Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->Coupling Substituted Alkyne Substituted Alkyne Coupling->Substituted Alkyne Pd/Cu catalyst, Base

Caption: Sonogashira coupling of this compound.

Negishi_Coupling This compound This compound Coupling Coupling This compound->Coupling Organozinc Reagent Organozinc Reagent Organozinc Reagent->Coupling Coupled Product Coupled Product Coupling->Coupled Product Pd or Ni catalyst

Caption: Negishi coupling involving this compound.

Cyclization_Reaction cluster_start Starting Material Derivatization cluster_cyclization Cyclization This compound This compound Reaction Reaction This compound->Reaction Cyclization Precursor Cyclization Precursor Reaction->Cyclization Precursor Intramolecular Cyclization Intramolecular Cyclization Cyclization Precursor->Intramolecular Cyclization Pd catalyst Cyclic Product Cyclic Product Intramolecular Cyclization->Cyclic Product

Caption: General workflow for cyclization reactions.

References

Safety Operating Guide

Safe Disposal of 5-Iodo-1-pentyne: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Iodo-1-pentyne is paramount for ensuring laboratory safety and environmental protection. This guide offers a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly. Adherence to these procedures will help maintain a safe working environment and ensure compliance with regulatory standards.

Essential Safety and Handling Protocols

Prior to handling this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory. The following precautions are essential:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.

    • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.

    • Body Protection: A laboratory coat and closed-toe footwear are necessary to protect from accidental splashes.

  • Work Environment:

    • All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure.

    • As a flammable liquid, it must be kept away from all sources of heat, sparks, and open flames.[1][2][3]

    • Direct contact with skin and eyes should be avoided, as it is classified as a skin and eye irritant.[1][2]

Waste Characterization and Data Summary

Accurate identification and categorization of this compound waste are the foundational steps for its proper disposal.

  • Chemical Identification: this compound

  • CAS Number: 2468-55-5

  • Waste Classification: Halogenated Organic Waste, Flammable Liquid.[4]

The table below summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₇I[1][2]
Molecular Weight 194.01 g/mol [1][2]
Physical State Liquid[1][2]
Flash Point 57.38 °C (135.3 °F)[1][2]
Recommended Storage 2-8°C[1][2]

Detailed Disposal Procedures

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Segregation:

  • Critical Guideline: It is imperative to segregate this compound waste from non-halogenated organic waste streams.[3][4] Mixing these waste types can complicate the disposal process and increase costs.

  • Ensure that this waste is also kept separate from other incompatible waste categories, including aqueous solutions, acids, bases, and solid chemical waste.[3]

2. Containerization:

  • Utilize a designated, leak-proof waste container that is chemically compatible with halogenated organic compounds. A glass container with a secure screw cap is a suitable option.

  • The container must be clean and dry prior to the addition of any waste.

  • To accommodate for potential vapor expansion, do not fill the container beyond 80% of its total capacity.

3. Labeling:

  • Properly label the waste container as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".

    • Chemical Name: "Waste this compound". If it is a mixture, all constituents and their approximate percentages must be listed.

    • Hazard Identification: Clearly indicate the primary hazards, such as "Flammable " and "Irritant ".

    • Generator Information: The name and contact details of the responsible individual or laboratory.

4. Temporary Storage:

  • Store the sealed and accurately labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should include secondary containment, such as a chemically resistant tub, to contain any potential spills or leaks.[3]

  • The storage location must be away from all sources of ignition, direct sunlight, and extreme temperatures.

  • The area should be cool and well-ventilated.[3]

5. Final Disposal:

  • Prohibited Actions: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][2] This practice is a violation of environmental regulations and poses a significant safety hazard.

  • Professional Disposal Service: The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • The standard disposal method for halogenated organic waste is high-temperature incineration, which is performed at a specialized and permitted facility.[4]

Disposal Decision and Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of this compound Waste segregate Segregate as Halogenated Organic Waste start->segregate containerize Use a Designated and Compatible Waste Container segregate->containerize label Label with 'Hazardous Waste', Chemical Name, and Hazards containerize->label store Store in a Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Arrange for Pickup by a Licensed Hazardous Waste Disposal Service via EHS store->contact_ehs end End: Professional Disposal via High-Temperature Incineration contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 5-Iodo-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for handling 5-Iodo-1-pentyne in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment

This compound is a flammable liquid that can cause skin and eye irritation.[1] In some cases, it is classified as causing severe skin burns and eye damage.[2] Therefore, adherence to proper safety precautions and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard or European Standard EN166. A face shield should be worn over goggles if there is a significant splash risk.To protect eyes from splashes and vapors.[3]
Hand Protection Chemical-impermeable gloves, such as nitrile or neoprene.[3] For extended exposure, consider double-gloving or using heavier-duty gloves.To prevent skin contact with the chemical.[3] Disposable nitrile gloves offer good protection against incidental splashes.[3]
Body Protection A flame-resistant lab coat (e.g., Nomex) buttoned to cover as much skin as possible.[3] Long pants and closed-toe, closed-heel shoes are mandatory.[3]To protect the skin and personal clothing from spills and contamination.[3]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent inhalation of vapors.[3]
Quantitative Data Summary
PropertyValue
Molecular Formula C₅H₇I[4][5][6]
Molecular Weight 194.01 g/mol [5][6]
Appearance Liquid[5][7]
Boiling Point 84-89 °C (at 43 Torr)[5][7]
Flash Point 57.38 °C (135.3 °F)
Storage Temperature 2-8°C[5][7]

Operational Plan: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[8]

  • Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment: Don the required PPE as outlined in the table above before handling the chemical.

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[9] Use only non-sparking tools and explosion-proof equipment.[9]

  • Grounding: Ground/bond container and receiving equipment to prevent static discharge.[9]

  • Dispensing: When transferring the liquid, do so carefully to avoid splashes. Use a closed system where possible.

  • Hygiene: Wash hands and face thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.[1]

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep in a flammables area, away from heat, sparks, and flame.[9]

  • Recommended storage temperature is between 2-8°C.[5][7]

Disposal Plan:

Dispose of contents/container to an approved waste disposal plant.[9] All waste materials should be collected in a designated, labeled, and sealed container for hazardous waste. Follow all local, state, and federal regulations for the disposal of flammable and halogenated organic compounds. Do not dispose of down the drain or with general laboratory trash.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][3]
Eye Contact Rinse eyes with pure water for at least 15 minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Spill Response Workflow:

Spill_Response_Workflow cluster_prep Immediate Actions cluster_assess Assess and Contain cluster_cleanup Cleanup and Decontamination cluster_post Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Others in the Vicinity Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size and Risk Ignition->Assess Ventilate Ensure Adequate Ventilation Assess->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain PPE Don Appropriate PPE Contain->PPE Absorb Absorb Spilled Material PPE->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.